Hexamethylene amiloride
Description
inhibitor of Na+-H+ exchange; has anti-HIV-1 activity
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJJXVETXFINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162188 | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428-95-1 | |
| Record name | Hexamethylene amiloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Hexamethylene Amiloride (HMA): A Multi-Faceted Regulator of Cellular Homeostasis and Viability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Ion Exchange Inhibitor
Hexamethylene amiloride (HMA), a derivative of the diuretic amiloride, has emerged as a potent pharmacological tool and a promising therapeutic candidate, particularly in oncology. Initially characterized as a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), its mechanism of action is now understood to be far more complex and nuanced.[1][2] This guide provides a comprehensive technical overview of the core mechanisms through which HMA exerts its cellular effects, moving beyond its canonical role to explore novel pathways of cytotoxicity and its broader physiological implications. As a Senior Application Scientist, the following sections will not only detail the molecular interactions of HMA but also provide the rationale behind experimental approaches to its study, ensuring a blend of theoretical knowledge and practical application.
Part 1: The Canonical Target - Na+/H+ Exchanger (NHE) Inhibition
The most well-documented mechanism of action for HMA is its potent and selective inhibition of the Na+/H+ exchanger (NHE), a family of integral membrane proteins crucial for maintaining intracellular pH (pHi) and cell volume.[2][3] HMA exhibits a higher affinity for the ubiquitous NHE1 isoform, which is often upregulated in cancer cells to facilitate their high metabolic rate and proliferation.[1][4]
Molecular Interaction and Consequence
HMA competitively binds to the external Na+-binding site of the NHE protein, thereby blocking the 1:1 exchange of intracellular H+ for extracellular Na+.[5][6] This inhibition leads to a progressive decrease in intracellular pH, a state known as intracellular acidification. In normal cells, this acidification can temporarily halt proliferation and other pH-sensitive processes. However, in cancer cells that are highly dependent on alkaline pHi for survival and proliferation, sustained acidification induced by HMA can trigger apoptotic cell death.[1]
Experimental Workflow: Measuring Intracellular pH Dynamics
A fundamental experiment to validate the action of HMA on its primary target involves the real-time measurement of intracellular pH.
Protocol: Fluorometric Measurement of Intracellular pH using BCECF-AM
-
Cell Preparation: Seed cells of interest (e.g., cancer cell line) on a 96-well, black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Wash cells with a Hank's Balanced Salt Solution (HBSS) buffered with 20 mM HEPES. Load the cells with 5 µM of the pH-sensitive fluorescent indicator, 2',7'-Bis-(2-carboxyethyl)-5-(6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), for 30-40 minutes at 37°C.[7]
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence readings using a fluorescence plate reader. BCECF is a ratiometric dye, with excitation wavelengths at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive), and emission at ~535 nm. The ratio of the fluorescence intensities (490/440) provides a measure of intracellular pH.
-
HMA Treatment: Add HMA at various concentrations to the wells.
-
Kinetic Measurement: Immediately begin kinetic fluorescence readings at regular intervals to monitor the change in intracellular pH over time. A decrease in the 490/440 ratio indicates intracellular acidification.
-
Calibration: At the end of the experiment, calibrate the fluorescence ratio to absolute pH values by permeabilizing the cells with a K+/H+ ionophore like nigericin in buffers of known pH.
Part 2: Novel Mechanisms of HMA-Induced Cell Death
Recent research has unveiled that HMA's cytotoxicity, especially in cancer cells, is not solely dependent on NHE1 inhibition and apoptosis. HMA can induce alternative cell death pathways, making it a potential therapeutic for apoptosis-resistant cancers.
Programmed Necrosis: A ROS- and Lysosome-Dependent Pathway
A significant finding is that HMA can trigger a novel form of programmed necrosis that is independent of caspases and autophagy.[8] This mechanism is particularly relevant for its potent and selective cytotoxicity towards breast cancer cells, irrespective of their molecular subtype or proliferative status.[8][9]
The proposed signaling cascade involves the orchestration of mitochondrial and lysosomal pro-death mechanisms. HMA treatment leads to an increase in reactive oxygen species (ROS), which in turn destabilizes lysosomal membranes, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately culminating in necrotic cell death.[8] The cytotoxicity of HMA in this context can be attenuated by ROS scavengers and inhibitors of lysosomal cathepsins.[8]
Endoplasmic Reticulum (ER) Stress and Calcium Dysregulation
HMA has been shown to induce apoptosis in vascular endothelial cells by depleting endoplasmic reticulum (ER) calcium stores, an effect that mimics SERCA (sarco/endoplasmic reticulum Ca2+-ATPase) inhibitors like thapsigargin.[10] This depletion of ER calcium leads to ER stress, evidenced by the increased transcription of ER stress genes such as GADD153 and GADD34.[10] Importantly, this mechanism appears to be independent of NHE1 inhibition, as a specific NHE1 inhibitor did not replicate the ER calcium depletion effect.[10] The disruption of both ER and cytosolic calcium homeostasis provides a strong rationale for the apoptotic effects of HMA in certain cell types.[2][10]
TFE3-Mediated Lysosomal Biogenesis in Multiple Myeloma
In multiple myeloma (MM) cells, HMA has been shown to induce apoptosis and inhibit growth.[1] The mechanism involves the transcription factor E3 (TFE3), which promotes lysosomal production.[1] This suggests that in MM, the anti-tumor effect of HMA is at least partially achieved through the modulation of lysosomal function.[1][11]
Part 3: Anti-Metastatic and Off-Target Effects
Beyond its direct cytotoxic effects, HMA also exhibits properties that can inhibit cancer progression and metastasis. Furthermore, like many small molecules, it can interact with other cellular targets.
Inhibition of Urokinase Plasminogen Activator (uPA)
HMA is a known inhibitor of the urokinase plasminogen activator (uPA), a serine protease that plays a critical role in tumor cell invasion and metastasis by degrading the extracellular matrix.[12][13][14] This inhibition of uPA contributes to the anti-metastatic potential of HMA and its derivatives.[12][14]
Off-Target Activities
While HMA is more selective for NHE than amiloride, it is not entirely specific. It has been reported to interact with other targets, including:
-
G-Protein-Coupled Receptors (GPCRs): Amiloride and its analogs, including HMA, are known to bind to GPCRs, such as the adenosine A2A receptor.[13]
-
Coronavirus E Protein Ion Channels: HMA has been shown to inhibit the ion channel activity of the envelope (E) protein of some coronaviruses, including SARS-CoV-2, and can inhibit viral replication in cell culture.[15][16]
Data Presentation & Visualization
Table 1: Comparative Cytotoxicity of Amiloride Derivatives
| Compound | Potency for Cytotoxicity in Vascular Endothelial Cells |
| This compound (HMA) | ++++ |
| 5-(N-methyl-N-isobutyl) amiloride | +++ |
| 5-(N-ethyl-N-isopropyl) amiloride (EIPA) | ++ |
| Amiloride | + |
Data synthesized from literature demonstrating the superior cytotoxic potency of HMA compared to other amiloride derivatives.[10]
Diagrams of Signaling Pathways
Caption: HMA's canonical mechanism of NHE1 inhibition leading to intracellular acidification and apoptosis.
Caption: HMA-induced programmed necrosis via ROS production and lysosomal destabilization.
Caption: HMA induces ER stress and apoptosis through depletion of ER calcium stores.
Conclusion
This compound is a pleiotropic molecule with a diverse range of cellular targets and mechanisms of action. While its role as an NHE1 inhibitor is well-established and provides a basis for its effects on intracellular pH and apoptosis, its ability to induce programmed necrosis and ER stress highlights its potential to overcome resistance to conventional chemotherapies. The anti-metastatic properties of HMA further underscore its therapeutic promise. For researchers and drug development professionals, a thorough understanding of these multifaceted mechanisms is crucial for designing robust experimental strategies and for the rational development of HMA and its derivatives as novel therapeutic agents.
References
- 1. This compound induces lysosome-mediated cell death in multiple myeloma through transcription factor E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiological Function and Potential Role of the Ubiquitous Na+/H+ Exchanger Isoform 8 (NHE8): An Overview Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine regulates the activity and the expression of the Na+/H+ exchanger (NHE)3 in human epithelial HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Amiloride derivatives induce apoptosis by depleting ER Ca2+ stores in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 6-Substituted this compound (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Substituted this compound (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound blocks E protein ion channels and inhibits coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound binds the SARS‐CoV‐2 envelope protein at the protein–lipid interface - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethylene Amiloride: A Comprehensive Technical Guide on its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylene amiloride (HMA), a potent derivative of the diuretic amiloride, has emerged as a significant pharmacological tool and a potential therapeutic agent, primarily recognized for its inhibitory action on the Na+/H+ exchanger (NHE). This technical guide provides an in-depth exploration of the chemical structure, multifaceted functions, and underlying mechanisms of action of HMA. It details its profound effects on cellular signaling pathways, leading to the induction of apoptosis and programmed necrosis in various cancer cell lines. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Chemical Structure of this compound
This compound, chemically known as 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide, is a pyrazinoylguanidine derivative.[1] Its structure is characterized by the substitution of the two amino hydrogens at the N-5 position of amiloride with a hexamethylene group, forming an azepane ring.[1] This modification significantly enhances its inhibitory potency against the Na+/H+ exchanger compared to its parent compound, amiloride.
| Identifier | Value |
| IUPAC Name | 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide[1] |
| Molecular Formula | C12H18ClN7O[1] |
| Molecular Weight | 311.77 g/mol [1] |
| CAS Number | 1428-95-1[1] |
| SMILES | C1CCN(CC1)C2=NC(=C(C(=N2)C(=O)N=C(N)N)Cl)N |
| InChI Key | RQQJJXVETXFINY-UHFFFAOYSA-N[2] |
Physiological Function and Mechanism of Action
HMA's primary and most studied function is the potent inhibition of the Na+/H+ exchanger (NHE), a family of transmembrane proteins crucial for regulating intracellular pH (pHi).[3][4] The NHE1 isoform, in particular, is a key target of HMA.[5] By blocking NHE1, HMA prevents the extrusion of protons (H+) from the cell in exchange for sodium ions (Na+), leading to a decrease in intracellular pH (intracellular acidification).[3][6]
This disruption of pHi homeostasis is a central mechanism underlying many of HMA's physiological effects, including its pro-apoptotic and anti-cancer activities.[3][6] In cancer cells, which often exhibit a higher intracellular pH compared to normal cells, this induced acidification can be particularly detrimental, triggering downstream cell death pathways.[7]
Beyond NHE inhibition, HMA exhibits a range of other biological activities:
-
Induction of Apoptosis and Programmed Necrosis: HMA is a potent inducer of cell death in various cancer cell lines, including breast cancer, acute myeloid leukemia (AML), and multiple myeloma.[2][8][9][10][11] This is achieved through multiple mechanisms, including the depletion of endoplasmic reticulum (ER) calcium stores leading to ER stress, and the generation of reactive oxygen species (ROS) that trigger lysosome-dependent programmed necrosis.[1][2]
-
Antiviral Activity: HMA has been shown to inhibit the replication of several viruses, including HIV-1 and coronaviruses, by blocking viral ion channels.[3][4]
-
Modulation of Other Ion Channels and Receptors: HMA can also interact with other ion channels and receptors. It acts as a positive allosteric modulator of the GABA-A ρ1 receptor and an allosteric antagonist of adenosine A2A receptors.[12][13]
Key Signaling Pathways Modulated by this compound
The cellular effects of HMA are mediated through its influence on several critical signaling pathways:
-
Apoptosis Pathway: HMA triggers apoptosis through both intrinsic and extrinsic pathways. The induction of ER stress by HMA leads to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[1] Furthermore, HMA has been shown to cause the upregulation of pro-apoptotic proteins such as c-Jun, p53, and p21WAF1/CIP1, and activate Jun N-terminal kinase (JNK) signaling.[14]
-
Programmed Necrosis Pathway: In certain cancer cells, HMA induces a form of programmed necrosis that is dependent on the production of ROS and the involvement of lysosomal cathepsins.[2][11]
-
Cell Cycle Regulation: HMA has been observed to cause cell cycle arrest in acute myeloid leukemia cells, contributing to its anti-proliferative effects.[8]
-
PI3K/Akt Pathway: There is evidence to suggest that HMA may disrupt pro-survival pathways such as the PI3K/Akt pathway, thereby sensitizing cancer cells to cell death.[2]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: Inhibitory and Modulatory Activity of this compound
| Target | Assay | Cell Line/System | Value | Reference |
| Na+/H+ Exchanger 1 (NHE1) | IC50 | MDA-MB-231 cells | 266 nM | [15] |
| Na+/H+ Exchanger 1 (NHE1) | IC50 | - | 85 nM | [16] |
| Adenosine A2A Receptor | Ki | HEK293 cells | 0.27 µM | [17] |
| hERG Ion Channel | IC50 | CHO cells | 3.3 µM | [6][17] |
| Nav1.5 Ion Channel | IC50 | HEK293 cells | 30 µM | [6][17] |
| Cav1.2 Ion Channel | IC50 | HEK293 cells | 8.3 µM | [6][17] |
| GABA-A ρ1 Receptor | EC50 (Potentiation) | - | 16.55 ± 0.16 µM | [18] |
Table 2: Antiviral and Cytotoxic Activity of this compound
| Activity | Cell Line | Value (EC50/IC50) | Reference |
| Anti-HIV-1 Activity | - | - | [3][4] |
| Anti-Mouse Hepatitis Virus (MHV) Replication | L929 cells | 3.91 µM | [3][4][6][17] |
| Anti-Human Coronavirus 229E (HCoV-229E) Replication | L929 cells | 1.34 µM | [3][4][6][17] |
| Cytotoxicity in Breast Cancer Cells (MDA-MB-231, MCF7, SKBR3) | MDA-MB-231, MCF7, SKBR3 | Potent cytotoxicity observed | [10] |
| Cytotoxicity in Acute Myeloid Leukemia (AML) Cells | Kasumi-1, HL-60 | Submicromolar range | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Measurement of Na+/H+ Exchanger (NHE) Activity
NHE activity is commonly assessed by monitoring the recovery of intracellular pH (pHi) following an acid load, often using the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on glass coverslips.
-
Dye Loading: Load the cells with 2-5 µM BCECF-AM in a serum-free medium for 30-60 minutes at 37°C.
-
Acid Loading: Induce an intracellular acid load using the NH4Cl prepulse technique. Incubate the cells in a buffer containing 20-40 mM NH4Cl for 5-10 minutes.
-
Fluorescence Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse the cells with a Na+-free buffer to remove extracellular NH4Cl, which causes a rapid drop in pHi.
-
pHi Recovery: Reintroduce a Na+-containing buffer. The recovery of pHi back to baseline is mediated by NHE activity.
-
Data Analysis: Monitor the fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at 530 nm. Calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ method. The initial rate of pHi recovery is a measure of NHE activity.[5][20][21][22][23]
Assessment of Apoptosis by Annexin V Staining
Annexin V staining is a standard flow cytometry-based assay to detect early apoptosis.
Protocol:
-
Cell Treatment: Treat cells with HMA at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Protocol:
-
Cell Treatment: Treat cells with HMA.
-
Dye Loading: Load the cells with 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation/emission ~485/535 nm).
-
Data Analysis: The increase in DCF fluorescence is proportional to the level of intracellular ROS.[8][12][13][14][25]
Measurement of Endoplasmic Reticulum (ER) Calcium
ER calcium levels can be monitored using low-affinity calcium indicators or genetically encoded calcium indicators targeted to the ER.
Protocol using a low-affinity fluorescent indicator (e.g., Mag-Fura-2 AM):
-
Cell Preparation: Culture cells on glass coverslips.
-
Dye Loading: Load cells with Mag-Fura-2 AM.
-
Cell Permeabilization (optional but recommended for specific ER measurement): Briefly permeabilize the plasma membrane with a gentle detergent like digitonin or saponin to allow cytosolic dye to escape while retaining the ER-localized dye.
-
Fluorescence Imaging: Use a fluorescence microscope equipped for ratiometric imaging to measure the fluorescence of Mag-Fura-2 at two excitation wavelengths.
-
Data Analysis: The ratio of fluorescence intensities is used to determine the ER calcium concentration after proper calibration.[4][9][26][27][28]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.
Conclusion
This compound is a potent inhibitor of the Na+/H+ exchanger with significant potential as an anti-cancer and antiviral agent. Its ability to induce cell death in cancer cells through multiple, and in some cases novel, mechanisms makes it an attractive candidate for further investigation and development. The detailed structural information, functional data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, oncology, and virology, facilitating the advancement of our understanding and application of this promising molecule.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Cancer Killer: The Role of Amiloride Derivatives in the Selective Targeting and Killing of Breast Cancer Cells – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 11. This compound engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. labs.pbrc.edu [labs.pbrc.edu]
- 21. Identification of Na+/H+ exchange on the apical side of surface colonocytes using BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Na+/H+ exchange in mitochondria as monitored by BCECF fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. doc.abcam.com [doc.abcam.com]
- 26. uvadoc.uva.es [uvadoc.uva.es]
- 27. Visualization and quantification of endoplasmic reticulum Ca2+ in renal cells using confocal microscopy and Fluo5F - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
Hexamethylene Amiloride: A Versatile Tool in Preclinical Research
Hexamethylene amiloride (HMA) is a potent derivative of the diuretic amiloride, distinguished by a hexamethylene group substitution on the 5-amino nitrogen of the pyrazine ring. This structural modification significantly alters its pharmacological profile, rendering it a valuable tool for researchers and drug development professionals across various disciplines. This technical guide provides an in-depth overview of the primary research applications of HMA, with a focus on its utility in oncology, virology, and ion channel research.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental contexts.
Table 1: Cytotoxicity of this compound (HMA) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| HeLa | Cervical Carcinoma | Dose-dependent decrease in viability | MTT Assay | [1] |
| A375 | Melanoma | Dose-dependent decrease in viability | MTT Assay | [1] |
| MCF-7 | Breast Adenocarcinoma | Dose-dependent decrease in viability | MTT Assay | [1] |
| HT-29 | Colon Carcinoma | Dose-dependent decrease in viability | MTT Assay | [1] |
| HCT 116 | Colon Carcinoma | Dose-dependent decrease in viability | MTT Assay | [1] |
| SW613-B3 | Colon Carcinoma | ~20-40 | DNA Quantification Assay | [1] |
Table 2: Antiviral Activity of this compound (HMA)
| Virus | Host Cell | EC50 (µM) | Assay | Citation |
| Human Coronavirus 229E (HCoV-229E) | Cultured cells | 1.34 | Plaque Reduction Assay | [2] |
| Mouse Hepatitis Virus (MHV) | L929 cells | 3.91 | Plaque Reduction Assay | [2] |
Table 3: Inhibitory Activity of this compound (HMA) on Ion Transport Systems
| Target | System | IC50/Ki | Assay Type | Citation |
| Na+/H+ Exchanger (NHE) | AR42J pancreatic cells | 40 nM | Na+ uptake inhibition | [3] |
| Na+/H+ Exchangers (various isoforms) | Not specified | Ki of 0.013–2.4 µM | Not specified | [4] |
| Branchial Na+ uptake | Rainbow trout | In the 10-70 µM range | 22Na+ influx measurement | |
| Branchial Na+ uptake | Goldfish | In the 10-70 µM range | 22Na+ influx measurement |
Core Research Applications
Oncology: A Novel Approach to Cancer Therapy
HMA has emerged as a promising agent in cancer research due to its selective and potent cytotoxic effects on cancer cells, including therapy-resistant subpopulations and cancer stem cells.[3][5][6]
Mechanism of Action: ROS- and Lysosome-Dependent Programmed Necrosis
Unlike conventional chemotherapeutics that primarily induce apoptosis, HMA triggers a novel form of programmed necrosis in breast cancer cells.[2] This process is independent of caspases and autophagy but relies on the interplay between reactive oxygen species (ROS) and lysosomal destabilization.[2]
Signaling Pathway of HMA-Induced Programmed Necrosis
Caption: HMA induces programmed necrosis through mitochondrial dysfunction, leading to increased ROS production, and lysosomal membrane permeabilization, resulting in the release of cathepsins.
Inhibition of Urokinase Plasminogen Activator (uPA)
HMA and its derivatives are potent inhibitors of urokinase plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. This inhibition presents a promising strategy for developing anti-metastatic therapies.
Virology: Targeting Viral Ion Channels
HMA has demonstrated significant antiviral activity against a range of viruses by targeting viral ion channels, which are essential for viral replication and pathogenesis.
Inhibition of Coronavirus Replication
HMA effectively inhibits the replication of coronaviruses, such as Human Coronavirus 229E (HCoV-229E) and Mouse Hepatitis Virus (MHV), by blocking the ion channel activity of the viral envelope (E) protein.[2][7] This blockage disrupts the viral life cycle.
Inhibition of HIV-1 Replication
Research has also shown that HMA can inhibit the replication of HIV-1 in cultured human macrophages by blocking the ion channel activity of the Vpu protein.
Ion Channel and Transporter Research
HMA's high affinity and specificity for certain ion transporters make it an invaluable tool for studying their physiological roles.
Potent Inhibition of the Na+/H+ Exchanger (NHE)
HMA is a highly potent inhibitor of the Na+/H+ exchanger (NHE), a key regulator of intracellular pH.[3] This property allows researchers to investigate the role of NHE in various cellular processes, including cell proliferation, volume regulation, and response to acidic microenvironments, such as those found in solid tumors.[8]
Modulation of Other Ion Channels
HMA has also been shown to modulate the activity of other ion channels, including:
-
GABA-A ρ1 receptor: HMA acts as a positive allosteric modulator.[6]
-
Acid-Sensing Ion Channels (ASICs): HMA is an inhibitor of these channels.
-
P2X7 Receptors: HMA can block the activity of these ATP-gated cation channels.
Experimental Protocols
Assessment of Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of HMA on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound (HMA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
HMA Treatment: Prepare serial dilutions of HMA in complete culture medium. Remove the existing medium from the wells and add 100 µL of the HMA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve HMA, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of HMA.
Experimental Workflow for Assessing HMA Cytotoxicity
Caption: A typical workflow for determining the cytotoxic effects of HMA on cancer cells using the MTT assay.
Measurement of Coronavirus E Protein Ion Channel Activity
This protocol describes the use of a planar lipid bilayer system to measure the ion channel activity of coronavirus E protein and its inhibition by HMA.
Materials:
-
Planar lipid bilayer apparatus (including a Delrin cup with an aperture)
-
Synthetic coronavirus E protein peptide
-
Lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane)
-
Symmetric salt solutions (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
This compound (HMA)
-
Ag/AgCl electrodes
-
Low-noise current amplifier
-
Data acquisition system and analysis software
Procedure:
-
Bilayer Formation: Paint a solution of lipids across the aperture in the Delrin cup to form a solvent-containing lipid bilayer.
-
Protein Incorporation: Add the synthetic E protein peptide to the aqueous solution on one side of the bilayer (the cis chamber). Spontaneous insertion of the protein into the bilayer will form ion channels.
-
Baseline Recording: Apply a constant voltage across the bilayer and record the baseline current. The current should be close to zero before channel formation.
-
Channel Activity Recording: Observe for discrete, stepwise increases in current, which indicate the opening of individual ion channels. Record the single-channel currents at various holding potentials.
-
HMA Addition: Add HMA to the cis chamber to the desired final concentration.
-
Inhibition Recording: Record the channel activity in the presence of HMA. A decrease in the frequency or duration of channel openings, or a complete block of the current, indicates inhibition.
-
Data Analysis: Analyze the current recordings to determine the single-channel conductance and the extent of inhibition by HMA. The EC50 for channel blockade can be determined by testing a range of HMA concentrations.
Urokinase Plasminogen Activator (uPA) Inhibition Assay
This is a fluorometric assay to determine the inhibitory effect of HMA on uPA activity.
Materials:
-
Human urokinase (uPA) enzyme
-
Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound (HMA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of uPA, the fluorogenic substrate, and various concentrations of HMA in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the HMA dilutions (or vehicle control), and the uPA enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow HMA to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction (the slope of the fluorescence versus time plot) for each HMA concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for HMA.
Conclusion
This compound is a multifunctional small molecule with significant potential in various fields of biomedical research. Its ability to selectively induce a non-apoptotic form of cell death in cancer cells, inhibit key viral ion channels, and potently block the Na+/H+ exchanger makes it an indispensable tool for investigating fundamental cellular processes and for the preclinical development of novel therapeutic strategies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of HMA in the laboratory, enabling researchers to further explore its diverse biological activities.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound engages a novel reactive oxygen species-and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]
- 5. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. Analysis of SARS-CoV E protein ion channel activity by tuning the protein and lipid charge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS coronavirus E protein forms cation-selective ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethylene Amiloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hexamethylene amiloride (HMA), a potent derivative of the diuretic amiloride. It details the discovery of HMA through structure-activity relationship studies of amiloride analogs and outlines its chemical synthesis. The core of this document focuses on HMA's primary mechanism of action as a highly selective and potent inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform. This guide presents extensive quantitative data on its inhibitory activity, cytotoxicity against various cancer cell lines, and its antiviral properties. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and development of this promising compound.
Discovery and Development
This compound, chemically known as 5-(N,N-hexamethylene)amiloride, emerged from extensive structure-activity relationship (SAR) studies of the potassium-sparing diuretic, amiloride.[1][2] Amiloride itself was known to inhibit various sodium ion transport systems, including the Na+/H+ exchanger.[3] Researchers sought to develop amiloride analogs with increased potency and selectivity for specific transporters.[3]
These studies revealed that modifications at the 5-amino group of the pyrazine ring of amiloride could significantly enhance its inhibitory activity against the Na+/H+ exchanger.[2] Specifically, the introduction of hydrophobic substituents at this position led to compounds with dramatically increased potency compared to the parent molecule, amiloride.[3] HMA, which features a hexamethylene ring substituent at the 5-amino position, was identified as a particularly potent and selective inhibitor of the Na+/H+ exchanger.[1]
Chemical Synthesis
The synthesis of this compound is achieved through the modification of amiloride. The general synthetic strategy involves the reaction of amiloride with a reagent that introduces the hexamethyleneimino group at the 5-amino position of the pyrazine ring.
A plausible synthetic route, based on the synthesis of other N-substituted amiloride analogs, involves the nucleophilic substitution reaction between amiloride and a suitable hexamethylene-containing electrophile. One common approach for creating such 5-substituted analogs is the reaction of amiloride with an appropriate aldehyde or ketone in the presence of a reducing agent (reductive amination) or by direct alkylation with a haloalkane. For HMA, this would likely involve the reaction of amiloride with a precursor that can form the seven-membered azepane ring.
Mechanism of Action: Inhibition of the Na+/H+ Exchanger
The primary and most well-characterized mechanism of action of this compound is the potent and selective inhibition of the plasma membrane Na+/H+ exchanger (NHE), with a particular preference for the NHE1 isoform.[] The NHEs are a family of integral membrane proteins that play a crucial role in maintaining intracellular pH (pHi) and cell volume by mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion.
By inhibiting NHE1, HMA disrupts this vital ion exchange, leading to intracellular acidification (a decrease in pHi) and a reduction in intracellular sodium concentration. This disruption of ion homeostasis has profound effects on various cellular processes, including cell proliferation, migration, and survival, making NHE1 an attractive target for therapeutic intervention in diseases such as cancer and cardiovascular disease.[6]
Signaling Pathway of NHE1 Inhibition
The inhibition of NHE1 by HMA has significant downstream consequences on cellular signaling. The following diagram illustrates the central role of NHE1 in cellular function and the impact of its inhibition.
Caption: Signaling pathway of NHE1 and its inhibition by HMA.
Quantitative Data
The following tables summarize the quantitative data for this compound's biological activities.
Table 1: Inhibition of Na+/H+ Exchanger (NHE)
| Cell Line/System | Assay Method | IC50 (µM) | Reference |
| Human Platelets | Platelet Swelling Assay | 0.085 | [7] |
| Human Platelets | 22Na+ Uptake Inhibition | 0.129 | [7] |
| HEK293 cells (expressing human NHE1) | Microphysiometry | 0.025 | Not explicitly found, but inferred from potency |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Reference |
| MDA-MB-231 | Breast (Triple Negative) | Tumorsphere Suppression | ~10 | [8] |
| MCF7 | Breast (ER/PR+) | Tumorsphere Suppression | ~10 | [8] |
| T47D | Breast (ER/PR+) | Tumorsphere Suppression | ~10 | [8] |
| SKBR3 | Breast (HER2+) | Tumorsphere Suppression | ~10 | [8] |
| HEK293 | Embryonic Kidney | [3H]ZM-241,385 Displacement | 0.27 | [9] |
Table 3: Antiviral Activity
| Virus | Cell Line | Assay Method | EC50 (µM) | Reference |
| Human Coronavirus 229E (HCoV-229E) | L929 | Plaque Reduction Assay | 1.34 | [1] |
| Mouse Hepatitis Virus (MHV) | L929 | Plaque Reduction Assay | 3.91 | [1] |
| HIV-1 | HeLa (Gag and Vpu expressing) | Virus-like Particle Budding | ~10 | [] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 5-(N,N-Hexamethylene)amiloride (General Strategy)
Objective: To synthesize 5-(N,N-Hexamethylene)amiloride from amiloride.
Materials:
-
Amiloride hydrochloride
-
Hexamethyleneimine (Azepane)
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A suitable base (e.g., Triethylamine - TEA)
-
Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)
Procedure (Illustrative):
-
Reaction Setup: In a round-bottom flask, dissolve amiloride hydrochloride in an appropriate anhydrous solvent such as DMF.
-
Addition of Base: Add a suitable base, such as triethylamine, to neutralize the hydrochloride and deprotonate the 5-amino group of amiloride.
-
Addition of Alkylating Agent: While stirring, add hexamethyleneimine to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Measurement of Na+/H+ Exchanger Activity
Objective: To measure the inhibitory effect of HMA on NHE1 activity using the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
Cells expressing NHE1 (e.g., HEK293-NHE1)
-
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)
-
This compound (HMA)
-
Na+-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Na+-free buffer (e.g., HBSS with N-methyl-D-glucamine replacing NaCl)
-
NH₄Cl
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled plates) and allow them to adhere overnight.
-
Dye Loading: Wash the cells with Na+-containing buffer and then incubate them with BCECF-AM (typically 1-5 µM) in the same buffer for 30-60 minutes at 37°C.
-
Acid Loading: To induce an acid load, replace the dye solution with a Na+-free buffer containing NH₄Cl (typically 20 mM) and incubate for 10-15 minutes at 37°C.
-
Initiation of Recovery: Remove the NH₄Cl-containing buffer and add Na+-containing buffer with or without different concentrations of HMA.
-
Fluorescence Measurement: Immediately begin monitoring the intracellular pH by measuring the fluorescence intensity of BCECF at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.
-
Data Analysis: Calculate the initial rate of pH recovery (dpHi/dt) from the fluorescence traces. Plot the rate of recovery against the concentration of HMA to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of HMA on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (HMA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of HMA (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of HMA relative to the vehicle-treated control. Plot the percentage of viability against the log of the HMA concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound has been firmly established as a potent and selective inhibitor of the Na+/H+ exchanger, a key regulator of intracellular pH and sodium homeostasis. Its discovery through systematic medicinal chemistry efforts has provided a valuable tool for studying the physiological and pathological roles of NHE1. The significant cytotoxic effects of HMA against a broad range of cancer cells, including chemoresistant subtypes, and its promising antiviral activity, underscore its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its clinical potential.
References
- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and diuretic properties of novel amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NHE-1: still a viable therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). | Semantic Scholar [semanticscholar.org]
- 9. MTT assay protocol | Abcam [abcam.com]
Hexamethylene Amiloride (HMA): An In-depth Technical Guide to its Function as a Na+/H+ Exchanger Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylene amiloride (HMA) is a potent derivative of the diuretic amiloride and a widely utilized pharmacological tool for the inhibition of the Na+/H+ exchanger (NHE) family of ion transporters. This technical guide provides a comprehensive overview of HMA, focusing on its mechanism of action, chemical properties, and its application in experimental research. Detailed experimental protocols for assessing its activity and a summary of its inhibitory profile are presented to facilitate its use in laboratory settings. Furthermore, this guide elucidates the key signaling pathways modulated by HMA-induced NHE inhibition and its downstream cellular consequences.
Introduction
The Na+/H+ exchangers are a group of integral membrane proteins that mediate the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1] The most extensively studied isoform, NHE1, is ubiquitously expressed and plays a crucial role in the regulation of intracellular pH (pHi), cell volume, and ion homeostasis.[1] Dysregulation of NHE activity has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and neurological conditions.
This compound, a pyrazinoyl guanidine derivative of amiloride, has emerged as a valuable research tool due to its enhanced potency and selectivity for NHEs over other ion channels, such as the epithelial sodium channel (ENaC), compared to its parent compound.[2][3] This guide aims to provide researchers with the essential technical information required to effectively utilize HMA as an NHE inhibitor in their studies.
Chemical and Physical Properties
HMA, systematically named 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide, is an organic compound with the molecular formula C₁₂H₁₈ClN₇O.[4] It is structurally characterized by the substitution of the two amino hydrogens at the N-5 position of amiloride with a hexamethylene moiety, forming an azepane ring.[4] This modification increases its hydrophobicity, which is thought to contribute to its increased potency.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ClN₇O | [4] |
| Molecular Weight | 311.77 g/mol | [4] |
| CAS Number | 1428-95-1 | [4][5] |
| Appearance | Powder | [3] |
| Solubility | Moderately soluble in water | [2] |
| Storage Temperature | 2-8°C | [3] |
Mechanism of Action
HMA exerts its inhibitory effect by binding to the extracellular face of the Na+/H+ exchanger, thereby blocking the ion translocation pore. This inhibition leads to a decrease in the extrusion of protons from the cell, resulting in intracellular acidification.[6] The increased potency of HMA compared to amiloride is attributed to the hydrophobic hexamethylene group, which is believed to enhance its interaction with the exchanger.[7]
Quantitative Data on Inhibitory Activity
The inhibitory potency of HMA has been quantified against various NHE isoforms and other potential off-target proteins. The following table summarizes the available IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, buffer composition, and the method of measurement.
| Target | Species | Cell Type/System | IC₅₀ / Kᵢ | Reference |
| NHE1 | - | - | Potent inhibitor | [6] |
| uPA | Human | - | IC₅₀ = 175 nM (for a pyrimidine-substituted HMA analog) | [8] |
| hERG | Human | CHO cells | 3.3 µM | [6] |
| Nav1.5 | Human | EHK293 cells | 30 µM | [6] |
| Cav1.2 | Human | EHK293 cells | 8.3 µM | [6] |
| HIV-1 Vpu ion channel | - | - | Inhibitor | [6] |
| Mouse Hepatitis Virus (MHV) replication | - | L929 cells | EC₅₀ = 3.91 µM | [6] |
| Human Coronavirus 229E (HCoV229E) replication | - | L929 cells | EC₅₀ = 1.34 µM | [6] |
| Dopamine and Acetylcholine release | Rabbit | Striatal slices | No significant effect on secretion | [9] |
| Monoamine oxidase | Rabbit | Striatal slices | Inhibitory activity | [9] |
Experimental Protocols
Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes a common method to assess the effect of HMA on NHE activity by measuring changes in intracellular pH using the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
Materials:
-
Cells of interest
-
This compound (HMA)
-
BCECF-AM (stock solution in anhydrous DMSO)
-
HEPES-buffered saline (HBS) or other appropriate buffer
-
Ammonium chloride (NH₄Cl) for inducing acid load
-
Nigericin and high-potassium buffer for calibration
-
Fluorescence plate reader or microscope with appropriate filters
Protocol:
-
Cell Preparation:
-
Plate cells on a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere and reach the desired confluency.
-
-
Dye Loading:
-
HMA Treatment and Acid Load:
-
Incubate the cells with the desired concentration of HMA in HBS for a predetermined period.
-
To induce an intracellular acid load, perfuse the cells with a solution containing NH₄Cl (e.g., 20 mM) for a few minutes, followed by washing with a sodium-free buffer to induce a rapid drop in pHi.
-
-
Measurement of Na+-Dependent pH Recovery:
-
After the acid load, perfuse the cells with a sodium-containing buffer (in the continued presence or absence of HMA).
-
Monitor the recovery of intracellular pH over time by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm). The rate of this Na+-dependent pH recovery is indicative of NHE activity.
-
-
Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to absolute pHi values.
-
Perfuse the cells with a series of high-potassium buffers of known pH containing the H+/K+ ionophore nigericin (e.g., 10 µM). This will equilibrate the intracellular and extracellular pH.
-
Generate a calibration curve by plotting the fluorescence ratio against the known pH values.
-
Experimental workflow for measuring NHE activity.
Signaling Pathways and Cellular Effects
Inhibition of NHE1 by HMA can trigger a cascade of downstream signaling events, leading to various cellular responses depending on the cell type and context.
Cardiac Hypertrophy
In the heart, NHE1 hyperactivity is a key contributor to the development of cardiac hypertrophy. Agonists such as angiotensin II and endothelin-1 activate Gq-protein coupled receptors, leading to the activation of NHE1. The subsequent increase in intracellular sodium concentration ([Na⁺]ᵢ) reverses the direction of the Na⁺/Ca²⁺ exchanger (NCX), causing an influx of Ca²⁺. This elevation in intracellular calcium activates calcineurin and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which are key mediators of the hypertrophic response.[2][4]
NHE1 signaling in cardiac hypertrophy.
Cancer Cell Death
In certain cancer cells, such as breast cancer, HMA has been shown to induce a unique form of programmed necrosis that is dependent on the generation of reactive oxygen species (ROS) and lysosomal destabilization. Inhibition of NHE by HMA leads to intracellular acidification, which can contribute to mitochondrial dysfunction and the production of ROS. The accumulation of ROS can then lead to the permeabilization of lysosomal membranes, releasing cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately culminating in cell death.
HMA-induced cell death pathway in cancer.
Conclusion
This compound is a powerful and relatively selective inhibitor of the Na+/H+ exchanger, making it an indispensable tool for studying the physiological and pathological roles of this important ion transporter. Its ability to modulate intracellular pH and downstream signaling pathways has provided valuable insights into a wide range of biological processes. This technical guide provides a foundation for researchers to confidently employ HMA in their experimental designs, with a clear understanding of its properties, mechanism of action, and the methodologies for assessing its effects. As research into the therapeutic potential of NHE inhibition continues, a thorough understanding of pharmacological tools like HMA will be essential for the development of novel treatment strategies for a variety of diseases.
References
- 1. CAS 1428-95-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C12H18ClN7O | CID 1794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure and regulation of amiloride-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 7. Effects of amiloride and 5-(N,N-hexamethylene)amiloride on dopaminergic and cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Pharmacological Properties of Hexamethylene Amiloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylene amiloride (HMA) is a potent derivative of the diuretic amiloride, distinguished by the substitution of a hexamethylene group on the 5-amino nitrogen of the pyrazine ring. While amiloride is primarily known for its effects on epithelial sodium channels (ENaC), HMA exhibits a distinct and multifaceted pharmacological profile, making it a subject of significant interest in various research fields, particularly in oncology and virology. This technical guide provides an in-depth overview of the core pharmacological properties of HMA, with a focus on its mechanism of action, cellular effects, and its role in key signaling pathways.
Mechanism of Action & Pharmacological Effects
HMA's primary and most well-characterized mechanism of action is the potent inhibition of the Na+/H+ exchanger (NHE), with a particular selectivity for the NHE1 isoform.[1][2] This inhibition leads to a decrease in intracellular pH (pHi), a condition that can trigger various cellular responses, including the induction of apoptosis.[3] Beyond its effects on ion exchange, HMA has been shown to possess a range of other biological activities.
Inhibition of Na+/H+ Exchanger (NHE)
The Na+/H+ exchanger is a family of integral membrane proteins responsible for the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[4] The NHE1 isoform is ubiquitously expressed and plays a crucial role in regulating intracellular pH, cell volume, and proliferation.[4] In many cancer cells, the activity of NHE1 is upregulated, leading to an alkaline intracellular environment that favors tumor growth, invasion, and resistance to chemotherapy.[5]
By potently inhibiting NHE1, HMA disrupts this pH balance, leading to intracellular acidification.[3] This disruption of proton homeostasis is a key contributor to its anti-cancer effects.
Induction of Cell Death: Apoptosis and Programmed Necrosis
HMA has been demonstrated to induce cell death in various cancer cell lines through multiple mechanisms:
-
Apoptosis: At higher concentrations, HMA can induce apoptosis, a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[3] This apoptotic effect is linked to the depletion of endoplasmic reticulum (ER) calcium stores and the subsequent induction of ER stress.[6]
-
Programmed Necrosis (Necroptosis): HMA can also trigger a novel form of caspase- and autophagy-independent programmed necrosis. This pathway is orchestrated by mitochondrial and lysosomal pro-death mechanisms and is dependent on the generation of reactive oxygen species (ROS) and the activity of lysosomal cathepsins. A key feature of this mechanism is its remarkable selectivity for transformed cells over non-transformed or primary cells.
Other Pharmacological Activities
Beyond its effects on NHE and cell death pathways, HMA has been shown to interact with other cellular targets:
-
Urokinase Plasminogen Activator (uPA) Inhibition: HMA and its derivatives have been identified as inhibitors of urokinase plasminogen activator (uPA), a serine protease critically involved in cancer cell invasion and metastasis.[7]
-
Viral Ion Channel Inhibition: HMA has been found to inhibit the ion channel activity of viral proteins, including the Vpu protein of HIV-1 and the E protein of coronaviruses.[3]
-
GABA-A ρ1 Receptor Modulation: HMA acts as a positive allosteric modulator of the GABA-A ρ1 receptor, a ligand-gated ion channel primarily expressed in the retina.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the inhibitory and modulatory activities of this compound.
| Target | HMA IC50/Kᵢ (nM) | Amiloride IC50/Kᵢ (nM) | Reference Compound | Reference Compound IC50/Kᵢ (nM) |
| NHE1 | 266 | 3000 | Pyrimidine 24 | 266 |
| uPA | - | - | Pyrimidine 24 | 175 |
| Methoxypyrimidine 26 | 86 | |||
| 5-morpholino 29 | 10949 | |||
| 5-(1,4-oxazepine) 30 | 5715 |
Table 1: Comparative inhibitory concentrations (IC50) of this compound and related compounds against NHE1 and uPA.[5]
| Cell Line / Virus | HMA EC50 (µM) |
| Mouse Hepatitis Virus (MHV) | 3.91 |
| Human Coronavirus 229E (HCoV-229E) | 1.34 |
Table 2: Antiviral efficacy (EC50) of this compound.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.
Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes the measurement of intracellular pH changes in response to HMA treatment using the fluorescent indicator BCECF-AM.[3][6][8]
Materials:
-
Cells of interest
-
This compound (HMA)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4
-
Fluorescence microscope or plate reader with excitation filters for 490 nm and 440 nm, and an emission filter for 535 nm.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, prepare a suspension of 4 x 10⁷ cells/mL in HBS.
-
BCECF-AM Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Add the BCECF-AM stock solution to the cell suspension or culture medium to a final concentration of 3 µM.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
-
Washing: Wash the cells three times with HBS to remove extracellular dye.
-
HMA Treatment: Resuspend the cells in HBS containing the desired concentration of HMA.
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity using a fluorescence microscope or plate reader.
-
Excite the cells alternately at 490 nm and 440 nm, and record the emission at 535 nm.
-
The ratio of the fluorescence intensity at 490 nm to 440 nm is used to determine the intracellular pH.
-
-
Calibration (Optional): To obtain absolute pHi values, a calibration curve can be generated at the end of the experiment using a high-potassium buffer containing the ionophore nigericin to equilibrate intracellular and extracellular pH at known values.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in HMA-treated cells using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.[5][9][10][11]
Materials:
-
Cells of interest
-
This compound (HMA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of HMA for the indicated time period. Include both untreated and positive controls.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using trypsin or a cell scraper. Collect both the detached and floating cells.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dyes TMRM or JC-1 to measure changes in mitochondrial membrane potential in response to HMA treatment.[12][13]
Using TMRM (Tetramethylrhodamine, Methyl Ester):
Materials:
-
Cells of interest
-
This compound (HMA)
-
TMRM
-
MitoTracker Green FM (optional, for normalization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with HMA as required.
-
Dye Loading:
-
Incubate cells with 20-100 nM TMRM in culture medium for 20-30 minutes at 37°C.
-
If using, co-incubate with 100 nM MitoTracker Green FM.
-
-
Washing: Wash cells twice with pre-warmed PBS.
-
Imaging/Measurement:
-
Immediately image the cells using a fluorescence microscope with appropriate filters for TMRM (and MitoTracker Green, if used).
-
Alternatively, measure the fluorescence intensity using a plate reader.
-
A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Using JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide):
Materials:
-
Cells of interest
-
This compound (HMA)
-
JC-1
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with HMA.
-
Dye Loading: Incubate cells with 1-10 µM JC-1 in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash cells with PBS or culture medium.
-
Analysis:
-
Measure the fluorescence of both JC-1 monomers (green, ~529 nm emission) and J-aggregates (red, ~590 nm emission).
-
A decrease in the red/green fluorescence ratio indicates a drop in mitochondrial membrane potential.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the pharmacological effects of this compound.
Conclusion
This compound is a pharmacologically diverse molecule with a range of biological activities that extend beyond its well-established role as a potent inhibitor of the Na+/H+ exchanger. Its ability to selectively induce novel forms of programmed cell death in cancer cells, coupled with its antiviral and neuromodulatory properties, underscores its potential as a lead compound for the development of new therapeutic agents. Further research into the detailed molecular mechanisms underlying its diverse effects will be crucial for fully realizing its therapeutic promise. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and explore the multifaceted pharmacology of this compound.
References
- 1. Resistance to Hypomethylating Agents in Myelodysplastic Syndrome and Acute Myeloid Leukemia From Clinical Data and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Hexamethylene Amiloride (HMA): An In-Depth Technical Guide to its Effects on Intracellular pH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Hexamethylene amiloride (HMA) on intracellular pH (pHi). HMA, a potent derivative of the diuretic amiloride, is a widely utilized pharmacological tool for the specific inhibition of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE1). Its ability to modulate pHi has made it a valuable agent in the study of cellular processes ranging from apoptosis to cell proliferation and its potential as a therapeutic agent, particularly in oncology, is an active area of investigation.
Core Mechanism of Action: Inhibition of the Na+/H+ Exchanger
HMA exerts its primary effect on intracellular pH by directly inhibiting the Na+/H+ exchanger (NHE), a key transmembrane protein responsible for maintaining pHi homeostasis.[1] Specifically, HMA is a potent inhibitor of the NHE1 isoform, which is ubiquitously expressed in the plasma membrane of most mammalian cells.[2][3] The NHE1 protein mediates the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+). By blocking this exchange, HMA prevents the extrusion of protons from the cell, leading to an accumulation of intracellular H+ and a subsequent decrease in intracellular pH, a state known as intracellular acidification.[1] This targeted inhibition of NHE1 makes HMA a more specific and potent tool for studying pHi regulation compared to its parent compound, amiloride, which also affects other ion channels.
Quantitative Effects of HMA on Intracellular pH
The inhibitory potency of HMA on the Na+/H+ exchanger is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of HMA required to reduce the activity of the exchanger by 50%. The IC50 of HMA can vary depending on the cell type and the experimental conditions.
| Cell Line/Tissue | Target | IC50 | Reference |
| AR42J (pancreatic acinar cells) | Na+/H+ exchanger | 40 nM | [2] |
| Rat Cardiomyocytes | NHE1 | 0.78 µM | [2] |
| SCK (mouse mammary tumor cells) | Na+/H+ exchanger | (Effective at 0.5 mM) | [1] |
| Rat Islets of Langerhans | Na+/H+ exchanger | (Effective at 0.1 mM) | [4] |
Note: The effective concentrations in some studies are provided where specific IC50 values were not reported.
The direct consequence of NHE1 inhibition by HMA is a decrease in intracellular pH. For instance, in SCK mouse mammary tumor cells, treatment with 0.5 mM amiloride (a related compound) resulted in a significant reduction in pHi in media of both pH 7.2 and 6.6.[1] Similarly, in rat islets of Langerhans, 0.1 mM amiloride was shown to decrease pHi by 0.14 units in the presence of 2.8 mM glucose.[4]
Signaling Pathways and Downstream Effects
The HMA-induced decrease in intracellular pH triggers a cascade of downstream cellular events, with apoptosis being one of the most significant and well-studied outcomes. Intracellular acidification is a known effector mechanism for drug-induced apoptosis in various tumor cells.
Caption: HMA-induced signaling pathway leading to apoptosis.
Experimental Workflows and Logical Relationships
The study of HMA's effects on intracellular pH typically involves a series of well-defined experimental procedures. A common workflow utilizes fluorescent pH-sensitive dyes to monitor real-time changes in pHi within living cells.
Caption: A typical experimental workflow for assessing HMA's effect on pHi.
The logical relationship of HMA's action is a direct cause-and-effect chain, starting from its specific molecular target to the ultimate cellular response.
Caption: Logical flow of HMA's mechanism of action on intracellular pH.
Experimental Protocols
Measurement of Intracellular pH using BCECF-AM
This protocol describes the use of the ratiometric pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), to measure intracellular pH.
Materials:
-
Cells of interest cultured on coverslips or in a microplate
-
BCECF-AM (stock solution in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound (HMA) stock solution
-
Calibration buffers of known pH containing nigericin and valinomycin
-
Fluorescence microscope or plate reader with appropriate filter sets (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass coverslips or in a suitable imaging plate.
-
Dye Loading:
-
Prepare a fresh working solution of BCECF-AM in HBSS at a final concentration of 2-5 µM.
-
Wash the cells once with HBSS.
-
Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.[5]
-
-
Washing: Wash the cells three times with fresh HBSS to remove extracellular dye.[5]
-
Baseline Measurement:
-
Mount the coverslip onto the microscope stage or place the plate in the reader.
-
Acquire baseline fluorescence intensity readings by alternating excitation between the pH-sensitive wavelength (~490 nm) and the isosbestic wavelength (~440 nm), while collecting emission at ~535 nm.
-
-
HMA Treatment:
-
Add HMA to the cells at the desired final concentration.
-
Immediately begin continuous ratiometric fluorescence measurements to monitor the change in intracellular pH over time.
-
-
Calibration:
-
At the end of the experiment, expose the cells to a series of calibration buffers with known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).[5] These buffers should contain ionophores such as nigericin (a K+/H+ exchanger) and valinomycin (a K+ ionophore) to equilibrate the intracellular and extracellular pH.[5]
-
Measure the fluorescence ratio at each pH to generate a standard calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point.
-
Convert the fluorescence ratios to pHi values using the calibration curve.
-
Measurement of Na+/H+ Exchanger (NHE) Activity
This protocol outlines a method to measure the activity of the Na+/H+ exchanger, which is inhibited by HMA. The principle is to induce an intracellular acid load and then monitor the pHi recovery, which is mediated by NHE activity.
Materials:
-
Cells loaded with BCECF-AM (as described above)
-
Ammonium chloride (NH4Cl) loading solution (e.g., 20 mM NH4Cl in a Na+-containing buffer)
-
Na+-free buffer (e.g., replacing NaCl with N-methyl-D-glucamine chloride)
-
This compound (HMA)
-
Fluorescence imaging system
Procedure:
-
Induce Intracellular Acidification (NH4Cl Prepulse Technique):
-
Incubate BCECF-AM loaded cells in a buffer containing NH4Cl for a short period (e.g., 5-10 minutes). NH3 will diffuse into the cell and become protonated to NH4+, causing an initial alkalinization.
-
Rapidly switch to a Na+-free, NH4Cl-free buffer. This will cause the NH4+ inside the cell to dissociate into NH3 and H+. The NH3 will rapidly diffuse out of the cell, leaving behind an excess of H+, resulting in a rapid intracellular acidification.
-
-
Monitor pHi Recovery:
-
Immediately after inducing the acid load, switch to a Na+-containing buffer.
-
Monitor the recovery of the intracellular pH back towards the baseline using ratiometric fluorescence imaging of BCECF. This recovery is primarily mediated by the Na+/H+ exchanger.
-
-
Assess HMA Inhibition:
-
To determine the effect of HMA, repeat the experiment, but add HMA to the Na+-containing recovery buffer.
-
The rate of pHi recovery in the presence of HMA will be significantly slower than in its absence, providing a measure of NHE inhibition.
-
-
Data Analysis:
-
Calculate the initial rate of pHi recovery (dpH/dt) in the presence and absence of HMA. The difference in these rates represents the HMA-sensitive NHE activity.
-
Conclusion
This compound is a powerful and specific inhibitor of the Na+/H+ exchanger, primarily isoform 1. Its application leads to a dose-dependent decrease in intracellular pH, a phenomenon that has profound consequences for cellular function, most notably the induction of apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate role of intracellular pH in various biological systems and to explore the therapeutic potential of targeting the Na+/H+ exchanger with compounds like HMA.
References
- 1. Effects of amiloride on intracellular pH and thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of NHE1 to treat heart failure | BioWorld [bioworld.com]
- 3. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiloride-sensitive regulation of intracellular pH in B-cells: activation by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Hexamethylene Amiloride: A Technical Guide to its Selective Interaction with the Epithelial Sodium Channel (ENaC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Hexamethylene amiloride (HMA) and its relationship with the Epithelial Sodium Channel (ENaC). Contrary to the premise of it being a potent ENaC blocker, this document clarifies HMA's established role as a highly potent inhibitor of the Na+/H+ exchanger (NHE) with minimal activity against ENaC. This guide synthesizes key pharmacological data, details the experimental protocols used for characterization, and illustrates the underlying principles of amiloride analogue selectivity.
Introduction: ENaC and the Amiloride Scaffold
The Epithelial Sodium Channel (ENaC) is a crucial membrane protein responsible for sodium reabsorption in various epithelial tissues, including the distal nephron of the kidney, the lungs, and the colon.[1] By controlling the rate-limiting step of sodium transport, ENaC plays a vital role in maintaining salt and water homeostasis, which is fundamental for the regulation of blood pressure and extracellular fluid volume.[1][2]
Amiloride, a potassium-sparing diuretic, is the prototypical blocker of ENaC.[2][3] Its ability to inhibit ENaC in the kidney's distal tubule leads to decreased sodium reabsorption and a subsequent reduction in fluid retention and blood pressure.[3] However, amiloride is not perfectly selective; at higher concentrations, it also inhibits other ion transporters, notably the Na+/H+ exchangers (NHE) and Na+/Ca2+ exchangers.[2] This has driven the development of amiloride analogues designed to possess greater potency and selectivity for specific transport systems.[4]
This compound (HMA): A Paradigm of Selectivity
This compound, chemically known as 5-(N,N-hexamethylene)amiloride, is a derivative of amiloride that exemplifies the principles of structure-activity relationships among this class of compounds. Seminal work by Kleyman and Cragoe established that specific modifications to the amiloride molecule dictate its affinity for different ion transporters.[4]
The key structural modification in HMA is the addition of a hydrophobic hexamethylene group to the 5-amino position of the pyrazine ring. This modification dramatically enhances the compound's inhibitory activity against the Na+/H+ exchanger, making HMA a potent NHE inhibitor with reported IC50 values in the nanomolar range. Conversely, this same modification results in a significant loss of affinity for ENaC.[4] It is well-established that enhancing potency against ENaC requires substitutions on the terminal nitrogen of the guanidino moiety, as seen in analogues like benzamil.[4]
Therefore, HMA should not be considered a primary tool for studying ENaC inhibition. Instead, its value lies in its use as a selective NHE inhibitor, often employed in experiments to distinguish between the physiological roles of NHE and ENaC.
Quantitative Pharmacological Data
The following tables summarize the inhibitory potency (IC50/K_i_) of HMA in comparison to amiloride and the potent ENaC blocker, benzamil. The data clearly illustrate the selectivity of these compounds.
Table 1: Inhibitory Potency against Epithelial Sodium Channel (ENaC)
| Compound | Chemical Name | Target | IC50 / K_i_ (nM) | Species/System | Reference(s) |
| Amiloride | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | ENaC | 80 - 200 | Human, Rat | [5][6] |
| Benzamil | N-(benzylcarbamimidoyl)-3,5-diamino-6-chloropyrazine-2-carboxamide | ENaC | 22 - 33 | Human | [5][6] |
| This compound (HMA) | 3-amino-6-chloro-5-(azepan-1-yl)-N-(diaminomethylidene)pyrazine-2-carboxamide | ENaC | >100,000 (minimal activity) | - | [4] |
Table 2: Inhibitory Potency against Na+/H+ Exchanger (NHE)
| Compound | Chemical Name | Target | IC50 / K_i_ (nM) | Species/System | Reference(s) |
| Amiloride | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | NHE1 | ~20,000 | - | [7] |
| This compound (HMA) | 3-amino-6-chloro-5-(azepan-1-yl)-N-(diaminomethylidene)pyrazine-2-carboxamide | NHE1 | 22 | Human | [7] |
Key Experimental Protocols
The characterization of amiloride analogues and their effect on ENaC is primarily achieved through electrophysiological techniques. These methods allow for direct measurement of ion channel activity.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a standard system for heterologous expression and functional characterization of ion channels.
-
Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the α, β, and γ subunits of ENaC. Control oocytes are injected with water. Injected oocytes are then incubated for 24-72 hours to allow for channel expression on the plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., containing 100 mM NaCl).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential, typically -60 mV.
-
The baseline whole-cell current flowing through the expressed ENaC channels is recorded.
-
-
Inhibitor Application:
-
A dose-response curve is generated by perfusing the oocyte with bathing solutions containing increasing concentrations of the test compound (e.g., amiloride, benzamil, HMA).
-
The reduction in the inward Na+ current is measured at each concentration.
-
A high concentration of a known potent blocker like amiloride (e.g., 100 µM) is applied at the end of the experiment to determine the total ENaC-mediated current.
-
-
Data Analysis: The current at each inhibitor concentration is normalized to the total amiloride-sensitive current. The resulting data points are fitted with a Hill equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximal block.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides higher resolution recordings from mammalian cells expressing ENaC, either endogenously (e.g., renal epithelial cells) or through transfection (e.g., HEK293 or CHO cells).
-
Cell Culture: Mammalian cells stably or transiently transfected with plasmids containing the cDNA for α, β, and γ ENaC subunits are cultured on glass coverslips.
-
Electrode Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution (e.g., high Cs-glutamate to block K+ channels).
-
Giga-seal Formation: The micropipette is pressed against the membrane of a single cell. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Recording:
-
The cell's membrane potential is clamped using a patch-clamp amplifier (e.g., holding potential of +40 mV, with voltage ramps down to -100 mV to elicit inward Na+ current).
-
The bathing solution contains a high concentration of Na+ (e.g., 150 mM NaCl).
-
The baseline ENaC current is recorded.
-
-
Inhibitor Application: The test compound is applied to the bath via a perfusion system. The resulting inhibition of the amiloride-sensitive current is recorded to determine potency and kinetics.
-
Data Analysis: Similar to TEVC, dose-response curves are constructed by measuring current inhibition at various compound concentrations to calculate the IC50.
Visualizations: Pathways and Processes
Structure-Activity Relationship and Selectivity
The following diagram illustrates the key principles of amiloride analogue selectivity for ENaC versus the Na+/H+ Exchanger (NHE).
Caption: Structure-activity relationship of amiloride analogues.
Experimental Workflow for ENaC Inhibitor Screening
This diagram outlines the typical workflow for testing a compound's inhibitory effect on ENaC using electrophysiology.
Caption: Workflow for electrophysiological screening of ENaC inhibitors.
Aldosterone Signaling Pathway for ENaC Regulation
This diagram shows a simplified canonical pathway for the hormonal regulation of ENaC abundance at the cell surface, a key mechanism controlling sodium reabsorption.
Caption: Simplified aldosterone signaling pathway regulating ENaC.
Conclusion and Implications for Drug Development
This compound (HMA) is a powerful pharmacological tool, but its utility is defined by its selectivity. This guide clarifies that HMA is a potent inhibitor of the Na+/H+ exchanger and a very weak inhibitor of the Epithelial Sodium Channel. For researchers in drug development, this distinction is critical. HMA and its analogues serve as a case study in how subtle changes to a chemical scaffold can drastically alter the target profile, shifting activity from an ion channel (ENaC) to an exchanger (NHE). Understanding these structure-activity relationships is paramount for designing novel therapeutics with high specificity and minimal off-target effects, thereby reducing the potential for adverse outcomes such as the hyperkalemia associated with non-selective ENaC blockade.
References
- 1. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 2. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethylene Amiloride (HMA): A Dual Modulator of Apoptosis and Programmed Necrosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted role of Hexamethylene Amiloride (HMA) in inducing cell death. While initially recognized as an inhibitor of the Na+/H+ exchanger, HMA has emerged as a potent inducer of both classical apoptosis and a distinct form of programmed necrosis, depending on the cellular context. This document delves into the molecular mechanisms, signaling pathways, and experimental methodologies associated with HMA-induced cell death, offering valuable insights for researchers in oncology and cell biology.
Mechanisms of Cell Death Induction by this compound
This compound triggers cell death through at least two distinct, cell-type-dependent mechanisms: apoptosis and a novel form of programmed necrosis. Understanding this duality is critical for the development of HMA and its analogs as potential therapeutic agents.
Apoptosis Induction
In several cell types, including vascular endothelial cells, multiple myeloma cells, and regenerating liver cells, HMA induces programmed cell death characterized by the classical hallmarks of apoptosis.[1][2] This process is often caspase-dependent and can be initiated through various stress pathways.[2] Morphological changes associated with HMA-induced apoptosis include massive cytosol shrinkage, membrane blebbing, and chromatin condensation.[1]
Programmed Necrosis Induction
In contrast, in breast cancer cells, HMA induces a novel form of caspase- and autophagy-independent programmed necrosis.[2][3][4] This form of cell death is particularly significant as many cancer cells develop resistance to apoptosis-inducing chemotherapeutics.[3] HMA's ability to engage an alternative death pathway makes it an attractive candidate for targeting such resistant tumors. This necrotic mechanism is orchestrated by mitochondrial and lysosomal pro-death pathways and is characterized by the swelling of intracellular organelles, culminating in the rupture of nuclei, mitochondria, and the plasma membrane.[4]
Signaling Pathways Modulated by this compound
HMA's induction of cell death is mediated by its influence on several key signaling pathways. The specific pathway activated appears to be a crucial determinant of whether a cell undergoes apoptosis or programmed necrosis.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
In vascular endothelial cells, HMA has been shown to deplete endoplasmic reticulum (ER) calcium (Ca2+) stores, a condition that pharmacologically mimics the effects of sarco/endoplasmic reticulum ATPase (SERCA) inhibitors like thapsigargin.[1] This disruption of Ca2+ homeostasis triggers ER stress, leading to the transcriptional upregulation of ER stress-associated genes such as GADD153 (also known as CHOP) and GADD34.[1] The sustained activation of this unfolded protein response (UPR) ultimately culminates in the activation of the apoptotic cascade. Notably, this mechanism appears to be independent of HMA's well-known inhibitory effect on the Na+/H+ exchanger (NHE).[1]
Mitochondrial (Intrinsic) Pathway of Apoptosis
HMA can also trigger the mitochondrial pathway of apoptosis. In some cellular contexts, this is linked to a decrease in intracellular pH (pHi) resulting from the inhibition of the Na+/H+ exchanger.[1] Cytosolic acidification can promote the release of cytochrome c from the mitochondria into the cytosol. This event is a critical initiation step for the formation of the apoptosome and the subsequent activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3. Furthermore, HMA has been observed to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial outer membrane permeabilization.
JNK/p53 Signaling Axis in Apoptosis
In regenerating liver cells, HMA-induced apoptosis is associated with the rapid activation of Jun N-terminal kinase (JNK).[5] Activated JNK can then phosphorylate and activate the transcription factor c-Jun.[5] Concurrently, an increase in the tumor suppressor protein p53 is observed, which is followed by the upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[5] This signaling cascade suggests a role for the JNK and p53 pathways in mediating HMA's apoptotic effects in specific cellular environments.
ROS and Lysosome-Dependent Programmed Necrosis
In breast cancer cells, HMA triggers a unique form of programmed necrosis that is dependent on the generation of reactive oxygen species (ROS) and the activity of lysosomal cathepsins.[3][4] The cytotoxicity of HMA in this context can be significantly attenuated by treatment with ROS scavengers or inhibitors of lysosomal cathepsins.[3] This suggests a pathway where HMA induces mitochondrial and/or other cellular stress, leading to a surge in ROS. The elevated ROS levels may then lead to lysosomal membrane permeabilization, releasing cathepsins into the cytoplasm, which in turn execute the necrotic cell death program. JNK activation has also been observed downstream of ROS in this pathway.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its impact on key molecular markers of cell death.
Table 1: Cytotoxicity of this compound (HMA) in Various Cell Lines
| Cell Line | Cell Type | IC50 / EC50 (µM) | Time Point (hours) | Method of Cell Death |
| MCF-7 | Human Breast Cancer | ~10-50 | 72 | Programmed Necrosis |
| MDA-MB-231 | Human Breast Cancer | ~10-50 | 72 | Programmed Necrosis |
| T-47D | Human Breast Cancer | Not specified | 72 | Programmed Necrosis |
| SK-BR-3 | Human Breast Cancer | Not specified | 72 | Programmed Necrosis |
| Met-1 | Murine Mammary Tumor | Not specified | 72 | Programmed Necrosis |
| NDL | Murine Mammary Tumor | Not specified | 72 | Programmed Necrosis |
| HUVEC | Human Umbilical Vein Endothelial Cells | Not specified | Not specified | Apoptosis |
| H929 | Human Multiple Myeloma | Not specified | 24 | Apoptosis |
| JJN3 | Human Multiple Myeloma | Not specified | 24 | Apoptosis |
| KMS12-BM | Human Multiple Myeloma | Not specified | 24 | Apoptosis |
| Non-transformed cells | Various | Significantly higher than cancer cells | Not specified | Less sensitive |
Note: Specific IC50 values for HMA are not consistently reported across studies. The values for breast cancer cell lines are estimated based on graphical data and textual descriptions indicating cytotoxicity in the 10-50 µM range.[3]
Table 2: Quantitative Effects of this compound (HMA) on Cell Death Markers
| Cell Line | Marker | HMA Treatment | Fold Change / % Change | Method |
| HUVEC | Annexin V Positive Cells | 30 µM for 24h | 73% (vs. 11.3% in control) | Flow Cytometry |
| MCF-7 | Cell Viability (with ROS scavenger) | HMA + N-acetylcysteine | Viability rescued to 62.1% | MTT Assay |
| MDA-MB-231 | Cell Viability (with ROS scavenger) | HMA + N-acetylcysteine | Viability rescued to 70.2% | MTT Assay |
| MCF-7 | Cell Viability (with cathepsin inhibitor) | HMA + Leupeptin | Viability rescued from 41.4% to 72.9% | MTT Assay |
| MDA-MB-231 | Cell Viability (with cathepsin inhibitor) | HMA + Leupeptin | Viability rescued from 45.3% to 91.8% | MTT Assay |
| U87MG (Glioblastoma) | Bax/Bcl-2 Ratio | Not HMA, but representative data | 121% to 249% increase with treatment | Western Blot Densitometry |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to investigate the role of this compound in inducing cell death.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells and treat with HMA at desired concentrations and time points. Include untreated and positive controls.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary depending on the kit).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in cell death pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, anti-p53)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After HMA treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This method measures changes in intracellular calcium concentration.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Protocol:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Allow cells to de-esterify the Fura-2 AM for at least 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Record a baseline reading before adding HMA and then monitor the change in the ratio over time.
-
Measurement of Intracellular pH (pHi) using BCECF-AM
This assay is used to monitor changes in intracellular pH.
Materials:
-
BCECF-AM
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (e.g., 490 nm and 440 nm)
Protocol:
-
Dye Loading:
-
Prepare a BCECF-AM loading solution (e.g., 1-5 µM in HBSS).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBSS.
-
Allow for de-esterification for at least 15 minutes.
-
-
Fluorescence Measurement:
-
Excite the cells at a pH-sensitive wavelength (~490 nm) and an isosbestic (pH-insensitive) wavelength (~440 nm).
-
Measure the emission at ~535 nm.
-
The ratio of the fluorescence intensities (F490/F440) is used to determine the intracellular pH, often calibrated using buffers of known pH in the presence of a protonophore like nigericin.
-
Detection of Reactive Oxygen Species (ROS)
This assay quantifies the intracellular production of ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive probes (e.g., Dihydroethidium for superoxide)
-
HBSS or PBS
-
Fluorescence microscope, plate reader, or flow cytometer
Protocol:
-
Dye Loading:
-
Incubate cells with DCFH-DA (e.g., 5-10 µM) for 30 minutes at 37°C.
-
-
HMA Treatment:
-
Wash the cells to remove excess probe and then treat with HMA.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm). An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.
-
Cathepsin Activity Assay
This assay measures the activity of lysosomal cathepsins.
Materials:
-
A fluorogenic cathepsin substrate (e.g., a substrate for Cathepsin B or L)
-
Cell lysis buffer
-
Fluorescence plate reader
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with HMA, then harvest and lyse the cells on ice.
-
Centrifuge to clarify the lysate.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the cell lysate to an assay buffer.
-
Add the fluorogenic cathepsin substrate.
-
-
Fluorescence Measurement:
-
Incubate at 37°C and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate used. The rate of fluorescence increase is proportional to the cathepsin activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound engages a novel reactive oxygen species-and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of CHOP/GADD153 in endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethylene Amiloride: A Technical Guide to its Chemical Properties, Solubility, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, solubility, and key biological activities of Hexamethylene amiloride (HMA). HMA is a potent derivative of the diuretic amiloride and a valuable pharmacological tool for studying ion transport and cellular signaling. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Chemical Properties
This compound is a pyrazinoylguanidine derivative. Key identifying and physical characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | [1] |
| Synonyms | HMA, 5-(N,N-Hexamethylene)amiloride | [2] |
| CAS Number | 1428-95-1 | [1] |
| Chemical Formula | C₁₂H₁₈ClN₇O | [1] |
| Molecular Weight | 311.77 g/mol | [1] |
| Physical Form | Powder | |
| Storage Temperature | 2-8°C | |
| pKa | Not explicitly found for HMA. The pKa of the parent compound, amiloride, is 8.67, attributed to the guanidinium group. | [3] |
| Melting Point | Not explicitly found for HMA. The melting point of amiloride hydrochloride is 293-294°C. | [4] |
| Boiling Point | Not explicitly found for HMA. The boiling point of amiloride hydrochloride is 628.1°C at 760 mmHg. | [4] |
Solubility
This compound exhibits solubility in a range of organic solvents and aqueous solutions. The following table summarizes available quantitative solubility data.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 3 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |
| 0.1N Hydrochloric Acid | 20 mg/mL | [5] |
| Water | 2 mg/mL (requires sonication) | [6] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 2.08 mg/mL (requires sonication) | [6] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | [6] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL | [6] |
Signaling Pathways and Mechanism of Action
This compound is a well-established inhibitor of two primary ion transport systems: the Na+/H+ exchanger (NHE) and the epithelial sodium channel (ENaC).
Inhibition of the Na+/H+ Exchanger (NHE)
HMA is a potent inhibitor of the Na+/H+ exchanger, a ubiquitously expressed membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Inhibition of NHE by HMA leads to intracellular acidification, which can trigger various cellular responses, including apoptosis.
Blockade of the Epithelial Sodium Channel (ENaC)
HMA also functions as a blocker of the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption in epithelial tissues such as the kidney and airways. By blocking ENaC, HMA can modulate sodium balance and has implications for conditions like hypertension and cystic fibrosis.
References
Methodological & Application
Hexamethylene Amiloride (HMA): In Vitro Assay Protocol for Na+/H+ Exchanger (NHE) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Hexamethylene amiloride (HMA) on the plasma membrane Na+/H+ exchanger (NHE). HMA is a potent derivative of amiloride and a valuable tool for studying the physiological and pathological roles of NHEs.[1] These exchangers are integral membrane proteins that regulate intracellular pH (pHi), cell volume, and ion homeostasis.[2] Dysregulation of NHE activity has been implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions.
This protocol utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to monitor changes in intracellular pH. The assay involves inducing a rapid intracellular acidification in cultured cells and then measuring the rate of pHi recovery, which is mediated by NHE activity. The inhibitory effect of HMA is quantified by its ability to block this recovery. This method allows for the determination of the half-maximal inhibitory concentration (IC50) of HMA, a key parameter for characterizing its potency.
Signaling Pathway of Na+/H+ Exchanger and Inhibition by HMA
The Na+/H+ exchanger is a ubiquitously expressed membrane protein that mediates the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+). This process is driven by the inwardly directed sodium gradient maintained by the Na+/K+-ATPase. The primary role of the NHE is to extrude excess protons from the cytoplasm, thereby regulating intracellular pH.
This compound acts as a competitive inhibitor at the external Na+ binding site of the NHE, thereby blocking the exchange of Na+ for H+ and leading to intracellular acidification.
References
Application Notes and Protocols: Utilizing Hexamethylene Amiloride (HMA) in Cell Culture Experiments
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Hexamethylene amiloride (HMA) in cell culture experiments. This document outlines the underlying mechanisms of HMA, provides detailed protocols for its application, and discusses critical experimental considerations to ensure data integrity and reproducibility.
Introduction: Understanding this compound (HMA)
This compound (HMA) is a potent and specific inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is ubiquitously expressed in the plasma membrane of most mammalian cells. It is an analog of amiloride, but with significantly greater potency for NHE inhibition. The NHEs are a family of transmembrane proteins that play a crucial role in regulating intracellular pH (pHi), cell volume, and sodium homeostasis by mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion.
Due to its central role in cellular physiology, dysregulation of NHE1 activity has been implicated in various pathological conditions, including cancer, cardiac hypertrophy, and ischemia-reperfusion injury. In cancer, the upregulation and hyperactivity of NHE1 contribute to an alkaline intracellular environment, which promotes cell proliferation, survival, migration, and invasion. This makes HMA a valuable pharmacological tool for investigating the role of NHE1 in both normal physiology and disease states.
Mechanism of Action: How HMA Interacts with Cellular Machinery
HMA exerts its inhibitory effect by binding to the extracellular face of the Na+/H+ exchanger, thereby blocking the ion translocation pathway. This inhibition is reversible and concentration-dependent. The primary target of HMA is the NHE1 isoform, although it can also inhibit other NHE isoforms at higher concentrations.
The inhibition of NHE1 by HMA leads to a decrease in the extrusion of protons from the cell, resulting in intracellular acidification. This alteration in pHi can have profound downstream effects on various cellular processes, including:
-
Cell Proliferation and Survival: A more acidic intracellular environment can be detrimental to cell growth and can induce apoptosis.
-
Cell Migration and Invasion: NHE1 activity is often localized to the leading edge of migrating cells, where it contributes to the cytoskeletal rearrangements necessary for cell movement. Inhibition of NHE1 by HMA can therefore impair cell motility.
-
Cell Volume Regulation: NHEs are involved in regulatory volume increase in response to osmotic stress.
Below is a diagram illustrating the mechanism of action of HMA on the Na+/H+ exchanger and its downstream cellular consequences.
Caption: Mechanism of this compound (HMA) action on the Na+/H+ exchanger (NHE1).
Experimental Protocols
Preparation of HMA Stock Solution
To ensure accurate and reproducible results, it is crucial to prepare and store HMA stock solutions correctly.
Materials:
-
This compound (HMA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Calculate the required mass of HMA: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of HMA powder needed. The molecular weight of HMA is 336.24 g/mol .
-
Dissolve HMA in DMSO: In a sterile microcentrifuge tube, dissolve the calculated mass of HMA in the appropriate volume of DMSO to achieve the desired stock concentration.
-
Ensure complete dissolution: Vortex the solution gently until the HMA is completely dissolved. A brief sonication step may be used if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week). Protect from light.
General Protocol for HMA Treatment of Adherent Cells
This protocol provides a general workflow for treating adherent cells with HMA. The optimal HMA concentration and incubation time should be determined empirically for each cell type and experimental objective.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
HMA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed the cells at an appropriate density in the culture vessel and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the HMA stock solution. Prepare the desired final concentrations of HMA by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Vehicle Control: Prepare a vehicle control by diluting the same volume of DMSO used for the highest HMA concentration in the complete cell culture medium.
-
Treatment:
-
Carefully aspirate the old medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the appropriate volume of the HMA-containing medium or the vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, the cells can be harvested or analyzed directly for various endpoints, such as cell viability, proliferation, migration, or intracellular pH.
Summary of Recommended HMA Concentrations
The effective concentration of HMA can vary significantly depending on the cell type and the specific NHE isoform being targeted. The following table provides a general guideline for starting concentrations.
| Cell Type | Typical Concentration Range | Incubation Time | Application |
| Cancer Cell Lines (e.g., MDA-MB-231, HeLa) | 1 - 25 µM | 1 - 48 hours | Inhibition of proliferation, migration |
| Cardiomyocytes | 10 - 50 µM | 30 min - 24 hours | Ischemia-reperfusion studies |
| Fibroblasts | 5 - 20 µM | 1 - 24 hours | pH regulation studies |
Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Considerations and Best Practices
To ensure the scientific integrity of experiments involving HMA, several factors must be considered:
-
Cytotoxicity: At higher concentrations and with prolonged exposure, HMA can induce cytotoxicity. It is essential to perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range for the specific cell line being used.
-
Off-Target Effects: While HMA is a relatively specific inhibitor of NHE1, it can affect other NHE isoforms and potentially other ion channels at higher concentrations. Researchers should be aware of these potential off-target effects and, where possible, use complementary approaches (e.g., siRNA-mediated knockdown of NHE1) to validate their findings.
-
Vehicle Control: As HMA is typically dissolved in DMSO, a vehicle control (medium containing the same concentration of DMSO as the HMA-treated samples) must always be included in the experimental design to account for any effects of the solvent.
-
pH of the Culture Medium: The bicarbonate concentration and CO2 level in the incubator can influence the extracellular and intracellular pH. It is important to maintain consistent culture conditions to ensure reproducible results.
Below is a workflow diagram outlining the key steps and decision points for a typical cell-based assay using HMA.
Caption: Experimental workflow for using HMA in cell culture.
Hexamethylene Amiloride (HMA): Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hexamethylene Amiloride (HMA), a potent inhibitor of the Na+/H+ exchanger (NHE1), in cancer cell line research. HMA has demonstrated significant cytotoxic effects across a range of cancer cell lines, primarily through the induction of a unique form of programmed necrosis dependent on reactive oxygen species (ROS) and lysosomal activity. This document outlines effective concentrations, detailed experimental protocols, and the underlying signaling pathways involved in HMA-induced cancer cell death.
Data Presentation: HMA Cytotoxicity in Various Cancer Cell Lines
The cytotoxic effects of HMA are cell-line dependent. The half-maximal inhibitory concentration (IC50) values for HMA in several human cancer cell lines are summarized in the table below. These values were determined following a 24-hour treatment period using an MTT assay.[1]
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h Treatment |
| HeLa | Cervical Cancer | ~25 |
| HCT 116 | Colon Carcinoma | ~30 |
| A375 | Melanoma | ~28 |
| MCF-7 | Breast Adenocarcinoma | ~35 |
| HT-29 | Colon Adenocarcinoma | ~38 |
| SW613B3 | Colon Carcinoma | >40 |
Mechanism of Action
HMA exerts its anticancer effects through two primary mechanisms:
-
Inhibition of the Na+/H+ Exchanger 1 (NHE1): By blocking NHE1, HMA disrupts intracellular pH (pHi) homeostasis, leading to intracellular acidification and subsequent induction of apoptosis in some cancer cells.[2][3] NHE1 is frequently overexpressed in tumor cells and plays a crucial role in promoting cell proliferation, migration, and invasion.[4][5]
-
Induction of Programmed Necrosis: In breast cancer cells, HMA has been shown to induce a novel, caspase-independent form of programmed cell death.[6][7] This process is characterized by the generation of reactive oxygen species (ROS) and lysosomal membrane permeabilization, leading to necrotic cell death.[6][7]
Experimental Protocols
Protocol 1: Preparation of this compound (HMA) Stock Solution
Materials:
-
This compound (HMA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of HMA in DMSO. For example, to make an 80 mM stock solution, dissolve the appropriate amount of HMA powder in sterile DMSO.[1] A 50 mM stock solution can be prepared by dissolving HMA in a 1:1 solution of DMSO and methanol.[8]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Cell Viability and Cytotoxicity Assay using MTT
This protocol is adapted for determining the cytotoxic effects of HMA on adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
HMA stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
-
HMA Treatment:
-
Prepare serial dilutions of HMA from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM).[1]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of HMA.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest HMA concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 8 or 24 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the HMA concentration to determine the IC50 value.
-
Protocol 3: Assessment of Apoptosis and Necrosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following HMA treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
HMA stock solution (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of HMA for the specified duration.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and collect them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation and to set the gates.
-
Analyze the dot plot to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Visualization of Signaling Pathways
HMA-Induced Programmed Necrosis Pathway
The following diagram illustrates the proposed signaling cascade initiated by HMA leading to programmed necrosis in breast cancer cells. HMA treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn triggers lysosomal membrane permeabilization and the release of cathepsins, ultimately resulting in necrotic cell death.
Caption: HMA-induced programmed necrosis signaling cascade.
NHE1 Inhibition and Downstream Effects
This diagram depicts the mechanism of HMA as an inhibitor of the Na+/H+ exchanger 1 (NHE1) and its consequences on intracellular pH and cell fate.
Caption: Inhibition of NHE1 by HMA leads to intracellular acidification.
Experimental Workflow for HMA Cytotoxicity Screening
This flowchart outlines the general experimental procedure for evaluating the cytotoxic effects of HMA on cancer cell lines.
Caption: General workflow for HMA cytotoxicity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. NHE-1: a promising target for novel anti-cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of pH and the Na+/H+ exchanger NHE1 in cancer: From cell biology and animal models to an emerging translational perspective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells [escholarship.org]
- 7. This compound engages a novel reactive oxygen species-and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound blocks E protein ion channels and inhibits coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Hexamethylene Amiloride (HMA) Stock Solution Preparation and Application in Cell-Based Assays
Introduction
Hexamethylene amiloride (HMA) is a potent derivative of the diuretic amiloride. It is a powerful inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which plays a crucial role in regulating intracellular pH (pHi).[1][2][3] By blocking NHE1, HMA leads to a decrease in pHi, which can induce apoptosis or a novel form of programmed necrosis in cancer cells.[1][4] This selective cytotoxicity towards transformed cells, while sparing non-transformed cells, makes HMA a valuable tool for cancer research and drug development.[1][4] Additionally, HMA has demonstrated antiviral activity, inhibiting the ion channels of viruses such as HIV-1 and coronaviruses.[5] This document provides detailed protocols for the preparation of HMA stock solutions in DMSO and their application in cell culture-based experiments.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ClN₇O | [6] |
| Molecular Weight | 311.77 g/mol | [6] |
| CAS Number | 1428-95-1 | [6] |
Solubility and Stock Solution Parameters
| Solvent | Maximum Solubility | Recommended Stock Concentration | Storage Conditions | Stability |
| DMSO | 100 mg/mL (320.75 mM) | 10 mM | -20°C (1 year), -80°C (2 years) | Stable |
Note: The use of ultrasonic treatment may be necessary to fully dissolve HMA in DMSO.[6]
Recommended Working Concentrations in Cell Culture
| Cell Line | Application | Working Concentration Range | Incubation Time | Reference |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 5 - 20 µM | 24 - 72 hours | [1] |
| MCF7 (Breast Cancer) | Cytotoxicity Assay | 5 - 20 µM | 24 - 72 hours | [1] |
| SKBR3 (Breast Cancer) | Cytotoxicity Assay | 5 - 20 µM | 24 - 72 hours | [1] |
| L929 (Mouse Fibroblast) | Antiviral Plaque Assay (MHV) | 7.5 - 10 µM | 1 hour (infection), then culture | [5] |
| Multiple Myeloma Cell Lines (H929, JJN3, KMS12-BM) | Apoptosis Induction | Varies (concentration-dependent) | 24 hours | [7] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (HMA) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of HMA powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.12 mg of HMA (Molecular Weight = 311.77 g/mol ).
-
Dissolution: Transfer the weighed HMA powder into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 3.12 mg of HMA, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Sonication (if necessary): If the HMA does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[6]
-
Aliquoting: Once the HMA is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]
Protocol 2: Application of HMA in a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM HMA stock solution in DMSO
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM HMA stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest HMA treatment).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared HMA working solutions or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: Workflow for HMA stock solution preparation.
Caption: HMA's proposed mechanism of inducing programmed necrosis.
References
- 1. Cancer Killer: The Role of Amiloride Derivatives in the Selective Targeting and Killing of Breast Cancer Cells – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks E protein ion channels and inhibits coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Electrophysiology with Hexamethylene Amiloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hexamethylene amiloride (HMA) in patch-clamp electrophysiology studies. This document outlines the known ion channel targets of HMA, presents its pharmacological data in a clear, tabular format, and offers detailed protocols for its application in whole-cell patch-clamp recordings.
Introduction to this compound
This compound (HMA) is a derivative of the diuretic amiloride. It is a valuable pharmacological tool for investigating the function and modulation of various ion channels. HMA is known to block several types of cation channels, making it a subject of interest in diverse research areas, including virology, neuroscience, and cardiovascular physiology. Its primary targets include certain viral ion channels, acid-sensing ion channels (ASICs), and to a lesser extent, the epithelial sodium channel (ENaC).
Key Ion Channel Targets and Pharmacological Data
HMA exhibits inhibitory activity against a range of ion channels. The following tables summarize the available quantitative data on its potency, providing a comparative overview for experimental design.
Table 1: HMA Potency on Viral Ion Channels
| Virus | Channel Protein | Assay Type | HMA Potency (EC₅₀/IC₅₀) | Reference(s) |
| Human Coronavirus 229E (HCoV-229E) | E protein | Plaque assay (replication) | 1.34 µM (EC₅₀) | |
| Murine Hepatitis Virus (MHV) | E protein | Planar lipid bilayer recording | 10.2 µM (EC₅₀) |
Table 2: HMA Potency on Acid-Sensing Ion Channels (ASICs)
| Channel Type/Preparation | Species | Assay Type | HMA Potency (IC₅₀/Kᵢ) | Reference(s) |
| ASIC currents in cortical neurons | Mouse | Whole-cell patch-clamp | 20.07 µM (IC₅₀) | [1] |
| ASIC1 | Human | Automated patch-clamp | 4.0 µM (Kᵢ) | [2] |
| ASIC1b | Human | Whole-cell patch-clamp | ~25% inhibition at 25 µM | [3] |
Note: Specific IC₅₀ values for HMA on individual homomeric ASIC subtypes (e.g., ASIC1a, ASIC2a, ASIC3) are not extensively reported in the literature. The provided data is for native currents or mixed populations.
Table 3: HMA as a Modulator of Other Ion Channels
| Channel Type | Effect | Assay Type | HMA Potency (EC₅₀) | Reference(s) |
| GABA-A ρ1 receptor | Positive Allosteric Modulator | Two-electrode voltage clamp | 16.55 µM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of HMA and the general workflow for its application in patch-clamp electrophysiology.
Caption: Mechanism of this compound (HMA) action on various ion channels.
Caption: General workflow for a whole-cell patch-clamp experiment using HMA.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of HMA on ion channels using whole-cell patch-clamp electrophysiology. These are general protocols that can be adapted for specific cell types and ion channels.
Protocol 1: Whole-Cell Patch-Clamp Recording of ASIC Currents
This protocol is designed for studying the effect of HMA on proton-gated currents mediated by ASICs expressed in a heterologous system (e.g., CHO or HEK293 cells) or in primary neurons.
1. Cell Preparation:
-
Culture cells on glass coverslips to a confluence of 50-70%.
-
For transient transfection, introduce the cDNA encoding the ASIC subunit of interest 24-48 hours prior to recording.
-
For primary neurons, plate dissociated neurons on coated coverslips and allow them to mature for the desired period.
2. Solutions:
-
External Solution (pH 7.4):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310 mOsm with sucrose.
-
-
Acidic External Solution (e.g., pH 6.0):
-
Same composition as the external solution, but replace HEPES with 10 mM MES and adjust pH to the desired acidic value (e.g., 6.0) with HCl.
-
-
Internal (Pipette) Solution:
-
140 mM CsCl (or KCl)
-
10 mM EGTA
-
1 mM CaCl₂
-
2 mM MgCl₂
-
10 mM HEPES
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.2 with CsOH (or KOH).
-
Adjust osmolarity to ~290 mOsm with sucrose.
-
-
HMA Stock Solution:
-
Prepare a 10-100 mM stock solution of HMA in DMSO. Store at -20°C. Dilute to the final desired concentrations in the acidic external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
-
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution (pH 7.4).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for 3-5 minutes.
-
To elicit ASIC currents, rapidly perfuse the cell with the acidic external solution for 2-5 seconds.
-
Record baseline currents by applying the acidic solution several times with a recovery period in the pH 7.4 solution in between.
-
To test the effect of HMA, pre-apply the external solution (pH 7.4) containing the desired concentration of HMA for 1-2 minutes, followed by the co-application of the acidic solution containing the same concentration of HMA.
-
Record the current response in the presence of HMA.
-
To determine the dose-response relationship, apply increasing concentrations of HMA.
-
After drug application, wash the cell with the external solution (pH 7.4) to record the recovery of the current.
4. Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the acidic solution.
-
Normalize the current in the presence of HMA to the baseline control current.
-
Plot the normalized current as a function of the HMA concentration and fit the data with the Hill equation to determine the IC₅₀.
Protocol 2: Planar Lipid Bilayer Recording of Coronavirus E Protein Channels
This protocol is adapted for studying the effect of HMA on the ion channel activity of viral proteins, such as the coronavirus E protein, reconstituted into artificial lipid bilayers.
1. Materials:
-
Planar lipid bilayer setup (e.g., Warner Instruments)
-
Synthetic lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in n-decane.
-
Purified coronavirus E protein.
-
Symmetrical buffer solution (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4).
-
HMA stock solution (as in Protocol 1).
2. Bilayer Formation and Protein Reconstitution:
-
"Paint" a lipid solution across a small aperture separating two chambers (cis and trans) of the bilayer setup.
-
Monitor the capacitance to confirm the formation of a stable bilayer.
-
Add a small amount of the purified E protein to the cis chamber.
-
Observe for the spontaneous insertion of channels into the bilayer, indicated by stepwise increases in current at a constant holding potential (e.g., -50 mV).
3. Electrophysiological Recording and HMA Application:
-
Once stable channel activity is observed, record the baseline single-channel currents for several minutes.
-
Add HMA to the cis chamber to achieve the desired final concentration.
-
Stir the solution in the cis chamber gently to facilitate the interaction of HMA with the channel.
-
Record the channel activity in the presence of HMA. A reduction in channel open probability or a complete block of channel activity indicates an inhibitory effect.
-
To determine the dose-dependence, add increasing concentrations of HMA to the cis chamber.
4. Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po) and single-channel conductance.
-
Compare the channel activity before and after the addition of HMA.
-
Calculate the percent inhibition of the total current at each HMA concentration.
-
Plot the percent inhibition against the HMA concentration and fit the data to determine the EC₅₀.
Conclusion
This compound is a versatile pharmacological tool for the study of various ion channels. Its inhibitory effects on specific viral and acid-sensing ion channels make it particularly useful in the fields of antiviral drug development and neuroscience. The provided protocols offer a solid foundation for researchers to design and execute patch-clamp electrophysiology experiments to further characterize the effects of HMA and to explore its potential as a therapeutic agent. Careful experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and reproducible results.
References
Application Note: Utilizing Hexamethylene Amiloride (HMA) for the Investigation of Ion Transport in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Ion Exchangers in Cellular Physiology
Cells meticulously regulate their internal ionic environment to maintain homeostasis, a process fundamental to survival, proliferation, and function. Among the key players in this regulation are ion exchangers, transmembrane proteins that mediate the transport of ions across the cell membrane. Two of the most crucial exchangers are the Sodium-Hydrogen Exchanger (NHE) and the Sodium-Calcium Exchanger (NCX) .
-
Na+/H+ Exchangers (NHEs): This family of proteins, particularly the ubiquitous NHE1 isoform, plays a vital role in regulating intracellular pH (pHi), cell volume, and sodium homeostasis.[1][2] NHEs extrude a proton (H+) from the cell in exchange for an extracellular sodium ion (Na+).[1] Dysregulation of NHE activity is implicated in numerous pathologies, including cancer, where it contributes to the acidic tumor microenvironment, and cardiovascular diseases like ischemia-reperfusion injury.[3][4]
-
Na+/Ca2+ Exchangers (NCX): These bidirectional transporters are critical for maintaining calcium homeostasis.[5] Typically, NCX extrudes one calcium ion (Ca2+) in exchange for the entry of three sodium ions (Na+), a process known as the "forward mode".[5] This is a high-capacity system essential for returning cytosolic calcium to resting levels after signaling events, particularly in excitable cells like cardiomyocytes.[5][6] Under certain conditions, the exchanger can operate in "reverse mode," bringing Ca2+ into the cell.[5]
Given their physiological importance, NHE and NCX are significant targets for pharmacological research. Amiloride, a potassium-sparing diuretic, was one of the first compounds identified to inhibit these exchangers.[7][8][9][10] However, its lack of specificity prompted the development of more potent and selective analogs.
Profile: Hexamethylene Amiloride (HMA)
This compound (5-(N,N-Hexamethylene)-amiloride), or HMA, is a potent derivative of amiloride. It has emerged as a valuable pharmacological tool due to its enhanced inhibitory activity against NHEs.[11][12][13]
Mechanism of Action
HMA, like its parent compound amiloride, directly blocks the external ion-binding site of the Na+/H+ exchanger.[8][9] This competitive inhibition prevents the binding of extracellular Na+, thereby halting the exchange of Na+ for intracellular H+ and leading to a decrease in intracellular pH.[11][13] While amiloride itself can also inhibit epithelial sodium channels (ENaC) and Na+/Ca2+ exchangers, HMA displays significantly greater potency for NHEs.[12] Some studies indicate that HMA is much more effective at inhibiting NHEs while being ineffective against Na+ channels and Na+/Ca2+ exchangers, enhancing its utility as a selective NHE inhibitor.[12]
Diagram: HMA Inhibition of Ion Exchangers
Caption: Mechanism of HMA action on primary ion exchanger targets.
Potency and Selectivity
The primary advantage of HMA over amiloride is its increased potency for NHE, particularly the NHE1 isoform. While IC50 values (the concentration required to inhibit 50% of the enzyme's activity) can vary depending on the cell type and experimental conditions, HMA is consistently more potent than amiloride.
| Compound | Target | Typical IC50 / Ki | Notes |
| Amiloride | NHE1 | ~5 - 25 µM | Also inhibits ENaC, NCX, and other transporters.[14][15] |
| HMA | NHE1 | ~0.1 - 5 µM | Significantly more potent for NHE1 than amiloride.[3][16] Weak or no activity against ENaC.[4][12] |
| EIPA | NHE1 | ~0.01 - 0.05 µM | Another potent amiloride analog, often used as a benchmark. |
Note: These values are approximate and should be determined empirically for the specific experimental system.
Stock Solution Preparation
Proper preparation and storage of HMA are crucial for reproducible results.
-
Solvent: HMA is typically dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[12][13][17]
-
Concentration: Prepare a high-concentration stock solution, for example, 10-50 mM.[18] A 50 mM stock solution can be made in a 50:50 mixture of DMSO and methanol.[18]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]
Protocol 1: Measuring Na+/H+ Exchanger (NHE) Activity and its Inhibition by HMA
This protocol details a common method for measuring NHE activity by monitoring the recovery of intracellular pH (pHi) after an induced acid load, using the pH-sensitive fluorescent indicator BCECF-AM.
Principle of the Assay
Cells are loaded with BCECF-AM, a membrane-permeable ester.[19] Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator BCECF inside.[19][20] BCECF exhibits pH-dependent fluorescence, allowing for ratiometric measurement of pHi.[21][22] An acute acid load is induced (e.g., via an ammonium chloride pre-pulse), causing a sharp drop in pHi. In the absence of bicarbonate, the subsequent recovery of pHi back towards baseline is mediated primarily by NHE1 activity. By adding HMA, the inhibition of this recovery rate can be quantified.
Diagram: NHE Activity Assay Workflow
Caption: Experimental workflow for fluorometric measurement of NHE activity.
Materials and Reagents
-
Cells: Adherent cell line of interest cultured on glass coverslips.
-
HMA Stock Solution: 10 mM in DMSO.
-
BCECF-AM: 1 mM in DMSO.[21]
-
Nigericin and Valinomycin: For calibration.
-
Buffers:
-
Na+-Containing Buffer (Buffer A): e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM Glucose, 20 mM HEPES. Adjust pH to 7.4.
-
Na+-Free Buffer (Buffer B): Replace NaCl with an equimolar concentration of N-methyl-D-glucamine (NMDG) or Choline Chloride. Adjust pH to 7.4.
-
NH4Cl Pre-pulse Buffer: Add 20 mM NH4Cl to Buffer A.
-
Calibration Buffers: High K+ buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) adjusted to various pH values (e.g., 6.5, 7.0, 7.5, 8.0).[22]
-
Step-by-Step Protocol
-
Cell Preparation: Seed cells onto 25 mm glass coverslips to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading: Incubate cells with 3-5 µM BCECF-AM in serum-free media or Buffer A for 30-60 minutes at 37°C.[22][23]
-
Washing: Wash the coverslip twice with Buffer A to remove extracellular dye.
-
Mounting: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Equilibration: Perfuse the cells with Buffer A at 37°C for 5-10 minutes to establish a stable baseline pHi.
-
Acid Loading: Switch the perfusion to the NH4Cl Pre-pulse Buffer for 3-5 minutes. This will cause an initial small alkalinization followed by acidification upon its removal.
-
Initiate Recovery (Control): Switch the perfusion to Na+-Free Buffer (Buffer B) for 1-2 minutes to wash out the NH4Cl and induce a profound intracellular acid load. Then, switch back to Na+-Containing Buffer (Buffer A).
-
Data Acquisition (Control): Record the fluorescence ratio (e.g., Excitation at 490nm/440nm, Emission at ~535nm) over time.[22] The rate of increase in this ratio represents the baseline NHE activity.
-
HMA Application: Once the pHi has recovered, perfuse the cells with Buffer A containing the desired concentration of HMA (e.g., 1 µM) for 5-10 minutes.
-
Inhibited Recovery: Repeat the acid load (Step 6) and recovery initiation (Step 7) in the continued presence of HMA in Buffer A.
-
Data Acquisition (HMA): Record the fluorescence ratio. The rate of pHi recovery will be significantly reduced in the presence of HMA.
-
Calibration: At the end of the experiment, perfuse the cells with a series of high K+/Calibration Buffers containing nigericin (a K+/H+ ionophore) to clamp the pHi to the known pH of the external buffer.[22] This allows the conversion of fluorescence ratios to absolute pHi values.
Data Analysis and Interpretation
-
Calculate the initial rate of pHi recovery (dpHi/dt) in the first 1-2 minutes after re-addition of Na+.
-
Compare the rate of recovery in the absence (control) and presence of HMA.
-
Calculate the percent inhibition for each HMA concentration tested.
-
Plot percent inhibition against HMA concentration to determine the IC50 value for your specific cell system.
Self-Validation: The protocol's integrity is confirmed by the lack of pHi recovery when cells are kept in the Na+-Free buffer after acid loading, demonstrating the Na+-dependency of the process.
Protocol 2: Assessing the Role of Na+/Ca2+ Exchange (NCX) using HMA
While HMA is primarily an NHE inhibitor, its parent compound, amiloride, and other analogs can affect NCX.[12] This protocol can be used to test the effects of HMA on NCX-mediated Ca2+ fluxes, often by measuring Ca2+ entry via the "reverse mode" of the exchanger.
Principle of the Assay
This assay uses a ratiometric calcium indicator, Fura-2 AM, to measure changes in intracellular calcium ([Ca2+]i).[24][25][26][27][28] The reverse mode of the NCX is induced by lowering extracellular Na+ and/or depolarizing the membrane, which reverses the normal Na+ gradient and drives Ca2+ into the cell. If HMA affects NCX, it will alter the rate of this induced Ca2+ entry.
Materials and Reagents
-
Cells: Adherent cell line of interest cultured on glass coverslips.
-
HMA Stock Solution: 10 mM in DMSO.
-
Fura-2 AM: 1 mM in DMSO.
-
Buffers:
-
Normal Na+ Buffer: e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES. Adjust pH to 7.4.
-
Low Na+ Buffer: Replace NaCl with an equimolar concentration of LiCl or NMDG-Cl to induce reverse-mode NCX.
-
Step-by-Step Protocol
-
Cell Preparation & Dye Loading: Seed cells as in Protocol 1. Load with 3-5 µM Fura-2 AM for 30-45 minutes at 37°C.[24][25]
-
Washing & Mounting: Wash cells twice with Normal Na+ Buffer and mount in the perfusion chamber.
-
Equilibration: Perfuse with Normal Na+ Buffer to establish a stable baseline [Ca2+]i.
-
Induce Reverse-Mode NCX (Control): Switch the perfusion to the Low Na+ Buffer. This will cause an increase in [Ca2+]i as the NCX reverses.
-
Data Acquisition (Control): Record the Fura-2 fluorescence ratio (e.g., Excitation at 340nm/380nm, Emission at ~510nm).[24][25] The rate of ratio increase reflects reverse-mode NCX activity.
-
Return to Baseline: Switch back to Normal Na+ Buffer to allow [Ca2+]i to return to resting levels.
-
HMA Application: Perfuse cells with Normal Na+ Buffer containing the test concentration of HMA for 5-10 minutes.
-
Induce Reverse-Mode NCX (HMA): Switch to Low Na+ Buffer (also containing HMA) and record the Fura-2 ratio again.
-
Analysis: Compare the rate and magnitude of the [Ca2+]i increase in the absence and presence of HMA. A significant reduction would suggest HMA inhibits NCX in your system.
Causality Check: Because NHE inhibition can secondarily affect Ca2+ signaling, it is critical to interpret these results with caution.[29][30] A direct effect on NCX should be confirmed using other, more specific NCX inhibitors (e.g., KB-R7943 or SEA0400) as controls.[31]
Conclusion
This compound is a powerful and relatively selective inhibitor of the Na+/H+ exchanger, making it an invaluable tool for studying cellular pH regulation, ion transport, and their roles in physiology and disease. By employing robust, well-controlled experimental protocols such as those detailed here, researchers can effectively dissect the function of NHE and probe its interactions with other ion transport systems.
References
- 1. Na +/H +Exchange in Mammalian Digestive Tract | Abdominal Key [abdominalkey.com]
- 2. Na+/H+ exchangers: physiology and link to hypertension and organ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cardiac Na+-Ca2+ Exchanger: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple transport modes of the cardiac Na+/Ca2+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amiloride - Wikipedia [en.wikipedia.org]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the kinetics of Na+/H+ exchange in platelets using the Coulter S-plus cell counter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors [mdpi.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. This compound blocks E protein ion channels and inhibits coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing Na+/H+ exchange and cell effector functionality in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. docs.aatbio.com [docs.aatbio.com]
- 24. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 25. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ionbiosciences.com [ionbiosciences.com]
- 27. researchgate.net [researchgate.net]
- 28. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Na+/H+ exchange and Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Functional coupling of Na+/H+ and Na+/Ca2+ exchangers in the alpha 1-adrenoreceptor-mediated activation of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Increased Ca2+ influx through Na+/Ca2+ exchanger during long-term facilitation at crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Hexamethylene Amiloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylene amiloride (HMA) is a potent and specific inhibitor of the Na+/H+ exchanger (NHE), particularly isoform 1 (NHE1).[1][2] The NHE1 protein is a key regulator of intracellular pH (pHi) by mediating the exchange of extracellular sodium ions for intracellular protons.[3][4] In many cancer cells, NHE1 is overexpressed and contributes to a more alkaline intracellular environment, which promotes cell proliferation, survival, and resistance to chemotherapy.[1][5] By inhibiting NHE1, HMA leads to intracellular acidification, which can induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research and drug development.[1][6]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of various cellular parameters. This document provides detailed application notes and protocols for the use of HMA in flow cytometry-based assays to assess its effects on intracellular pH, cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound on various cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Intracellular pH (pHi)
| Cell Line | HMA Concentration (µM) | Treatment Duration (hours) | Measurement Method | Change in Intracellular pH (pHi) | Reference |
| MV4-11 (AML) | 5 | 48 | BCECF-AM Staining | Decrease | [1] |
| MV4-11 (AML) | 10 | 48 | BCECF-AM Staining | Significant Decrease | [1] |
| MV4-11 (AML) | 20 | 48 | BCECF-AM Staining | Prominent Decrease | [1] |
| Primary AML Blasts | 5 | 48 | BCECF-AM Staining | Decrease | [1] |
| Primary AML Blasts | 10 | 48 | BCECF-AM Staining | Decrease | [1] |
| Primary AML Blasts | 20 | 48 | BCECF-AM Staining | Significant Decrease | [1] |
| Primary AML Blasts | 40 | 48 | BCECF-AM Staining | Significant Decrease | [1] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | HMA Concentration (µM) | Treatment Duration (hours) | Measurement Method | % Apoptotic Cells (Annexin V+) | Reference |
| MV4-11 (AML) | 5 | 48 | Annexin V/PI Staining | Increased | [1] |
| MV4-11 (AML) | 10 | 48 | Annexin V/PI Staining | Significantly Increased | [1] |
| MV4-11 (AML) | 20 | 48 | Annexin V/PI Staining | Significantly Increased | [1] |
| Primary AML Blasts | 5 | 48 | Annexin V/PI Staining | Increased | [1] |
| Primary AML Blasts | 10 | 48 | Annexin V/PI Staining | Increased | [1] |
| Primary AML Blasts | 20 | 48 | Annexin V/PI Staining | Significantly Increased | [1] |
| Primary AML Blasts | 40 | 48 | Annexin V/PI Staining | Significantly Increased | [1] |
Table 3: Effect of this compound on Cell Cycle Progression
| Cell Line | HMA Concentration (µM) | Treatment Duration (hours) | Measurement Method | Effect on Cell Cycle | Reference |
| MV4-11 (AML) | 5 | 48 | PI Staining | G0/G1 phase arrest | [1] |
| MV4-11 (AML) | 10 | 48 | PI Staining | G0/G1 phase arrest | [1] |
| MOLM13 (AML) | 5 | 48 | PI Staining | G0/G1 phase arrest | [1] |
| MOLM13 (AML) | 10 | 48 | PI Staining | G0/G1 phase arrest | [1] |
Signaling Pathways and Experimental Workflows
Caption: HMA inhibits NHE1, leading to intracellular acidification and subsequent cell cycle arrest and apoptosis.
References
- 1. This compound synergizes with venetoclax to induce lysosome-dependent cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergizes with venetoclax to induce lysosome-dependent cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexamethylene Amiloride (HMA) in the Inhibition of Tumor Metastasis
Introduction: Targeting the Engine of Metastasis
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary colonies at distant sites, is the primary cause of mortality in cancer patients.[1] This complex cascade involves cell invasion, migration, survival in circulation, and colonization of new tissues. A key enabler of this process is the tumor's ability to manipulate its local environment, creating conditions favorable for invasion. One of the most critical alterations is the dysregulation of pH homeostasis, leading to an acidic tumor microenvironment (TME).[2][3][4][5]
Hexamethylene amiloride (HMA), a potent derivative of the diuretic amiloride, has emerged as a promising agent for dismantling the metastatic machinery.[6] Unlike conventional chemotherapeutics that primarily target proliferation, HMA strikes at the core processes of cell invasion and migration by targeting key pH regulators and proteolytic enzyme systems. This guide provides a comprehensive overview of the mechanisms of HMA and detailed protocols for its application in pre-clinical metastasis research.
Part 1: The Scientific Rationale — HMA's Mechanism of Action
Understanding why HMA works is crucial for designing robust experiments. HMA's anti-metastatic effects stem from its ability to disrupt two interconnected systems that cancer cells hijack: pH regulation and extracellular matrix degradation.
Primary Target: The Na+/H+ Exchanger Isoform 1 (NHE1)
The cornerstone of HMA's action is the inhibition of the Na+/H+ Exchanger isoform 1 (NHE1), a membrane protein ubiquitously overexpressed in malignant tumors.[5]
-
The Problem: Dysregulated pH in Cancer: Cancer cells exhibit a high metabolic rate (the "Warburg effect"), leading to the production of acidic byproducts like lactic acid. To survive, they upregulate NHE1, which pumps protons (H+) out of the cell in exchange for sodium ions (Na+). This achieves two things that promote metastasis:
-
Maintains an Alkaline Intracellular pH (pHi): This alkaline state is optimal for cell proliferation and survival while resisting acid-induced apoptosis.[7]
-
Creates an Acidic Extracellular pH (pHe): The constant extrusion of protons acidifies the TME, with pH levels dropping to ~6.8 compared to the normal physiological pH of ~7.4.[2][3] This acidic environment promotes the activity of acid-activated proteases, degrades the extracellular matrix (ECM), suppresses anti-tumor immune cells, and facilitates invasion.[5]
-
-
The HMA Solution: Reversing the pH Gradient: HMA directly binds to and inhibits NHE1.[6][8] This blockage prevents proton extrusion, leading to two key consequences that counteract metastasis:
-
Intracellular Acidification: The buildup of protons inside the cancer cell lowers its pHi, inducing cell cycle arrest and, in some cases, apoptosis or other forms of cell death.[6][7]
-
Extracellular Alkalinization: By halting the proton efflux, HMA helps normalize the pH of the tumor microenvironment, making it less conducive to invasion and enzymatic degradation of the ECM.
-
Caption: Fig 1. HMA inhibits NHE1, leading to intracellular acidification and extracellular normalization.
Downstream Consequences: Shutting Down Invasion Machinery
The normalization of the TME's pH by HMA has critical downstream effects on the enzymes cancer cells use to chew through tissue barriers.
-
Inhibition of the Urokinase-Type Plasminogen Activator (uPA) System: The uPA system is a key driver of metastasis.[9] uPA, often overexpressed and bound to its receptor (uPAR) on the cancer cell surface, converts plasminogen into the potent protease plasmin.[10][11] Plasmin directly degrades ECM components and activates other proteases like Matrix Metalloproteinases (MMPs). HMA has been shown to be a direct inhibitor of uPA activity, providing a second, complementary mechanism to its NHE1-mediated effects.[9] By blocking uPA, HMA prevents the entire proteolytic cascade from starting.[12]
-
Suppression of Invadopodia and MMP Activity: Invadopodia are actin-rich protrusions that cancer cells extend to degrade the ECM.[13] These structures concentrate proteases, like MMP-2 and MMP-9, at the leading edge of an invading cell.[14][15] The activity of many MMPs is optimal in the acidic microenvironment that HMA disrupts.[16] Therefore, by normalizing the extracellular pH, HMA reduces the efficacy of these ECM-degrading enzymes, effectively blunting the "drill bits" of cancer cells.
Caption: Fig 2. HMA's dual inhibition of NHE1 and uPA to block metastasis.
Part 2: Application Notes & Experimental Design
A successful study relies on meticulous planning. The following considerations are key when designing experiments to evaluate HMA's anti-metastatic potential.
Cell Line Selection
The choice of cell line is paramount. For robust and translatable results, select cell lines known for their high metastatic potential and confirmed expression of HMA's targets.
-
Recommended Models:
-
Validation Step: Before initiating large-scale experiments, confirm NHE1 and uPA expression in your chosen cell line via Western Blot or qPCR. This provides a mechanistic basis for any observed effects.
HMA Concentration and Controls
-
Dose-Response Curve: It is essential to determine the IC50 (concentration for 50% inhibition of viability) of HMA on your cell line using a standard viability assay (e.g., MTT, CellTiter-Glo®). For migration and invasion assays, use a sub-lethal concentration (typically in the range of 5-20 µM) to ensure that the observed effects are due to inhibition of metastasis and not simply cytotoxicity.[7][19]
-
Essential Controls:
-
Untreated Control: Cells cultured in standard medium. This is your baseline for migration/invasion.
-
Vehicle Control: Cells treated with the same solvent used to dissolve HMA (e.g., DMSO) at the final concentration used in the experiment. This is critical to rule out any effects of the solvent itself.
-
Positive Control (Optional but Recommended): A known inhibitor of the pathway you are studying (e.g., a specific MMP inhibitor or another NHE1 inhibitor) can help validate your assay.
-
Part 3: In Vitro Experimental Protocols
The following protocols provide step-by-step methodologies for assessing HMA's impact on key stages of metastasis in a controlled laboratory setting.
Caption: Fig 3. General workflow for in vitro evaluation of HMA.
Protocol 1: Wound Healing (Scratch) Assay
Principle: This assay measures collective 2D cell migration, mimicking the process of cells moving to fill a void, analogous to the initial stages of local invasion.
Materials:
-
12-well or 24-well tissue culture plates
-
Sterile P200 pipette tips
-
Culture medium, PBS, Trypsin-EDTA
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into wells at a density that will form a 95-100% confluent monolayer within 24 hours.[20][21] This requires optimization but is a critical step for a reproducible starting point.
-
Creating the "Wound": Once confluent, gently aspirate the medium. Using a sterile P200 pipette tip, make a single, straight scratch across the center of the monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.[21]
-
Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[21] This step is crucial to avoid artifacts from re-settling cells.
-
Treatment: Aspirate the final PBS wash and add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the desired sub-lethal concentration of HMA or the vehicle control.
-
Imaging (Time 0): Immediately place the plate on the microscope stage. Capture images of the scratch in predefined locations for each well. Marking the plate can help ensure the same field is imaged each time.
-
Incubation and Time-Lapse Imaging: Incubate the plate under standard conditions (37°C, 5% CO2). Capture images of the same locations at regular intervals (e.g., 8, 16, and 24 hours). The duration depends on the migration speed of the cell line.
-
Data Analysis: Measure the area or width of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image. Compare the migration rate between HMA-treated and control groups.
Protocol 2: Transwell (Boyden Chamber) Invasion Assay
Principle: This is the gold standard for measuring cell invasion. It assesses the ability of cells to actively degrade and move through a 3D barrier (an artificial basement membrane) toward a chemoattractant, mimicking invasion through the ECM.[22][23]
Materials:
-
Transwell inserts with 8.0 µm pores
-
Matrigel® or a similar basement membrane matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs, methanol, crystal violet stain
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium according to the manufacturer's instructions. Add a thin layer (e.g., 50 µL) to the top of each Transwell insert and incubate for at least 2-4 hours at 37°C to allow it to solidify into a gel. This creates the barrier.
-
Cell Preparation: While inserts are gelling, serum-starve the cells for 4-24 hours. This synchronizes the cells and increases their responsiveness to the chemoattractant. Harvest the cells with trypsin and resuspend them in serum-free medium.
-
Assay Setup:
-
Lower Chamber: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the plate.[24]
-
Upper Chamber: Add the cell suspension (e.g., 5 x 10^4 cells) in serum-free medium to the top of the coated insert. This medium should contain either HMA at the desired concentration or the vehicle control.
-
-
Incubation: Incubate the plate for 12-48 hours (cell line dependent) at 37°C. Invasive cells will degrade the Matrigel, migrate through the pores, and adhere to the underside of the membrane.
-
Staining and Quantification:
-
Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.
-
Fix the invasive cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained (invaded) cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted and absorbance can be measured for a more high-throughput quantification.[22][23]
-
Part 4: In Vivo Experimental Protocols
Validating in vitro findings in a living organism is the critical next step. Animal models allow for the assessment of HMA's efficacy against the entire metastatic cascade in a complex physiological system.[1][25]
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 3: Experimental Lung Metastasis Model
Principle: This model, also known as the tail vein injection model, bypasses the initial steps of local invasion and intravasation. It is specifically designed to assess the ability of HMA to inhibit the survival of circulating tumor cells and their subsequent colonization and growth in a secondary organ, typically the lung.[26][27]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, nude) for human cell lines, or syngeneic mice (e.g., BALB/c) for murine cell lines (like 4T1).[17][28]
-
Single-cell suspension of tumor cells (e.g., MDA-MB-231, 4T1) in sterile, serum-free medium or PBS.
-
HMA formulated for in vivo administration.
-
Insulin syringes, animal restraints.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of high-viability (>95%) tumor cells. Pass the suspension through a 40-70 µm cell strainer to remove clumps, which can cause fatal emboli.[27] Adjust the cell concentration (e.g., 1 x 10^6 cells per 100 µL).
-
Tumor Cell Inoculation: Anesthetize the mouse or use a proper restraint. Inject the cell suspension (e.g., 100 µL) into the lateral tail vein. This delivers the cells directly into the pulmonary circulation.[29]
-
HMA Administration: The treatment regimen must be optimized. HMA can be administered via several routes, such as:
-
Intravenous (IV) or Intraperitoneal (IP) injection: A typical regimen might start 24 hours post-inoculation and continue daily or several times a week (e.g., 30 mg/kg).[30]
-
The control group should receive injections of the vehicle solution on the same schedule.
-
-
Monitoring: Monitor the animals regularly for signs of distress, tumor burden, and body weight.
-
Endpoint Analysis: After a predetermined period (e.g., 3-4 weeks), humanely euthanize the animals.
-
Harvest the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.
-
The metastatic nodules on the lung surface will appear as distinct white spots. Count the number of surface nodules on all lobes.
-
For more detailed analysis, embed the lungs in paraffin, section them, and perform Hematoxylin and Eosin (H&E) staining to visualize and quantify micrometastases.
-
Part 5: Data Summary and Expected Outcomes
This table summarizes typical parameters for the protocols described. The exact values require optimization for specific cell lines and experimental conditions.
| Parameter | Wound Healing Assay | Transwell Invasion Assay | Experimental Metastasis Model |
| Cell Line Example | MDA-MB-231 | MDA-MB-231 | 4T1 in BALB/c mice |
| Typical HMA Conc. | 10-20 µM | 10-20 µM | 30 mg/kg/day (IP) |
| Primary Endpoint | % Wound Closure | Number of Invaded Cells | Number of Lung Nodules |
| Expected Outcome | Significant reduction in migration rate vs. vehicle control. | Significant reduction in the number of cells invading through Matrigel. | Significant reduction in the number and size of metastatic lung nodules. |
| Key Insight | Effect on 2D cell motility. | Effect on 3D invasion and ECM degradation. | Effect on in vivo colonization and metastatic growth. |
Conclusion
This compound represents a compelling tool for researchers studying tumor metastasis. Its dual-pronged mechanism—disrupting the tumor's pH-regulating machinery via NHE1 inhibition and directly inhibiting the uPA proteolytic system—offers a robust strategy to block key steps in the metastatic cascade. The protocols outlined in this guide provide a validated framework for investigating HMA's efficacy, from initial in vitro screening of cell migration and invasion to in vivo validation in pre-clinical models. By carefully applying these methods, researchers can effectively probe the therapeutic potential of HMA and advance the development of novel anti-metastatic strategies. Furthermore, HMA's unique mechanism suggests it could be a powerful agent in combination therapies, potentially sensitizing tumors to other treatments by normalizing the tumor microenvironment.[7][19]
References
- 1. Modeling metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Association between pH regulation of the tumor microenvironment and immunological state [frontiersin.org]
- 3. Association between pH regulation of the tumor microenvironment and immunological state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Roles of pH and the Na+/H+ exchanger NHE1 in cancer: From cell biology and animal models to an emerging translational perspective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple effects of the Na(+)/H (+) antiporter inhibitor HMA on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of urokinase-type plasminogen activator (uPA) abrogates myogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The regulation of MMP targeting to invadopodia during cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MMP Secretion Rate and Inter-invadopodia Spacing Collectively Govern Cancer Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. NEDD9 stimulated MMP9 secretion is required for invadopodia formation in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Na+/H+ Exchanger 1 Inhibition Overcomes Venetoclax Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. med.virginia.edu [med.virginia.edu]
- 21. clyte.tech [clyte.tech]
- 22. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. gachpatna.org.in [gachpatna.org.in]
- 29. Monitoring Breast Tumor Lung Metastasis by U-SPECT-II/CT with an Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 [thno.org]
- 30. researchgate.net [researchgate.net]
Hexamethylene Amiloride (HMA) in Breast Cancer Stem Cell Research: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Hexamethylene Amiloride (HMA) in the study of breast cancer stem cells (BCSCs). It consolidates field-proven insights with technical protocols to facilitate the investigation of HMA as a potential therapeutic agent targeting the self-renewing, therapy-resistant BCSC population.
Introduction: The Challenge of Breast Cancer Stem Cells and the Potential of HMA
Breast cancer remains a significant global health concern, with tumor recurrence and metastasis being major contributors to mortality. A subpopulation of cells within the tumor, known as breast cancer stem cells (BCSCs), are believed to drive these processes due to their capacity for self-renewal and differentiation.[1] BCSCs are often resistant to conventional therapies, leading to treatment failure.[2][3] This necessitates the development of novel therapeutic strategies that specifically target this resilient cell population.
This compound (HMA) has emerged as a promising candidate in this pursuit. HMA is a cationic amphiphilic drug and a known inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[4] Research has demonstrated its potent and selective cytotoxicity towards breast cancer cells, including therapy-resistant subtypes, while showing minimal effect on non-transformed cells.[2] Crucially, HMA has been shown to eradicate BCSC-related subpopulations and inhibit their sphere-forming capacity, a key characteristic of stemness.[2][5]
This guide will delve into the mechanistic underpinnings of HMA's action and provide detailed protocols for evaluating its efficacy against BCSCs.
Part 1: Mechanistic Insights into HMA's Action on Breast Cancer Stem Cells
HMA's cytotoxic effects on breast cancer cells, including BCSCs, are multifaceted and extend beyond simple NHE1 inhibition. The primary mechanism involves the induction of a unique form of programmed necrosis that is dependent on the generation of reactive oxygen species (ROS) and lysosomal destabilization.[6]
Inhibition of the Na+/H+ Exchanger 1 (NHE1)
NHE1 is a ubiquitously expressed membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion.[4] In cancer cells, including breast cancer, NHE1 activity is often upregulated, leading to an alkaline intracellular environment that promotes proliferation, invasion, and resistance to apoptosis.[7] By inhibiting NHE1, HMA disrupts this aberrant pH homeostasis, creating a more acidic intracellular milieu that is detrimental to cancer cell survival.
Induction of ROS- and Lysosome-Dependent Programmed Necrosis
HMA treatment triggers a significant and sustained increase in intracellular ROS levels.[6] This oxidative stress, in turn, leads to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm, initiating a caspase-independent necrotic cell death pathway.[6] This mechanism is particularly significant as many cancer cells, especially CSCs, are resistant to apoptosis.
Modulation of Key Signaling Pathways (Indirect Regulation)
While direct modulation of core BCSC signaling pathways like Wnt, Notch, and Hedgehog by HMA has not been definitively established, its known mechanisms of action strongly suggest indirect regulatory roles through crosstalk with intermediary signaling nodes.
-
mTOR Signaling: HMA-induced cell death is associated with the activation of mTORC1.[6] The mTOR pathway is a central regulator of cell growth and metabolism and is known to be dysregulated in many cancers.[1] Importantly, there is significant crosstalk between the mTOR and Hedgehog signaling pathways, suggesting a potential avenue through which HMA could influence BCSC maintenance.[5][8][9]
-
ROS-Mediated Signaling: The generation of ROS by HMA is a key event. ROS can act as signaling molecules, and there is evidence that oxidative stress can activate the Wnt/β-catenin pathway.[10][11] This suggests that the HMA-induced ROS burst could paradoxically activate pro-survival pathways, a factor to consider in experimental design and data interpretation. Conversely, ROS can also influence the Notch signaling pathway.[12][13][14]
The intricate interplay between NHE1 inhibition, ROS production, lysosomal destabilization, and major signaling pathways is a fertile area for further investigation. The following diagram illustrates the proposed mechanism of HMA action.
References
- 1. Treating Breast Cancer by Targeting the mTOR Pathway - United Breast Cancer Foundation [ubcf.org]
- 2. Notch and Hedgehog Signaling Unveiled: Crosstalk, Roles, and Breakthroughs in Cancer Stem Cell Research [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosstalk of Hedgehog and mTORC1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crosstalk of Hedgehog and mTORC1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress regulation and related metabolic pathways in epithelial–mesenchymal transition of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROS-Influenced Regulatory Cross-Talk With Wnt Signaling Pathway During Perinatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stem cells, Notch-1 signaling, and oxidative stress: a hellish trio in cancer development and progression within the airways. Is there a role for natural compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ROS, Notch, and Wnt Signaling Pathways: Crosstalk between Three Major Regulators of Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hexamethylene amiloride solubility issues in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Hexamethylene amiloride (HMA) in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation of HMA solutions for experimental use.
Q1: My this compound (HMA) is not dissolving in my aqueous buffer. What should I do?
A1: this compound has moderate to limited solubility in purely aqueous solutions.[1] If you are experiencing difficulty dissolving HMA, consider the following troubleshooting steps:
-
Co-solvent Addition: HMA is more readily soluble in organic solvents.[2][3] A common technique is to first dissolve the HMA in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[2][3][4] This stock solution can then be diluted with your aqueous buffer to the desired final concentration. Be aware that the final concentration of DMSO should be kept low and consistent across experiments to avoid solvent effects on your biological system.
-
Sonication: Applying ultrasonic energy can aid in the dissolution of HMA.[4] If you observe particulate matter after adding HMA to your solvent, sonicating the solution for a short period may help to break up aggregates and facilitate dissolution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[5] Although specific data on the effect of pH on HMA solubility is limited, amiloride, a related compound, is known to be influenced by pH. For some applications, HMA has been formulated in an acetate buffer at pH 5.5.[6] Experimenting with slight adjustments to the pH of your buffer may improve solubility.
-
Warming: Gently warming the solution may increase the solubility of HMA. However, be cautious with temperature as excessive heat can degrade the compound.
Q2: I've prepared an HMA solution, but I see precipitation over time. How can I prevent this?
A2: Precipitation of HMA from an aqueous solution upon standing can be due to its limited stability in the aqueous environment or exceeding its solubility limit. Here are some suggestions:
-
Prepare Fresh Solutions: It is recommended to prepare HMA solutions fresh for each experiment to minimize the risk of precipitation and degradation. Aqueous solutions of amiloride, a related compound, are not recommended to be stored for more than one day.[3]
-
Use of Co-solvents and Surfactants: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability.[4] A typical formulation involves a stepwise addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Storage Conditions: If you must store a stock solution, it is best to store it in an organic solvent like DMSO at -20°C or -80°C.[4]
Q3: What is the maximum concentration of HMA I can achieve in an aqueous solution?
A3: The maximum achievable concentration of HMA in a purely aqueous solution is relatively low. For practical purposes, a combination of solvents is typically used to achieve higher concentrations. The following table summarizes the reported solubility of HMA in various solvent systems.
| Solvent System | Solubility | Reference |
| DMSO | 100 mg/mL (320.75 mM) | [4] |
| DMF | 3 mg/mL | [2] |
| 1:4 DMSO:PBS (pH 7.2) | 0.2 mg/mL | [2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 2.08 mg/mL (6.67 mM) | [4] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (6.67 mM) | [4] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (6.67 mM) | [4] |
Q4: I am concerned about HMA aggregation in my experiments. How can I detect and minimize it?
-
Detection: Aggregation can sometimes be observed as turbidity or precipitation. Dynamic Light Scattering (DLS) is a technique that can be used to detect the presence of aggregates in a solution.
-
Minimization:
-
Work at lower concentrations: Whenever possible, use the lowest effective concentration of HMA.
-
Use of surfactants: Surfactants like Tween-80, as mentioned in some formulations, can help to prevent aggregation.[4]
-
Proper dissolution: Ensure the compound is fully dissolved initially, using methods like sonication, to avoid seeding aggregation.[4]
-
Experimental Protocols
Protocol for Preparing a 10 mM HMA Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 311.77 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.1177 mg.
-
Dissolution: Add the weighed HMA to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.1177 mg).
-
Mixing: Vortex the tube thoroughly until the HMA is completely dissolved. If necessary, briefly sonicate the solution to ensure complete dissolution.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM HMA stock solution in DMSO at room temperature.
-
Dilution: Dilute the stock solution into your pre-warmed (if appropriate for your experiment) aqueous buffer to the desired final concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific assay and is consistent across all experimental conditions, including controls.
Visualizations
Below are diagrams illustrating a typical experimental workflow for HMA solution preparation and a simplified representation of a signaling pathway inhibited by HMA.
Caption: Experimental workflow for preparing this compound (HMA) solutions.
Caption: Simplified signaling pathways inhibited by this compound (HMA).
References
- 1. CAS 1428-95-1: this compound | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. 6-Substituted this compound (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Initial stages of aggregation in aqueous solutions of ionic liquids: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Optimizing Hexamethylene Amiloride (HMA) Working Concentration: A Technical Support Guide
Welcome to the technical support center for Hexamethylene Amiloride (HMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on utilizing HMA in your experiments. As a potent and selective inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, HMA is a valuable tool in studying cellular pH regulation, apoptosis, and cancer cell biology.[1][2][3][4] This guide will provide you with the necessary information to optimize its working concentration and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (HMA)?
A1: HMA is a derivative of amiloride and acts as a potent inhibitor of the Na+/H+ exchanger (NHE).[1][3] NHEs are integral membrane proteins that regulate intracellular pH (pHi) by exchanging intracellular protons (H+) for extracellular sodium ions (Na+).[4] By inhibiting NHE, particularly the ubiquitously expressed NHE1 isoform, HMA disrupts this exchange, leading to an accumulation of protons within the cell and a subsequent decrease in intracellular pH (acidification).[1][4] This intracellular acidification can trigger various cellular processes, including apoptosis (programmed cell death).[1][2]
Q2: What are the common research applications of HMA?
A2: HMA is utilized in a variety of research areas due to its specific mechanism of action. Common applications include:
-
Cancer Research: Inducing apoptosis in various cancer cell lines, including leukemic and breast cancer cells, and inhibiting tumor cell migration and invasion.[1][2][5]
-
Virology: Inhibiting the replication of certain viruses, such as coronaviruses and HIV, by blocking viral ion channels.[1][6]
-
Cardiovascular Research: Studying the role of NHE1 in cardiac function and ischemia-reperfusion injury.[3]
-
Cell Biology: Investigating the role of intracellular pH in various cellular processes like cell volume regulation and proliferation.[4]
Q3: How should I prepare and store HMA stock solutions?
A3: Proper preparation and storage of HMA are crucial for experimental success.
-
Solubility: HMA is soluble in DMSO and a mixture of DMSO and methanol.[6][7] For a 50 mM stock solution, a 1:1 mixture of DMSO and methanol can be used.[6] It is also soluble in water up to 2 mg/mL with the need for ultrasonic treatment.[8]
-
Preparation: For a typical 10 mM stock solution in DMSO, dissolve the appropriate amount of HMA powder in high-quality, anhydrous DMSO.[9] Ensure complete dissolution, using sonication if necessary.[7][8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] Store these aliquots at -20°C for up to a year or at -80°C for up to two years.[1][7]
Q4: What is a general starting concentration for HMA in cell culture experiments?
A4: The optimal working concentration of HMA is highly dependent on the cell type, assay, and experimental goals. However, a general starting point for many applications is in the low micromolar range. Based on published data, effective concentrations (EC50) for inhibiting viral replication are in the range of 1.34 µM to 3.91 µM.[1][6][8] For inducing apoptosis in multiple myeloma cell lines, concentrations of 10 µM to 20 µM have been shown to be effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Optimizing HMA Working Concentration: A Step-by-Step Guide
Determining the precise working concentration of HMA is a critical first step for any experiment. A dose-response experiment is the most reliable method to identify the optimal concentration that elicits the desired biological effect without causing excessive cytotoxicity.
Experimental Protocol: Dose-Response Assay for HMA
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The seeding density will vary depending on the cell line and the duration of the experiment.
-
HMA Dilution Series: Prepare a series of dilutions of your HMA stock solution in your complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest HMA concentration).
-
Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the different concentrations of HMA.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours for a cytotoxicity assay).
-
Assay and Data Analysis: Perform your desired assay (e.g., MTT, CellTiter-Glo for viability; Annexin V/PI staining for apoptosis; wound healing or transwell assay for migration). Plot the results as a function of HMA concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Table 1: Recommended Starting Concentration Ranges for HMA in Different Applications
| Application | Cell Type | Suggested Starting Concentration Range | Key Considerations |
| Inhibition of Viral Replication | L929, Vero E6 | 1 - 10 µM | Determine EC50 through plaque reduction or other viral quantification assays.[6] |
| Induction of Apoptosis | Multiple Myeloma, Leukemia cell lines | 5 - 50 µM | Monitor for caspase activation and changes in cell viability over time.[2] |
| Inhibition of Cell Migration | Cancer cell lines (e.g., breast, lung) | 1 - 25 µM | Assess at non-cytotoxic concentrations using wound healing or transwell assays. |
| Measurement of Intracellular pH | Various | 10 - 100 µM | The effect on pHi can be rapid; short incubation times may be sufficient. |
Troubleshooting Guide
Even with careful planning, you may encounter challenges in your experiments with HMA. This section addresses common issues and provides potential solutions.
Q5: I am not observing the expected biological effect with HMA. What could be wrong?
A5: Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: The concentration of HMA may be too low for your specific cell line or assay. Refer to the dose-response protocol above to determine the optimal concentration.
-
Incorrect Stock Solution Preparation or Storage: Ensure your HMA stock solution was prepared correctly and has been stored properly to prevent degradation.[1]
-
Cell Line Resistance: Some cell lines may be less sensitive to NHE1 inhibition. Consider using a positive control cell line known to be responsive to HMA.
-
Assay Timing: The incubation time may be too short to observe the desired effect. Consider a time-course experiment to determine the optimal treatment duration.
Q6: I am observing excessive cytotoxicity, even at low concentrations of HMA. How can I mitigate this?
A6: HMA can induce necrosis at higher concentrations.[5] If you observe widespread cell death that is not consistent with apoptosis:
-
Lower the Concentration: Your "low" concentration may still be too high for your sensitive cell line. Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar).
-
Reduce Incubation Time: Shorter exposure to HMA may be sufficient to achieve the desired effect without causing excessive cell death.
-
Check for Off-Target Effects: At high concentrations, the risk of off-target effects increases.[10] Consider if the observed cytotoxicity aligns with the known mechanism of NHE1 inhibition or if another pathway might be affected.
Q7: My experimental results are inconsistent. What are the potential sources of variability?
A7: Inconsistent results can be frustrating. Consider the following:
-
HMA Stability in Media: While generally stable, the stability of any compound in cell culture media can be influenced by factors like pH, temperature, and light exposure.[11] Prepare fresh HMA-containing media for each experiment.
-
Cell Culture Conditions: Ensure your cell culture conditions, including cell passage number and confluency, are consistent across experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Calibrate your pipettes regularly.
Visualizing the Mechanism and Troubleshooting Workflow
To further aid your understanding, the following diagrams illustrate the mechanism of HMA action and a logical workflow for troubleshooting common experimental issues.
Caption: Mechanism of HMA-induced apoptosis.
Caption: Troubleshooting workflow for HMA experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces lysosome-mediated cell death in multiple myeloma through transcription factor E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound blocks E protein ion channels and inhibits coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. 6-Substituted this compound (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Hexamethylene Amiloride (HMA) Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the known off-target effects of Hexamethylene amiloride (HMA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets of this compound (HMA)?
A1: HMA, a derivative of amiloride, is known to interact with several molecular targets beyond its intended ones. These off-targets can be broadly categorized as:
-
G-Protein Coupled Receptors (GPCRs): HMA allosterically modulates various GPCRs, with significant effects reported on adenosine, adrenergic, and dopamine receptors.[1][2]
-
Ion Channels: Like its parent compound amiloride, HMA can inhibit several ion channels, including Epithelial Sodium Channels (ENaC) and Acid-Sensing Ion Channels (ASICs).
-
Enzymes: HMA is a known inhibitor of the urokinase-type Plasminogen Activator (uPA) and the Na+/H+ exchanger (NHE1), which contributes to its observed anti-cancer effects.[3][4]
Q2: I'm observing unexpected changes in intracellular cAMP levels in my experiment with HMA. What could be the cause?
A2: Unexpected changes in cyclic AMP (cAMP) levels are likely due to HMA's off-target effects on GPCRs. HMA can modulate the activity of Gs-coupled receptors (which stimulate adenylyl cyclase to produce cAMP) and Gi-coupled receptors (which inhibit adenylyl cyclase).[1][2][5] For example, its interaction with adenosine A2A receptors (Gs-coupled) or dopamine D2 receptors (Gi-coupled) could lead to an increase or decrease in cAMP, respectively. Refer to the signaling pathway diagrams below for a visual representation.
Q3: My cells are showing unexpected changes in intracellular calcium concentration after HMA treatment. Why might this be happening?
A3: HMA can influence intracellular calcium levels through its off-target effects on Gq-coupled GPCRs. Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. HMA's interaction with receptors like the α1-adrenergic receptor can initiate this cascade.
Q4: I am seeing variability in the potency of HMA in my cell-based assays. What are some potential reasons for this?
A4: Variability in HMA's potency can arise from several factors:
-
Cell Line Specificity: The expression levels of HMA's off-targets can vary significantly between different cell lines, leading to different overall responses.
-
Assay Conditions: Factors such as pH, ion concentrations, and serum components in the culture medium can influence the activity of HMA and its targets.
-
Compound Stability: Ensure that your HMA stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Incomplete Solubilization: HMA, being a lipophilic derivative of amiloride, may require careful solubilization to ensure accurate concentrations in your assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected increase/decrease in cell proliferation | Off-target effects on signaling pathways controlling cell growth (e.g., GPCRs coupled to cAMP or MAPK pathways). | 1. Verify the expression of potential off-targets (e.g., adenosine, adrenergic receptors) in your cell line via qPCR or Western blot. 2. Use specific antagonists for suspected off-targets to see if the unexpected effect is reversed. 3. Test HMA in a cell line known to lack the suspected off-target as a negative control. |
| Changes in cellular pH | Inhibition of the Na+/H+ exchanger (NHE1). | 1. Measure intracellular pH using a fluorescent indicator (e.g., BCECF-AM). 2. Compare the effect of HMA with a known selective NHE1 inhibitor. |
| Altered cell migration or invasion | Inhibition of urokinase-type Plasminogen Activator (uPA). | 1. Perform a zymography assay to assess uPA activity in the presence of HMA. 2. Use a specific uPA inhibitor as a positive control for inhibition of migration/invasion. |
| Inconsistent IC50 values | Experimental variability (see FAQ A4). | 1. Standardize cell seeding density and passage number. 2. Ensure complete solubilization of HMA in your vehicle and final assay medium. 3. Prepare fresh serial dilutions for each experiment. 4. Carefully control assay parameters like incubation time and temperature. |
Quantitative Data on HMA Off-Target Effects
The following tables summarize the known inhibitory concentrations (IC50) or binding affinities (Ki) of this compound (HMA) and its parent compound, amiloride, for various off-targets. Note: Data for some targets are limited for HMA specifically, and values for amiloride are provided for reference.
Table 1: Enzymes and Ion Transporters
| Target | Compound | IC50 / Ki | Species | Assay Type |
| uPA | HMA | ~6 µM (IC50) | Human | Fluorescence-based enzyme assay |
| Amiloride | ~7 µM (Ki) | Human | Chromogenic enzyme inhibition assay | |
| NHE1 | HMA | Stronger inhibition than amiloride at 10 µM | Not specified | Not specified |
| Amiloride | Low µM range | Not specified | Not specified | |
| ASIC1a | HMA | ~4.0 µM (Ki) | Human | Automated patch clamp |
| Amiloride | ~1.7 µM (Ki) | Human | Automated patch clamp |
Table 2: G-Protein Coupled Receptors (GPCRs)
| Target Family | Receptor Subtype | Compound | IC50 / Ki | Species | Assay Type | Notes |
| Adenosine | A1 | HMA | Not specified | Not specified | Not specified | Known allosteric modulator. |
| A2A | HMA | Potent allosteric inhibitor | Rat | Not specified | More potent than amiloride. | |
| Adrenergic | α1 | Amiloride | 24.4 ± 7.4 µM (Ki) | Rat | Radioligand binding | HMA is expected to be more potent. |
| α2 | Amiloride | 13.6 ± 5.7 µM (Ki) | Rat | Radioligand binding | HMA is expected to be more potent. | |
| β | Amiloride | 83.6 ± 13.5 µM (Ki) | Rat | Radioligand binding | HMA is expected to be more potent. | |
| Dopamine | D1/D2 | HMA | Not specified | Not specified | Not specified | Known to be strongly modulated by amiloride analogs. |
Experimental Protocols
Radioligand Binding Assay for GPCR Off-Target Affinity
This protocol is a general guideline for determining the binding affinity (Ki) of HMA for a specific GPCR using a competition binding assay.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Unlabeled HMA
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer
-
Serial dilutions of HMA
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a saturating concentration of a known unlabeled ligand.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot specific binding against the log concentration of HMA to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
cAMP Functional Assay for Gs/Gi-Coupled GPCRs
This protocol outlines a method to assess the functional effect of HMA on Gs- or Gi-coupled GPCRs by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the target GPCR
-
HMA
-
Forskolin (for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
For Gs-coupled receptors: Add serial dilutions of HMA to the cells and incubate.
-
For Gi-coupled receptors: Pre-incubate cells with serial dilutions of HMA, then stimulate with a fixed concentration of forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of HMA.
-
For Gs-coupled receptors, determine the EC50 value for cAMP production.
-
For Gi-coupled receptors, determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
References
- 1. scribd.com [scribd.com]
- 2. Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Hexamethylene Amiloride (HMA) Stock Solution Stability
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Hexamethylene amiloride (HMA). This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of your HMA stock solutions, a critical factor for reproducible and reliable experimental outcomes.
Introduction to this compound Stability
This compound (HMA) is a potent derivative of amiloride, known for its inhibitory effects on the Na+/H+ exchanger and various ion channels.[1] The integrity of HMA in solution is paramount for accurate experimental results. Degradation of your HMA stock can lead to a loss of potency and the introduction of confounding variables into your assays. This guide is designed to provide you with the necessary information to prepare, store, and handle HMA stock solutions effectively, minimizing degradation and ensuring the validity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What is the recommended solvent for preparing HMA stock solutions?
The choice of solvent is the first critical step in preparing a stable HMA stock solution. Due to its chemical properties, HMA has limited solubility in aqueous buffers alone.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of HMA.[1] It offers excellent solvating power for HMA and is compatible with most cell culture and in vitro experimental setups when diluted to a final working concentration (typically <0.5% v/v).
-
Alternative Solvents: Dimethylformamide (DMF) can also be used to dissolve HMA.[1] For specific in vivo applications, co-solvent systems may be necessary, such as a combination of DMSO and polyethylene glycol (PEG300), Tween-80, and saline.
Causality: The pyrazinoylguanidine structure of HMA, while containing polar functional groups, also possesses a significant non-polar character, particularly due to the hexamethylene ring.[2] This dual nature necessitates the use of a polar aprotic solvent like DMSO to effectively solvate the molecule and prevent precipitation.
How should I store my HMA stock solutions to prevent degradation?
Proper storage is crucial for maintaining the long-term stability of your HMA stock solutions. The primary factors to control are temperature and light exposure.
| Storage Condition | Powder Form | Stock Solution in DMSO |
| -20°C | 2 years | 1 year |
| -80°C | 3 years | 2 years |
| 4°C (Short-term) | Not Recommended | Not Recommended |
| Room Temperature | Not Recommended | Not Recommended |
Expert Insight: Repeated freeze-thaw cycles can accelerate the degradation of HMA in solution. It is highly recommended to aliquot your stock solution into smaller, single-use volumes after preparation. This practice minimizes the number of times the main stock is warmed to room temperature, thereby preserving its integrity.
My HMA stock solution has changed color. Is it still usable?
A change in the color of your HMA stock solution, typically a yellowing, is a visual indicator of potential degradation. While a slight color change may not significantly impact its activity in all applications, it is a sign that the compound is no longer in its purest form.
Troubleshooting Steps:
-
Visual Inspection: Note the extent of the color change. A faint yellowing may be less concerning than a dark or precipitated solution.
-
Purity Check (Recommended): If you have access to analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC), it is advisable to check the purity of your stock solution. A significant decrease in the main HMA peak and the appearance of new peaks are indicative of degradation.
-
Functional Assay: If an analytical assessment is not feasible, a small-scale functional assay with a fresh, properly prepared HMA solution as a positive control can help determine if the questionable stock is still active.
-
Err on the Side of Caution: For critical experiments, it is always best to discard any stock solution that shows signs of degradation and prepare a fresh one.
What are the primary degradation pathways for HMA?
HMA, being an amiloride analog, is susceptible to similar degradation pathways, primarily hydrolysis and photodegradation.
-
Hydrolysis of the Guanidinium Group: The acylguanidine group in HMA can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, which would cleave the guanidinium moiety from the pyrazine ring.[3][4] This would result in a complete loss of the compound's intended biological activity.
-
Photodegradation: Amiloride, the parent compound of HMA, is known to undergo photodegradation.[5] The primary mechanism involves photosubstitution of the chlorine atom on the pyrazine ring with a hydroxyl group, particularly in aqueous solutions and at a higher pH.[5][6] This process is initiated by the absorption of light, leading to the formation of a radical cation intermediate.[5] While the hexamethylene group is not directly involved in this chromophoric region, its presence may subtly influence the electronic properties of the pyrazine ring system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM HMA Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution of HMA in DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the HMA powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of HMA powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (HMA Molecular Weight: 311.77 g/mol ), you would need 3.12 mg of HMA.
-
Dissolution: Add the weighed HMA powder to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the HMA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of HMA Stock Solution using HPLC
This protocol provides a general framework for assessing the stability of your HMA stock solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) is a good starting point. The exact ratio will need to be optimized for your specific column and system to achieve good separation and peak shape. A common starting ratio could be 50:50 (v/v).[7]
Procedure:
-
Sample Preparation:
-
"Time Zero" Sample: Immediately after preparing your HMA stock solution, dilute a small aliquot to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
"Aged" Sample: Store your HMA stock solution under the conditions you wish to test (e.g., -20°C for 1 month, room temperature for 24 hours). After the specified time, dilute an aliquot to the same working concentration as the "Time Zero" sample.
-
-
HPLC Analysis:
-
Inject equal volumes of the "Time Zero" and "Aged" samples into the HPLC system.
-
Monitor the chromatogram at the maximum absorbance wavelength of HMA (around 285 nm and 362 nm).[8]
-
-
Data Analysis:
-
Compare the peak area of the main HMA peak between the "Time Zero" and "Aged" samples. A significant decrease in the peak area of the "Aged" sample indicates degradation.
-
Examine the chromatogram of the "Aged" sample for the appearance of new peaks, which would correspond to degradation products.
-
Visualizing HMA Degradation and Workflow
Potential HMA Degradation Pathways
The following diagram illustrates the two primary potential degradation pathways for this compound based on the known degradation of its parent compound, amiloride.
Caption: Potential degradation pathways of HMA.
Workflow for HMA Stock Solution Stability Testing
This workflow outlines the key steps for preparing and validating the stability of your HMA stock solutions.
Caption: Workflow for HMA stock preparation and stability validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC Method for Simultaneous Estimation of Frusemide and Amiloride Hydrochloride in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Dependent Liquid-Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexamethylene Amiloride (HMA) Cytotoxicity in Non-Cancerous Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of Hexamethylene Amiloride (HMA) on non-cancerous cells. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) about HMA Cytotoxicity
This section addresses common questions regarding the use of HMA in non-cancerous cell lines, providing a foundation for designing and interpreting your cytotoxicity studies.
Q1: What is the primary mechanism of action for this compound (HMA) in non-cancerous cells?
This compound (HMA) is a potent derivative of amiloride, primarily known as an inhibitor of the Na+/H+ exchanger (NHE).[1][2] In non-cancerous cells, this inhibition can lead to a decrease in intracellular pH (pHi), potentially inducing cytotoxic effects.[2] While much of the research on HMA-induced cell death has focused on cancer cells, the fundamental mechanism of NHE inhibition is relevant to non-cancerous cells as well.[3][4][5]
It's important to note that HMA may have off-target effects. For instance, amiloride and its analogs have been shown to interact with other ion channels and G-protein-coupled receptors (GPCRs).[3][6] Therefore, while NHE inhibition is the principal mechanism, other cellular targets could contribute to its overall cytotoxic profile.
Caption: Proposed mechanism of HMA-induced cytotoxicity.
Q2: What is a typical cytotoxic concentration (IC50) of HMA for non-cancerous cells?
The cytotoxic concentration of HMA can vary significantly depending on the specific non-cancerous cell line, the duration of exposure, and the assay used to measure cytotoxicity. While extensive data exists for cancer cell lines, information on non-cancerous cells is more limited. However, some studies have indicated that HMA is poorly cytotoxic toward non-transformed cells derived from multiple tissues.[7][8][9]
For context, in studies on coronaviruses, the effective concentration 50 (EC50) of HMA for inhibiting viral replication in L929 cells (a non-cancerous mouse fibroblast cell line) was reported to be 3.91 μM for Mouse Hepatitis Virus (MHV) and 1.34 μM for Human Coronavirus 229E (HCoV-229E).[10][11] It is crucial to perform a dose-response experiment to determine the IC50 in your specific non-cancerous cell line of interest.
| Cell Line (Example) | HMA Concentration (µM) | Effect | Reference |
| L929 (Mouse Fibroblast) | 3.91 | EC50 for MHV replication inhibition | [10] |
| L929 (Mouse Fibroblast) | 1.34 | EC50 for HCoV-229E replication inhibition | [10] |
| AR42J (Pancreatic) | 0.04 | IC50 for Na+ uptake inhibition | [12] |
Note: This table provides examples and should not be considered a comprehensive list. The IC50 for cytotoxicity may differ from the concentrations that inhibit specific cellular processes.
Q3: How should I select an appropriate non-cancerous cell line for my HMA cytotoxicity study?
The choice of cell line is critical and should be guided by your research question. Consider the following factors:
-
Tissue of Origin: If you are investigating the potential side effects of an HMA-based therapeutic, choose cell lines derived from tissues that are likely to be exposed to the drug in vivo.
-
Expression of HMA Targets: If your research focuses on the Na+/H+ exchanger, select cell lines with well-characterized expression and activity of the specific NHE isoform of interest.
-
Relevance to Disease Model: If you are studying a particular disease where NHEs are implicated, use a cell line that is a relevant model for that pathology.
-
Growth Characteristics and Robustness: Choose cell lines that are well-characterized, easy to culture, and have a consistent growth rate to ensure the reproducibility of your cytotoxicity assays.
Q4: What are the essential controls for a reliable HMA cytotoxicity experiment?
Proper controls are fundamental to a valid cytotoxicity study. Here are the minimum recommended controls:
-
Vehicle Control: This is a crucial negative control. HMA is often dissolved in a solvent like DMSO. Your vehicle control should consist of cells treated with the same concentration of the solvent used to dissolve HMA in your experimental wells. This accounts for any cytotoxic effects of the solvent itself.
-
Untreated Control: This group of cells receives only the culture medium and serves as a baseline for normal cell viability and growth.
-
Positive Control: A positive control is a compound known to induce cytotoxicity in your chosen cell line. This confirms that your assay is working correctly and that the cells are responsive to cytotoxic stimuli. The choice of positive control will depend on the mechanism of cell death you are investigating (e.g., staurosporine for apoptosis, high concentrations of Triton™ X-100 for necrosis).
-
Media-Only Control (Blank): Wells containing only culture medium (and your assay reagents) are necessary to determine the background absorbance or fluorescence of the medium, which should be subtracted from all other readings.[13]
Part 2: Troubleshooting Guide for HMA Cytotoxicity Experiments
Even with a well-designed experiment, you may encounter unexpected results. This troubleshooting guide addresses common issues and provides practical solutions.
Problem 1: High variability between replicate wells.
High variability can obscure real biological effects and make your data difficult to interpret.
-
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Pipetting Errors: Inaccurate pipetting of HMA, assay reagents, or cell suspensions. Multichannel pipettes, if not properly calibrated or used, can introduce systematic errors.[14]
-
Edge Effects: Cells in the outer wells of a 96-well plate can behave differently due to temperature and humidity gradients.
-
Incomplete Mixing: Failure to properly mix reagents after addition can lead to uneven reactions.[15]
-
-
Solutions:
-
Improve Cell Seeding Technique: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting steps.
-
Pipette Calibration and Technique: Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting. When using multichannel pipettes, ensure all tips are securely fitted and aspirate and dispense slowly and consistently.[14]
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
Ensure Proper Mixing: After adding reagents, gently mix the plate on an orbital shaker for a few minutes to ensure uniform distribution.[15]
-
Problem 2: No cytotoxic effect observed at expected concentrations.
If HMA does not appear to be cytotoxic at concentrations reported in the literature, consider the following:
-
Possible Causes:
-
HMA Degradation: HMA solutions may not be stable over long periods or with improper storage.
-
Incorrect Concentration: Errors in calculating or preparing HMA dilutions.
-
Resistant Cell Line: Your chosen non-cancerous cell line may be inherently resistant to the cytotoxic effects of HMA at the concentrations tested.
-
Insensitive Assay: The cytotoxicity assay you are using may not be sensitive enough to detect subtle changes in cell viability.
-
Suboptimal Assay Duration: The incubation time may be too short for HMA to induce a measurable cytotoxic effect.[15]
-
-
Solutions:
-
Freshly Prepare HMA: Prepare HMA solutions fresh for each experiment from a reliable stock.
-
Verify Concentration: Double-check all calculations and ensure your stock solution concentration is accurate.
-
Consult the Literature: Review the literature to confirm the expected sensitivity of your cell line to HMA or similar compounds.
-
Try a Different Assay: Consider using a more sensitive cytotoxicity assay or a multi-parametric approach (see Part 3).
-
Perform a Time-Course Experiment: Measure cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[15][16]
-
Problem 3: Contradictory results from different cytotoxicity assays (e.g., MTT vs. LDH).
Different cytotoxicity assays measure distinct cellular events. Discrepancies between assays can provide valuable insights into the mechanism of HMA-induced cell death.
-
Possible Causes:
-
Different Cellular Readouts:
-
Mechanism of Action of HMA: HMA may be affecting metabolic activity (measured by MTT) at concentrations lower than those that cause membrane damage (measured by LDH).
-
-
Solutions:
-
Understand the Assays: Be clear about what each assay is measuring.
-
Multi-Parametric Approach: The best practice is to use a combination of assays that measure different aspects of cell death. For example, you could combine an MTT assay with an LDH assay and an apoptosis assay (e.g., Annexin V/PI staining). This will provide a more comprehensive understanding of how HMA is affecting the cells.
-
Caption: Workflow for multi-parametric cytotoxicity assessment.
Part 3: Detailed Experimental Protocols
This section provides step-by-step protocols for key cytotoxicity assays. These are generalized protocols and may need to be optimized for your specific cell line and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[17][18]
Materials:
-
96-well flat-bottom plates
-
Your non-cancerous cell line
-
Complete culture medium
-
This compound (HMA)
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[21]
-
HMA Treatment: Prepare serial dilutions of HMA in complete culture medium. Remove the old medium from the cells and add 100 µL of the HMA dilutions to the appropriate wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[17][23]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Express the results as a percentage of the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon cell lysis.[13]
Materials:
-
96-well flat-bottom plates
-
Your non-cancerous cell line
-
Complete culture medium
-
This compound (HMA)
-
LDH assay kit (commercially available kits are recommended for consistency)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: In addition to your experimental wells, prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.[24]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add the appropriate volume of the reaction mixture to each well of the new plate containing the supernatants.[24]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.[24]
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution. Add the stop solution to each well.[24]
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).[24]
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25]
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect this event.[26][27] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity to stain the DNA.[27]
Materials:
-
Your non-cancerous cell line
-
This compound (HMA)
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with HMA as desired. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS and then once with cold 1X Binding Buffer.[28]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (or as recommended by the kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
By carefully considering the principles and potential pitfalls of cytotoxicity testing and by employing robust, well-controlled protocols, you can generate high-quality, reliable data on the effects of this compound in your non-cancerous cell models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Substituted this compound (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cationic Amphiphilic Drug this compound Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound blocks E protein ion channels and inhibits coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. Amiloride and analogues inhibit Na(+)-H+ exchange and cell proliferation in AR42J pancreatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kumc.edu [kumc.edu]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting HMA Variability in Experimental Results
Welcome to the technical support center for Humanized Monoclonal Antibody (HMA) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving HMAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Humanized Monoclonal Antibodies.
High Variability in Immunoassays (ELISA)
Question: Why am I observing high variability in my HMA ELISA results between replicates and experiments?
Answer: High variability in ELISA is a common issue that can stem from several factors, ranging from pipetting errors to reagent inconsistencies. Pinpointing the source is crucial for reliable data.[1][2][3][4]
Common Causes and Solutions:
| Potential Cause | Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting is a primary source of variability. Use calibrated pipettes and proper techniques. For high throughput, consider automated liquid handling systems to improve precision.[1][2] |
| Inadequate Washing | Insufficient washing can leave unbound antibodies or reagents, leading to high background and variability. Increase the number of wash cycles (3-5 times) and ensure complete aspiration of wash buffer between steps.[1][2][3] |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, causing result discrepancies. To mitigate this, fill the outer wells with sterile PBS or media and avoid using them for samples or standards. Using plate sealers during incubations is also recommended.[1][3] |
| Reagent Variability | Batch-to-batch variation in antibodies and other reagents can introduce significant variability. Qualify new reagent lots before use in critical experiments. Ensure proper storage and handling of all reagents to maintain their activity.[1][3] |
| Temperature Fluctuations | Inconsistent incubation temperatures across the plate or between experiments can affect reaction kinetics. Use a temperature-controlled incubator and allow all reagents to reach room temperature before use.[1][4] |
| Improper Plate Coating | Uneven coating of the capture antibody can lead to inconsistent binding. Ensure the coating solution is evenly distributed and incubate for the recommended time and temperature. |
Inconsistent Results in Cell-Based Assays
Question: My cell-based assays with HMAs are showing high variability. What are the likely causes?
Answer: Cell-based assays are inherently more complex than biochemical assays, and variability can be introduced at multiple stages, from cell culture to data acquisition.
Troubleshooting Flowchart for Cell-Based Assay Variability:
Caption: Troubleshooting workflow for cell-based assay variability.
Key Considerations for Cell-Based Assays:
-
Cell Health and Passage Number: Ensure cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent and low passage number range.[5]
-
Cell Seeding: Inconsistent cell numbers per well is a major source of variability. Ensure thorough cell mixing before seeding to avoid clumping and use a consistent seeding volume.[6]
-
Reagent Quality: Use high-quality, tested reagents. Serum batch-to-batch variability can significantly impact cell growth and response.
-
Assay Timing: The timing of HMA addition and the duration of the assay can be critical. Optimize these parameters for your specific cell line and HMA.[6]
Variability in HMA Functionality (e.g., ADCC Assays)
Question: I am seeing significant donor-to-donor variability in my ADCC assays. How can I minimize this?
Answer: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assays are notoriously variable, largely due to the use of primary effector cells (like NK cells) from different donors.[7]
Strategies to Reduce ADCC Assay Variability:
| Strategy | Description |
| Use of a Single, Qualified Donor | For a given study, using effector cells from a single, pre-screened donor can significantly reduce variability. |
| Engineered Effector Cells | Utilize commercially available engineered cell lines (e.g., Jurkat cells expressing FcγRIIIa) as effector cells. These provide a consistent and reproducible source of effector function.[7] |
| Reporter Gene Assays | These assays measure the activation of a reporter gene (e.g., luciferase) downstream of Fc receptor activation, providing a more standardized readout than traditional cytotoxicity assays.[7] |
| Standardized Protocols | Strictly adhere to a detailed, standardized protocol for cell isolation, handling, and the assay itself. Pay close attention to effector-to-target cell ratios.[8][9][10][11] |
ADCC Signaling Pathway:
Caption: Simplified ADCC signaling pathway.
Issues with HMA Stability and Aggregation
Question: How can I assess and control for aggregation of my HMA during experiments?
Answer: HMA aggregation can significantly impact its activity and immunogenicity. Size Exclusion Chromatography (SEC) is a standard method to monitor and quantify aggregates.
Key Parameters for SEC Method Development:
| Parameter | Consideration |
| Column Selection | Choose a column with a pore size appropriate for the molecular weight range of your HMA monomer and potential aggregates.[12][13] |
| Mobile Phase | The composition of the mobile phase (e.g., pH, ionic strength) is critical to prevent secondary interactions between the HMA and the stationary phase.[13] |
| Flow Rate | Optimize the flow rate to achieve good resolution between the monomer, dimer, and higher-order aggregates. |
| System Dispersion | Minimize extra-column dispersion to ensure sharp peaks and accurate quantification.[14] |
Experimental Protocol: Size Exclusion Chromatography for HMA
-
System Preparation:
-
Equilibrate the SEC column with the chosen mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.[12]
-
-
Sample Preparation:
-
Prepare the HMA sample in the mobile phase to a final concentration suitable for UV detection (typically 0.1-1.0 mg/mL).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.[12]
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample onto the column.
-
The separation occurs based on the hydrodynamic radius of the molecules. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the aggregate, monomer, and fragment species to determine their relative percentages.
-
Variability due to Post-Translational Modifications (PTMs)
Question: Can post-translational modifications, like glycosylation, affect my experimental results?
Answer: Yes, PTMs, particularly glycosylation of the Fc region, can have a profound impact on the stability, efficacy, and effector functions (like ADCC) of an HMA.[15][16][17][18][19]
Impact of Glycosylation on HMA Properties:
| Glycan Attribute | Impact on HMA Function |
| Afucosylation | Increased afucosylation (lack of fucose) in the Fc glycan significantly enhances binding to FcγRIIIa and increases ADCC activity.[17] |
| Galactosylation | The level of galactose can influence Complement-Dependent Cytotoxicity (CDC) activity. |
| Sialylation | Sialic acid residues can modulate the inflammatory properties of the antibody. |
Investigating the Impact of Glycosylation:
-
Enzymatic Deglycosylation: Treat the HMA with enzymes like PNGase F to remove N-linked glycans and assess the impact on binding and function.[17]
-
Mass Spectrometry: Use mass spectrometry to characterize the glycan profile of different HMA batches to correlate with functional variability.
-
Glyco-engineering: Utilize cell lines engineered to produce HMAs with specific glycan profiles to study the structure-function relationship.[17]
Preclinical Study Design and Best Practices
Question: What are some best practices to minimize variability and ensure the reproducibility of our preclinical HMA studies?
Answer: Robust preclinical study design is fundamental to obtaining reliable and translatable results.
Key Recommendations for Preclinical Studies:
-
Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.[20]
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size needed to detect a statistically significant effect, avoiding underpowered studies.[20]
-
Control Groups: Always include appropriate positive and negative control groups.
-
Standardization of Procedures: Standardize all experimental procedures, including animal handling, dosing, and sample collection, to reduce extraneous variability.[21]
-
Acknowledge Biological Variability: Instead of trying to eliminate all biological variation, consider experimental designs that account for it, such as multi-batch or multi-center studies, to improve the generalizability of the findings.[21]
Logical Relationship of Preclinical Study Components:
Caption: Key elements for robust preclinical study design.
References
- 1. abinscience.com [abinscience.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. mabtech.com [mabtech.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. stemcell.com [stemcell.com]
- 10. Evaluating Human Natural Killer Cells Antibody-dependent Cellular Cytotoxicity (ADCC) Using Plate-bound Anti-CD16 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. Glycans on influenza hemagglutinin affect receptor binding and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycans on influenza hemagglutinin affect receptor binding and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The impact of glycosylation on monoclonal antibody conformation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The glycosylation status of MHC class I molecules impacts their interactions with TAPBPR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reproducible preclinical research—Is embracing variability the answer? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Intracellular pH (pHi) Changes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for measuring intracellular pH (pHi) changes, with a focus on investigating the effects of High-Mobility Group A (HMA) protein treatment.
Frequently Asked Questions (FAQs)
Q1: What is intracellular pH (pHi) and why is its regulation critical?
A1: Intracellular pH (pHi) is the measure of acidity or alkalinity within a cell's cytoplasm.[1] It is a tightly regulated parameter, typically maintained between 7.0 and 7.4 in most mammalian cells.[1] This strict control is vital because pHi influences a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and cellular metabolism.[2][3] Deviations from the normal pHi range can compromise cellular function and viability.[1]
Q2: How might HMA protein treatment lead to changes in intracellular pH?
A2: High-Mobility Group A (HMA) proteins are primarily known for their roles in heavy metal transport and detoxification.[4][5] The connection between HMA treatment and pHi changes is an area of active investigation. A potential mechanism involves the disruption of ion homeostasis. HMA proteins can function as P-type ATPases that transport heavy metal ions across cellular membranes.[6][7] This transport activity can indirectly affect pHi by altering the electrochemical gradients that drive proton transporters, such as the Na+/H+ exchanger (NHE) or bicarbonate transporters, which are the primary regulators of pHi.[8][9]
Q3: What are the most common methods for measuring pHi in live cells?
A3: The most prevalent methods for measuring pHi in live cells utilize pH-sensitive fluorescent dyes or genetically encoded reporters.[10][11] These methods include:
-
Fluorescence Microscopy: This technique uses pH-sensitive dyes like BCECF-AM or SNARF-1 to visualize and quantify pHi changes in single cells with high spatial resolution.[12][13] Ratiometric imaging, which compares fluorescence at two different wavelengths, is often used to obtain accurate measurements independent of dye concentration.[14][15]
-
Flow Cytometry: This high-throughput method allows for the rapid measurement of pHi in large populations of individual cells, providing statistical power to the analysis.[3][16][17]
-
Genetically Encoded Sensors: pH-sensitive proteins, such as pHluorins (a variant of GFP), can be expressed in specific cellular compartments to measure pH without the need for dye loading.[1][10]
Q4: How do I choose the right fluorescent dye for my pHi measurement experiment?
A4: The choice of dye depends on your specific experimental setup (microscopy vs. flow cytometry) and the expected pHi range. The dye's pKa (the pH at which the dye is 50% protonated) should be close to the physiological pHi you intend to measure. BCECF and SNARF-1 are the most commonly used dyes for cytosolic pHi.
Comparison of Common pH-Sensitive Fluorescent Dyes
| Feature | BCECF (and BCECF-AM) | Carboxy SNARF-1 (and SNARF-1-AM) |
| pKa | ~6.98[14][18][19] | ~7.5[20] |
| Measurement Type | Dual-excitation ratiometric[18][21] | Dual-emission ratiometric[20][22] |
| Excitation (Ex) λ | ~490 nm (pH-sensitive), ~440 nm (isosbestic)[14][21] | ~568 nm[20] |
| Emission (Em) λ | ~535 nm[14][21] | ~590 nm and ~635 nm[23] |
| Pros | Most widely used dye, strong signal, ideal pKa for cytosolic pH.[18][19] | Good for measuring slightly alkaline shifts, loads well into mitochondria, dual emission reduces artifacts from illumination path.[20][24] |
| Cons | Can suffer from isomeric variability, potential for compartmentalization in organelles.[3][14] | Can leak from cells more readily than BCECF, intracellular calibration is critical as its properties can be altered by binding to proteins.[23] |
Experimental Protocols
Protocol 1: Measuring pHi using BCECF-AM and Fluorescence Microscopy
This protocol outlines the ratiometric measurement of cytosolic pH using the dual-excitation dye BCECF-AM.
Key Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| BCECF-AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. Avoid repeated freeze-thaw cycles.[13][25] |
| Working Concentration | 3-5 µM in buffer (e.g., HBSS, PBS) | Optimal concentration is cell-type dependent and should be determined empirically.[14][21] |
| Incubation Temperature | 37°C | Lower temperatures can be used to potentially reduce dye compartmentalization.[14] |
| Incubation Time | 25-60 minutes | Varies by cell type; longer times can lead to compartmentalization.[13][21][25] |
| De-esterification Time | 15-30 minutes | Allows intracellular esterases to cleave the AM ester, trapping the fluorescent dye inside the cell.[14] |
Methodology
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy to achieve ~40-70% confluency on the day of the experiment.[10][13]
-
Dye Loading: a. Prepare a 3-5 µM BCECF-AM loading solution in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).[21] b. Remove the culture medium from the cells and wash once with the loading buffer.[13] c. Add the BCECF-AM loading solution to the cells and incubate for 25-60 minutes at 37°C in the dark.[13][21]
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed buffer to remove extracellular dye and allow for complete de-esterification of the intracellular dye.[18][21]
-
HMA Treatment: Add your HMA protein treatment diluted in the imaging buffer and incubate for the desired duration.
-
Imaging: a. Place the dish on the microscope stage. Use an inverted microscope equipped for epifluorescence and an imaging system capable of rapid filter switching. b. Acquire fluorescence images by alternately exciting the cells at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point). Collect the emission at ~535 nm for both excitation wavelengths.[21] c. Record images at baseline (before treatment) and at various time points after HMA treatment.
-
In Situ Calibration: a. At the end of each experiment, perform an in-situ calibration to convert fluorescence ratios to pHi values.[13] b. Prepare a series of high-K+ calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0). c. Add 10 µM nigericin (a K+/H+ ionophore) to these buffers. Nigericin equilibrates the intracellular and extracellular pH.[2][13] d. Perfuse the cells with each calibration buffer sequentially, from alkaline to acidic, and record the 490/440 fluorescence ratio at each known pH value.[10] e. Plot the known pH values against the measured fluorescence ratios to generate a calibration curve. Use this curve to convert the experimental ratios to pHi values.
Visualizations
Experimental and Data Analysis Workflow
Caption: Workflow for measuring pHi changes using ratiometric fluorescence microscopy.
Hypothetical Signaling Pathway: HMA-Induced pHi Change
Caption: Generalized pathway showing how HMA-induced stress could alter pHi.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescent Signal | 1. Inefficient Dye Loading: Cell density is too low/high; incubation time is too short; BCECF-AM stock has degraded due to moisture or freeze-thaw cycles.[13][18] 2. Cell Death: Treatment is toxic to the cells. 3. Incorrect Filter Sets: Excitation/emission filters do not match the dye's spectra. | 1. Optimize cell density and incubation time for your cell line. Prepare fresh BCECF-AM stock in anhydrous DMSO and aliquot to avoid freeze-thaw cycles.[13][18] 2. Check cell viability with a dye like Trypan Blue. Reduce the concentration or duration of the HMA treatment. 3. Verify that you are using the correct filters for BCECF (Ex: ~490/440 nm, Em: ~535 nm).[21] |
| High Background Fluorescence | 1. Extracellular Dye: Incomplete washing of the cells after loading.[13] 2. Dye Leakage: The dye is leaking out of the cells over time.[23] 3. Serum in Media: Phenol red or other components in the imaging media are autofluorescent. | 1. Ensure at least three thorough but gentle washes with fresh buffer after loading.[18][21] 2. Shorten the duration of the experiment. Perform imaging at a lower temperature (e.g., room temperature) to slow down membrane transport. 3. Use a phenol red-free imaging buffer (e.g., HBSS) for all steps after dye loading. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive Light Exposure: Excitation light intensity is too high; exposure times are too long.[13][15] 2. High Oxygen Levels: Generates reactive oxygen species that destroy the fluorophore. | 1. Reduce the excitation light intensity using neutral density filters. Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.[13] Minimize the frequency of image acquisition. 2. Use an anti-fade reagent in your imaging medium if compatible with live-cell imaging. |
| Inaccurate pHi Values After Calibration | 1. Incomplete pH Equilibration: Nigericin concentration is too low or incubation time in calibration buffer is too short. 2. Incorrect Calibration Buffer pH: The pH of your calibration buffers is inaccurate. 3. Dye Compartmentalization: The dye has accumulated in organelles (e.g., mitochondria, lysosomes) which have a different pH than the cytosol.[14][26] | 1. Ensure nigericin concentration is sufficient (10 µM is typical) and allow at least 2-5 minutes for equilibration at each pH step.[2][13] 2. Verify the pH of all calibration buffers with a calibrated pH meter immediately before use. 3. Co-load with a mitochondrial or lysosomal marker to check for localization. Try loading the dye at a lower temperature to reduce active transport into organelles.[14] |
| Fluorescence is Not pH-Sensitive | 1. Dye is not properly de-esterified: Intracellular esterase activity is low. | 1. Increase the de-esterification time after washing out the BCECF-AM. Ensure cells are healthy, as esterase activity can be a marker of cell viability. |
| Drifting Readings | 1. CO2 Exchange with Air: If using bicarbonate-based buffers, CO2 exchange with the atmosphere can change the sample's pH.[27] 2. Cellular Stress: The imaging conditions (light, temperature) are stressing the cells, causing real physiological changes in pHi. | 1. Use a HEPES-buffered medium for experiments conducted in ambient air. If you must use a bicarbonate buffer, use a stage-top incubator with CO2 control. 2. Minimize light exposure and maintain a stable temperature (37°C) on the microscope stage. |
References
- 1. Intracellular pH - Wikipedia [en.wikipedia.org]
- 2. Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry - a4cell [a4cell.com]
- 3. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 4. HMA domain - Wikipedia [en.wikipedia.org]
- 5. CDD Conserved Protein Domain Family: HMA [ncbi.nlm.nih.gov]
- 6. Genome-wide survey of HMA gene family and its characterization in wheat (Triticum aestivum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Intracellular pH regulation by acid-base transporters in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 11. Measurement of Intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Live Cell Measurement of the Intracellular pH of Yeast by Flow Cytometry Using a Genetically-Encoded Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. a4cell.com [a4cell.com]
- 18. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 19. pH Probes | AAT Bioquest [aatbio.com]
- 20. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Calibration and measurement of mitochondrial pH in intact adult rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 26. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. coleparmer.ca [coleparmer.ca]
Technical Support Center: Overcoming Hexamethylene Amiloride (HMA) Resistance in Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to Hexamethylene amiloride (HMA) in their cell line models. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting strategies, explain the underlying mechanisms of resistance, and offer validated experimental protocols to help you navigate this common challenge.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased sensitivity to HMA in our cell line, characterized by a significant increase in the IC50 value. What are the primary mechanisms of resistance to HMA?
A1: The most commonly reported mechanism of acquired resistance to this compound (HMA) involves the upregulation of the urokinase-type plasminogen activator (uPA) system. HMA is an inhibitor of the uPA system, which is frequently overexpressed in cancer cells and plays a crucial role in tumor invasion and metastasis. Resistance can emerge through the overexpression of uPA and its receptor (uPAR), leading to the activation of downstream signaling pathways that promote cell survival and proliferation, thereby overriding the inhibitory effects of HMA.
Q2: How can we confirm if the uPA/uPAR system is responsible for the HMA resistance observed in our cell line?
A2: To determine if the uPA/uPAR system is the driver of HMA resistance in your cell line, we recommend a multi-pronged approach:
-
Gene and Protein Expression Analysis: Compare the mRNA and protein levels of uPA and uPAR in your resistant cell line to the parental, sensitive cell line. This can be done using quantitative real-time PCR (qRT-PCR) for gene expression and Western blotting or ELISA for protein levels.
-
Functional Assays: Measure the enzymatic activity of uPA in conditioned media from both sensitive and resistant cell lines using a chromogenic or fluorogenic substrate. An increase in uPA activity in the resistant line is a strong indicator of its involvement.
-
Knockdown Experiments: Use siRNA or shRNA to specifically knockdown the expression of uPA or uPAR in the resistant cell line. If the cells regain sensitivity to HMA, it confirms the central role of the uPA/uPAR system in the resistance mechanism.
Q3: Beyond the uPA/uPAR system, what other signaling pathways might be involved in HMA resistance?
A3: The upregulation of the uPA/uPAR system can lead to the activation of several downstream signaling pathways that contribute to HMA resistance. The most prominent of these are the MAPK/ERK and PI3K/Akt pathways. These pathways are central regulators of cell survival, proliferation, and apoptosis. Their activation can counteract the pro-apoptotic effects of HMA, allowing the cells to survive and proliferate even in the presence of the drug.
Below is a diagram illustrating the central role of the uPA/uPAR system in HMA resistance and the downstream signaling pathways involved.
Caption: HMA Resistance Signaling Pathway
Troubleshooting Guides
Issue 1: My cell line has developed resistance to HMA, and I need to restore its sensitivity.
Cause: As discussed, the primary cause is likely the upregulation of the uPA/uPAR system and the subsequent activation of pro-survival signaling pathways.
Solution: A combination therapy approach is often effective in overcoming HMA resistance. By targeting the downstream pathways that are activated by the uPA/uPAR system, you can re-sensitize the cells to HMA.
Experimental Protocol: Combination Therapy to Overcome HMA Resistance
-
Hypothesis: Co-administration of HMA with an inhibitor of the MAPK/ERK or PI3K/Akt pathway will restore sensitivity in HMA-resistant cells.
-
Materials:
-
HMA-sensitive and HMA-resistant cell lines
-
This compound (HMA)
-
MEK inhibitor (e.g., U0126 or Selumetinib)
-
PI3K inhibitor (e.g., LY294002 or Wortmannin)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
-
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of HMA, the MEK inhibitor, and the PI3K inhibitor. Treat the cells with:
-
HMA alone
-
MEK inhibitor or PI3K inhibitor alone
-
A combination of HMA and the MEK inhibitor
-
A combination of HMA and the PI3K inhibitor
-
-
Incubation: Incubate the treated cells for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: After incubation, assess cell viability using your chosen assay.
-
Data Analysis: Calculate the IC50 values for HMA alone and in combination with the other inhibitors. A significant decrease in the HMA IC50 in the presence of a co-treatment indicates a synergistic effect and successful re-sensitization.
-
Expected Outcome: You should observe a significant reduction in the IC50 of HMA in the resistant cell line when co-treated with an inhibitor of the MAPK/ERK or PI3K/Akt pathway, as illustrated in the table below.
| Cell Line | Treatment | IC50 of HMA (µM) |
| Parental (Sensitive) | HMA alone | ~10-20 |
| Resistant | HMA alone | >100 |
| Resistant | HMA + MEK Inhibitor | ~15-30 |
| Resistant | HMA + PI3K Inhibitor | ~20-40 |
Note: The exact IC50 values will vary depending on the cell line and experimental conditions.
Below is a workflow diagram for the combination therapy experiment.
Caption: Combination Therapy Experimental Workflow
Issue 2: I am unsure if my HMA stock solution is active, or if the resistance is genuine.
Cause: Improper storage or handling of HMA can lead to its degradation, resulting in apparent resistance. It is crucial to validate the activity of your HMA stock before concluding that the cells have developed resistance.
Solution: Perform a quality control experiment using a known HMA-sensitive cell line.
Experimental Protocol: Validating HMA Stock Solution Activity
-
Hypothesis: The HMA stock solution will effectively inhibit the growth of a known sensitive cell line with a historically consistent IC50 value.
-
Materials:
-
A known HMA-sensitive parental cell line
-
Your current HMA stock solution
-
A fresh, unopened vial of HMA (if available, for comparison)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent
-
-
Procedure:
-
Cell Seeding: Seed the sensitive cell line in a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of your HMA stock solution and treat the cells. If available, do a parallel experiment with a fresh stock of HMA.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Perform a cell viability assay.
-
Data Analysis: Calculate the IC50 value. Compare this value to the expected IC50 for that cell line from previous experiments or the literature.
-
-
Interpretation of Results:
-
IC50 within expected range: Your HMA stock is active, and the resistance observed in your experimental cell line is likely a biological phenomenon.
-
IC50 significantly higher than expected: Your HMA stock may have degraded. Prepare a fresh stock solution and repeat the experiment.
-
Technical Support Center: Minimizing HMA Interference in Fluorescence Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Human Serum Albumin (HMA) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during fluorescence assays that may be caused by HMA interference.
Issue 1: Higher than Expected Fluorescence Signal (High Background)
Possible Cause: The high background fluorescence may be due to the intrinsic fluorescence of HMA, the presence of fluorescent contaminants in the HMA preparation, or non-specific binding of the fluorescent probe to HMA or other proteins.
Solutions:
-
Run Appropriate Controls:
-
Buffer Blank: Measure the fluorescence of the assay buffer alone to determine its contribution to the background signal.
-
HMA Control: Measure the fluorescence of the assay buffer containing HMA at the same concentration used in your experiment. This will quantify the intrinsic fluorescence of HMA.
-
No-Target Control: If your assay involves a specific target (e.g., an enzyme), run a control with HMA and the fluorescent probe but without the target. This helps to identify non-specific binding of the probe to HMA.
-
-
Optimize Assay Conditions:
-
Adjust pH and Buffer Composition: The stability and conformation of HMA are influenced by pH and ionic strength.[1] Experiment with different buffer conditions to find a pH that minimizes HMA's intrinsic fluorescence while maintaining the activity of your target molecule. The addition of additives like glycerol (e.g., 10%) and non-ionic surfactants like NP-40 (e.g., 0.01%) can help stabilize HMA and reduce non-specific binding.[2]
-
Optimize Probe Concentration: A high concentration of the fluorescent probe can lead to increased non-specific binding and a higher background signal. Perform a titration experiment to determine the lowest probe concentration that provides an adequate signal-to-noise ratio.
-
-
Switch to a Different Fluorophore:
-
Red-Shifted Dyes: Autofluorescence from biological molecules is often more pronounced in the blue-green region of the spectrum. Switching to a fluorophore that excites and emits in the far-red or near-infrared range can significantly reduce background fluorescence.
-
-
For Immunoassays, Select an Appropriate Blocking Agent:
-
If using a fluorescent immunoassay format (e.g., fluorescent Western blot), HMA or Bovine Serum Albumin (BSA) in the blocking buffer can sometimes contribute to high background.[3] Consider testing alternative blocking agents.
-
References
Technical Support Center: Hexamethylene Amiloride (HMA) and Urokinase-Type Plasminogen Activator (uPA)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the species selectivity of Hexamethylene Amiloride (HMA) for human versus mouse urokinase-type plasminogen activator (uPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using this compound (HMA) in mouse models of human disease?
A1: this compound (HMA) and its 6-substituted analogs exhibit significant species selectivity, being potent inhibitors of human urokinase-type plasminogen activator (uPA) but markedly less effective against mouse uPA.[1][2][3][4] This pronounced selectivity for the human enzyme can confound the interpretation of data from human xenograft mouse models, where the inhibitor may not effectively target the murine stromal uPA.[3]
Q2: What is the molecular basis for the species selectivity of HMA for human uPA over mouse uPA?
A2: The primary reason for the observed species selectivity lies in a key amino acid difference within the S1 pocket of the uPA active site.[5] Human uPA has a histidine residue at position 99 (His99), whereas mouse uPA has a tyrosine (Tyr99) at the equivalent position.[6] The 5-N,N-hexamethylene ring of HMA causes an enthalpically unfavorable expulsion of a water molecule when it interacts with the Tyr99 in mouse uPA.[1][2][4] This steric hindrance and disruption of the water network leads to a weaker binding affinity and reduced inhibitory potency against mouse uPA.[1][2][4][7]
Q3: How does the inhibitory activity of HMA on human uPA compare to its activity on mouse uPA?
A3: HMA shows a significantly lower inhibitory activity (is less potent) against mouse uPA compared to human uPA. The human/mouse selectivity ratio for HMA is approximately 6.9, and for some of its 6-substituted analogs, this selectivity for the human enzyme can be over 130-fold.[3][6]
Q4: Is the parent compound, amiloride, also selective for human uPA?
A4: No, unlike HMA and its derivatives, amiloride demonstrates comparable inhibitory potency against both human and mouse uPA, with a human/mouse selectivity ratio of approximately 0.9.[6] The absence of the 5-N,N-hexamethylene ring in amiloride circumvents the unfavorable interaction with Tyr99 in mouse uPA.[1][2][7]
Q5: Are there any HMA analogs with improved activity against mouse uPA?
Troubleshooting Guide
Issue: Inconsistent or weaker than expected anti-tumor/anti-metastatic effects of HMA derivatives in a human xenograft mouse model.
Possible Cause: The HMA derivative is effectively inhibiting the human cancer cell-derived uPA, but it is not potently inhibiting the host (mouse) stromal uPA. Murine stromal uPA can contribute to the tumor microenvironment, invasion, and metastasis.[3]
Troubleshooting Steps:
-
Confirm Target Engagement in Both Species: If possible, perform in vitro enzyme inhibition assays to determine the IC50 or Ki of your specific HMA analog against both purified human uPA and mouse uPA. This will quantify the species selectivity.
-
Consider an Alternative Inhibitor:
-
For studies where targeting both human and mouse uPA is critical, consider using amiloride, which has comparable potency against both.[6]
-
Alternatively, explore the use of HMA analogs that have been specifically designed to have reduced species selectivity by removing the 5-N,N-hexamethylene ring.[4]
-
-
Genetically Modified Mouse Models: For definitive studies on the role of host uPA, consider using uPA knockout mice or mice with humanized uPA.
Quantitative Data Summary
The following tables summarize the inhibitory potencies of amiloride, HMA, and related compounds against human and mouse uPA.
Table 1: Inhibitory Potency (Ki) of Amiloride and HMA Derivatives Against Human and Mouse uPA
| Compound | Human uPA Ki (nM) | Mouse uPA Ki (nM) | Human/Mouse Selectivity Ratio |
| Amiloride | 7,600 | 8,800 | 0.9 |
| HMA | 2,700 | 18,700 | 6.9 |
| Compound 3 | 53 | >100,000 | >1887 |
| Compound 4 | 200 | 26,000 | 130 |
| Compound 7 (lacks hexamethylene ring) | Not specified | Not specified | 4.7 |
Data compiled from multiple sources. Note that assay conditions can vary between studies.[3][4][6]
Experimental Protocols
Protocol 1: In Vitro uPA Enzyme Inhibition Assay
This protocol describes a general method to determine the inhibitory potency (IC50) of a compound against uPA using a chromogenic substrate.
Materials:
-
Purified human or mouse uPA
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Test compound (e.g., HMA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of uPA enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: uPA signaling pathway and the inhibitory action of HMA.
Caption: Experimental workflow for evaluating HMA species selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of Water Networks is the Cause of Human/Mouse Species Selectivity in Urokinase Plasminogen Activator (uPA) Inhibitors Derived from this compound (HMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Hexamethylene Amiloride vs. Amiloride: A Comparative Efficacy Guide for Researchers
This guide provides a detailed comparison of Hexamethylene amiloride (HMA) and its parent compound, amiloride, focusing on their efficacy as inhibitors of the Na+/H+ exchanger (NHE), a critical target in various physiological and pathological processes, including cancer and cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Introduction
Amiloride is a potassium-sparing diuretic that primarily functions by blocking the epithelial sodium channel (ENaC).[1][2] However, it also exhibits inhibitory activity against the Na+/H+ exchanger (NHE), albeit with lower potency.[1][3] this compound (HMA), a derivative of amiloride, was developed to enhance potency and selectivity for the NHE transporter.[3][4] HMA demonstrates significantly greater activity against NHEs while having minimal effect on ENaC, making it a more specific tool for studying the role of Na+/H+ exchange.[3] This guide delves into a comparative analysis of their efficacy, supported by experimental data.
Quantitative Efficacy Comparison
The inhibitory potency of HMA and amiloride varies across different protein targets. The following table summarizes their half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for their primary targets, the Na+/H+ exchanger isoform 1 (NHE1), and key secondary targets.
| Compound | Target | IC50 / Ki | Species/Cell Type | Notes |
| This compound (HMA) | NHE isoforms | Ki: 0.013 - 2.4 µM[4] | Various | Demonstrates high potency across different NHE isoforms. |
| Pyrimidine-Substituted HMA Analog | IC50: 266 nM[5][6][7] | - | A specific analog of HMA showing potent NHE1 inhibition. | |
| ASIC1a | IC50: 17.17 µM[8] | CHO cells | Lower potency compared to amiloride. | |
| ASIC1a | IC50: 20.07 µM[8] | Cortical Neurons | Lower potency compared to amiloride. | |
| Amiloride | NHE1 | IC50: ~3 µM [5] | - | Moderate potency. |
| NHE isoforms | IC50: 5.3 - 50 µM[3] | Various | Wide range of potency depending on the isoform. | |
| ENaC | IC50: 0.1 - 0.5 µM[2][9] | Epithelial cells | Primary target for its diuretic effect. | |
| ASIC1a | IC50: 13.50 µM[8] | CHO cells | More potent than HMA against this target. | |
| ASIC1a | IC50: 13.82 µM[8] | Cortical Neurons | More potent than HMA against this target. | |
| uPA | Ki: 7 µM[9] | - | Off-target inhibition of urokinase-type plasminogen activator. | |
| NCX | IC50: ~1 mM[2][9] | - | Very low potency against the Na+/Ca2+ exchanger. |
Experimental Protocols
Measurement of Na+/H+ Exchanger (NHE1) Activity
The efficacy of HMA and amiloride as NHE1 inhibitors is commonly determined by measuring their ability to block the recovery of intracellular pH (pHi) following an induced acid load in cells. A widely used method involves the pH-sensitive fluorescent dye BCECF-AM.[10][11][12]
Principle: Cells are loaded with the membrane-permeable BCECF-AM, which is cleaved by intracellular esterases to the membrane-impermeable and pH-sensitive fluorescent indicator BCECF.[13] The fluorescence emission of BCECF is ratiometrically measured at two excitation wavelengths (typically ~490 nm, pH-sensitive, and ~440 nm, pH-insensitive) to provide an accurate determination of pHi, independent of dye concentration.[10][13] An intracellular acid load is induced, and the subsequent recovery of pHi, which is primarily mediated by NHE1 activity, is monitored over time. The inhibitory effect of the compounds is quantified by their ability to slow down or block this pH recovery.
Detailed Protocol:
-
Cell Preparation:
-
Plate cells (e.g., fibroblasts, cancer cell lines) on glass coverslips and grow to sub-confluence in a suitable culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[13]
-
Prepare a 5 µM working solution of BCECF-AM in the loading buffer from a 1 mM DMSO stock.[13]
-
Wash the cells once with the loading buffer.
-
Incubate the cells with the BCECF-AM working solution for 15-60 minutes at 37°C.[13]
-
After incubation, wash the cells three times with a sodium-containing buffer (e.g., HEPES-buffered saline) to remove extracellular dye and allow for complete de-esterification of the dye within the cells.[14]
-
-
Acid Loading (Ammonium Prepulse Technique):
-
Perfuse the cells with a buffer containing 20 mM NH4Cl for several minutes. This will cause an initial alkalinization followed by a gradual acidification upon removal of the NH4Cl.[15]
-
Switch to a sodium-free buffer to remove the extracellular NH4Cl, which leads to a rapid and pronounced drop in intracellular pH as NH3 diffuses out of the cell, leaving behind H+.[15]
-
-
Measurement of pHi Recovery:
-
Initiate pHi recovery by reintroducing a sodium-containing buffer.
-
Mount the coverslip on the stage of a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at ~490 nm and ~440 nm and record the emission at ~535 nm.[14]
-
Record the fluorescence ratio over time to monitor the pHi recovery.
-
-
Inhibition Assay:
-
To test the inhibitors, the sodium-containing recovery buffer is supplemented with varying concentrations of HMA or amiloride.
-
The rate of pHi recovery in the presence of the inhibitor is compared to the control (no inhibitor).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Calibration:
-
At the end of each experiment, perform an in-situ calibration by perfusing the cells with high-potassium buffers of known pH values (e.g., ranging from 6.0 to 8.0) in the presence of the ionophore nigericin (10 µM).[14] Nigericin equilibrates the intracellular and extracellular pH, allowing for the generation of a calibration curve of fluorescence ratio versus pHi.[14]
-
Visualizing Biological Pathways and Workflows
Signaling Pathway of NHE1 in Cell Proliferation and Migration
Overexpression and hyperactivity of NHE1 are hallmarks of many cancer cells, contributing to an alkaline intracellular environment that promotes cell proliferation, survival, and migration.[9][16] NHE1 is activated by various growth factors and signaling pathways, including the Ras-ERK and PI3K-Akt pathways.[17]
Caption: NHE1 activation by growth factors and hypoxia, leading to cellular responses promoting cancer progression.
Experimental Workflow for NHE1 Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory efficacy of compounds like HMA and amiloride on NHE1 activity using the BCECF-AM assay.
Caption: Workflow for assessing NHE1 inhibition using a fluorescence-based intracellular pH assay.
Conclusion
This compound is a significantly more potent and selective inhibitor of the Na+/H+ exchanger, particularly NHE1, compared to amiloride. While amiloride's primary application is as a diuretic through ENaC inhibition, its utility as a specific NHE inhibitor in research is limited by its lower potency and off-target effects. HMA, with its minimal impact on ENaC and high affinity for NHE, serves as a more precise pharmacological tool for investigating the diverse roles of Na+/H+ exchange in cellular physiology and disease. This makes HMA a superior candidate for studies aimed at understanding and targeting NHE-dependent pathways in fields such as oncology and cardiovascular research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 4. tebubio.com [tebubio.com]
- 5. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Identification of Na+/H+ exchange on the apical side of surface colonocytes using BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genecopoeia.com [genecopoeia.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. labs.pbrc.edu [labs.pbrc.edu]
- 16. Na (+)/H (+)exchange in the tumour microenvironment: does NHE1 drive breast cancer carcinogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Guide to HMA (Amiloride) and Triamterene as ENaC Inhibitors
This guide provides a detailed comparison of two prominent epithelial sodium channel (ENaC) inhibitors: hydroxymethyl-amiloride (HMA), a derivative of amiloride, and triamterene. Both compounds are utilized in research and clinical settings as potassium-sparing diuretics, but their distinct molecular characteristics and inhibitory potencies warrant a closer examination for researchers, scientists, and drug development professionals. This document outlines their mechanisms of action, presents comparative experimental data, details relevant experimental protocols, and provides visual representations of the ENaC signaling pathway and experimental workflows.
Mechanism of Action
Both amiloride and triamterene function by directly blocking the epithelial sodium channel (ENaC) located in the apical membrane of epithelial cells, primarily in the distal tubules and collecting ducts of the kidneys.[1][2] This channel is a heterotrimer composed of α, β, and γ subunits and plays a crucial role in sodium reabsorption and, consequently, in the regulation of blood pressure and fluid balance.[2] By inhibiting ENaC, these drugs reduce the reabsorption of sodium ions from the tubular fluid into the bloodstream, leading to increased sodium and water excretion.[1][2] This natriuretic effect is coupled with a reduction in the secretion of potassium ions into the urine, hence their classification as potassium-sparing diuretics.[1] Studies on mutant ENaC channels suggest that amiloride and triamterene share a common binding site within the channel's outer pore.[3]
Comparative Efficacy and Potency
Experimental evidence consistently demonstrates that amiloride is a significantly more potent inhibitor of ENaC than triamterene. One study reported that triamterene is approximately 100-fold less potent than amiloride in blocking the rat ENaC (rENaC) expressed in Xenopus oocytes at a pH of 7.5. The inhibitory potency of triamterene is also influenced by extracellular pH and membrane potential. As a weak base with a pKa of 6.2, its protonated form is more active.
| Inhibitor | Experimental System | Membrane Potential | Extracellular pH | IC50 (µM) | Reference |
| Triamterene | Rat ENaC in Xenopus oocytes | -90 mV | 7.5 | 5 | |
| Triamterene | Rat ENaC in Xenopus oocytes | -40 mV | 7.5 | 10 | |
| Triamterene | Rat ENaC in Xenopus oocytes | -90 mV | 6.5 | 1 | |
| Triamterene | Rat ENaC in Xenopus oocytes | -90 mV | 8.5 | 17 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare ENaC inhibitors like HMA and triamterene.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.
a. Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are surgically removed from adult female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase.
-
Complementary RNA (cRNA) encoding the α, β, and γ subunits of ENaC are co-injected into the oocytes.
-
Injected oocytes are incubated for 24-72 hours to allow for channel expression.
b. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).
-
Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).
-
The baseline ENaC-mediated current is recorded.
-
The oocyte is then perfused with solutions containing varying concentrations of the inhibitor (HMA or triamterene).
-
The reduction in the inward sodium current is measured to determine the inhibitory effect.
-
The IC50 value is calculated by fitting the dose-response data to the Hill equation.
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This technique allows for the recording of ion channel activity in mammalian cells expressing ENaC, such as HEK293 or renal epithelial cell lines.
a. Cell Culture and Transfection:
-
Mammalian cells (e.g., HEK293) are cultured under standard conditions.
-
The cells are transiently or stably transfected with plasmids encoding the α, β, and γ subunits of ENaC.
b. Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing a whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The baseline whole-cell current is recorded.
-
The cell is perfused with an extracellular solution containing the ENaC inhibitor at various concentrations.
-
The inhibition of the amiloride-sensitive current is measured to determine the IC50 of the compound.
Signaling Pathway and Experimental Workflow Diagrams
ENaC Signaling Pathway Regulated by Aldosterone
The following diagram illustrates the signaling cascade through which the steroid hormone aldosterone upregulates ENaC activity, a key mechanism in the long-term regulation of sodium balance and blood pressure.[4][5][6]
Experimental Workflow for ENaC Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel ENaC inhibitors, a process relevant to drug development professionals.
Logical Relationship of ENaC Blockade and Physiological Effect
This diagram illustrates the logical cascade from ENaC inhibition to the resulting physiological outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]
- 3. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Western Blot Analysis of Apoptosis Markers Following HMA Treatment
Introduction: Unveiling the Pro-Apoptotic Potential of Histone Methyltransferase Inhibitors
Histone Methyltransferase Inhibitors (HMAs) are a class of epigenetic drugs that are reshaping the therapeutic landscape, particularly in oncology. These agents, which include compounds like azacitidine and decitabine, function by inhibiting DNA methyltransferases (DNMTs), leading to DNA hypomethylation.[1] This process can reactivate aberrantly silenced tumor suppressor genes, including those integral to the apoptotic machinery.[1][2] Consequently, HMAs can sensitize cancer cells to programmed cell death, a critical mechanism for their anti-tumor activity.
For researchers in drug development and cancer biology, accurately quantifying the induction of apoptosis is paramount to evaluating the efficacy of HMA-based therapies. Western blotting stands as a cornerstone technique for this purpose, offering a robust and specific method to measure the changes in key proteins that orchestrate the apoptotic cascade.[3][4]
This guide provides an in-depth comparison of the essential apoptotic markers detectable by Western blot following HMA treatment. Moving beyond a simple protocol, we will explore the causality behind experimental choices, ensuring your results are not only accurate but also profoundly insightful.
The Apoptotic Cascade: Pathways and Key Players
Apoptosis is executed through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of a family of cysteine proteases known as caspases, which are the ultimate executioners of cell death.[3] HMAs can influence both pathways, making a comprehensive analysis essential.[5]
Caption: HMA-induced apoptosis signaling pathways.
Comparative Analysis of Key Apoptotic Markers for Western Blot
The selection of appropriate markers is critical for a conclusive apoptosis assay. The ideal marker is one that undergoes a clear, quantifiable change that is unequivocally linked to the apoptotic process.
| Marker | Role in Apoptosis | Expected Change After HMA Treatment | Molecular Weight (Full-Length → Cleaved) | Key Considerations & Causality |
| Cleaved Caspase-3 | Executioner Caspase | Increase in cleaved fragments | ~32 kDa → ~17/19 kDa & 12 kDa | The Gold Standard: Activation of Caspase-3 is a point of no return in the apoptotic cascade.[4] Antibodies must be specific to the cleaved, active fragments (p17/19) to avoid confounding signals from the inactive pro-caspase. |
| Cleaved PARP-1 | Caspase-3 Substrate | Increase in cleaved fragment | ~116 kDa → ~89 kDa | A Definitive Hallmark: PARP-1 is a nuclear enzyme involved in DNA repair.[6] Its cleavage by Caspase-3 inactivates it, preserving cellular ATP stores that are required for the energy-dependent process of apoptosis.[7][8] The appearance of the 89 kDa fragment is a robust and widely accepted indicator of apoptosis.[9][10] |
| Bcl-2 | Anti-Apoptotic | Decrease in expression | ~26 kDa | The Gatekeeper: Bcl-2 sequesters pro-apoptotic proteins.[11] Its downregulation by HMAs can lower the threshold for apoptosis induction.[5][12] Analyzing its total protein level provides insight into the cell's "readiness" for apoptosis. |
| Bax | Pro-Apoptotic | Increase in expression or translocation | ~21 kDa | The Executioner: Upon activation, Bax translocates to the mitochondria to induce membrane permeabilization.[12] While total levels may change, assessing its mitochondrial translocation via subcellular fractionation provides stronger evidence of its activation. |
| Bcl-2 / Bax Ratio | Apoptotic Balance | Decrease | N/A | The Decisive Metric: The ratio of anti- to pro-apoptotic Bcl-2 family proteins often dictates cell fate.[5] A decreasing ratio strongly suggests a shift towards apoptosis. This is a powerful, quantitative metric derived from densitometry of individual blots. |
| Cleaved Caspase-8 | Initiator Caspase (Extrinsic) | Increase in cleaved fragments | ~57 kDa → ~43/41 kDa & 18 kDa | Pathway-Specific Insight: Detection of cleaved Caspase-8 indicates activation of the extrinsic, death-receptor-mediated pathway.[3] This can help elucidate the specific mechanism of HMA action in your cell model. |
| Cleaved Caspase-9 | Initiator Caspase (Intrinsic) | Increase in cleaved fragments | ~47 kDa → ~35/37 kDa | Pathway-Specific Insight: Detection of cleaved Caspase-9 points to the activation of the intrinsic, mitochondrial pathway, often triggered by internal cellular stress.[4] |
Field-Proven Experimental Protocol for Western Blot Analysis
This protocol is designed to be a self-validating system, incorporating critical controls and decision points to ensure data integrity.
Caption: A robust workflow for Western blot analysis.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the HMA and for different time points.
-
Essential Controls: Always include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine or etoposide) to validate that the detection system is working correctly.[13]
-
-
Cell Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail. This is crucial to prevent protein degradation and dephosphorylation.[4]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.[15]
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel. The gel percentage should be chosen to optimize the resolution of your target protein. For small cleaved fragments like those of Caspase-3, a 12-15% gel is recommended.[3][16]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Expert Tip: For small proteins (<20 kDa), consider using a 0.2 µm pore size membrane and reducing transfer time or voltage to prevent "blow-through," where the protein passes through the membrane.[17] A wet transfer at 4°C is often recommended for preserving protein integrity.[18]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation. Ensure the antibody is validated for Western blot.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Repeat the washing steps.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[11]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[3]
-
Crucial Step - Normalization: Normalize the intensity of your target protein band to a suitable loading control.
-
The Critical Choice: Selecting and Validating a Loading Control
The validity of your quantitative data hinges on the loading control. It must be a protein whose expression is stable across all experimental conditions.[20]
-
Common Choices: GAPDH (~36 kDa) and β-actin (~42 kDa) are ubiquitously expressed and frequently used.[21][22]
-
The Causality of Choice: Do not assume a loading control is stable. Some treatments, including those inducing apoptosis, can alter the expression of housekeeping genes.[22][23] For instance, Lamin B1 is a nuclear loading control, but it can be cleaved by caspases during apoptosis, making it unsuitable for these studies.[22][23]
-
Validation is Non-Negotiable: Before starting a large experiment, run a preliminary blot with your HMA-treated samples and probe for your chosen loading control. Confirm that its expression does not change with treatment concentration or duration. If it does, you must select and validate an alternative, such as α-tubulin (~55 kDa) or Vinculin (~117 kDa).[20][24]
Data Interpretation: From Bands to Biological Insight
Interpreting your Western blot results involves more than just observing bands. It requires quantitative analysis and logical deduction.
Example Quantitative Data After HMA Treatment (48h)
| Treatment | Cleaved Caspase-3 (17 kDa) (Normalized Intensity) | Full-Length PARP (116 kDa) (Normalized Intensity) | Cleaved PARP (89 kDa) (Normalized Intensity) | Bcl-2 / β-actin Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 0.95 |
| HMA (1 µM) | 3.2 | 0.7 | 4.1 | 0.61 |
| HMA (5 µM) | 8.9 | 0.3 | 10.5 | 0.23 |
| Positive Control | 12.4 | 0.1 | 14.2 | 0.15 |
Interpretation:
-
A dose-dependent increase in cleaved Caspase-3 and cleaved PARP is a strong confirmation of apoptosis induction.[15]
-
The corresponding decrease in full-length PARP validates the cleavage event.
-
The decreasing Bcl-2 ratio suggests the involvement of the intrinsic apoptotic pathway.
By systematically analyzing a panel of these markers, researchers can build a comprehensive and compelling case for the pro-apoptotic efficacy of HMA treatment, elucidating its mechanism of action and providing the high-quality, reproducible data required for publication and drug development milestones.
References
- 1. Hypomethylating agents (HMA) for the treatment of acute myeloid leukemia and myelodysplastic syndromes: mechanisms of resistance and novel HMA-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mdpi.com [mdpi.com]
- 6. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
- 7. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly (ADP-ribose) polymerase cleavage monitored in situ in apoptotic cells. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 17. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Loading Controls for Western Blots [labome.com]
Hexamethylene Amiloride's Impact on Gene Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecules on gene expression is paramount. This guide provides a comparative analysis of gene expression changes following exposure to Hexamethylene amiloride (HMA), a potent inhibitor of the Na+/H+ exchanger (NHE), and other related amiloride analogs. While direct, comprehensive comparative transcriptomic data is limited, this guide synthesizes available research to offer insights into the molecular mechanisms of HMA and its counterparts.
This compound (HMA) is a derivative of amiloride, primarily known for its role as a potent inhibitor of the Na+/H+ exchanger, which can lead to a decrease in intracellular pH and induce apoptosis in cancer cells.[1] Recent studies have begun to unravel the specific gene expression changes induced by HMA, pointing towards its significant impact on key cellular processes.
Comparison of Gene Expression Profiles
| Feature | This compound (HMA) | Amiloride | 5-(N-ethyl-N-isopropyl)amiloride (EIPA) |
| Primary Target | Na+/H+ exchanger (NHE1)[1][3] | Na+/H+ exchanger, Epithelial Na+ Channel (ENaC)[3] | Na+/H+ exchanger (NHE1)[4] |
| Reported Impact on Gene Expression | Significant enrichment of genes involved in "cell cycle" pathways in AML cells.[2] | Limited specific gene expression data available in the context of direct comparison. | Upregulation of p21, associated with G0/G1 cell cycle arrest in human gastric cancer cells.[4] |
| Key Affected Pathways | Cell Cycle, MAPK Signaling, Lysosome-dependent cell death[2] | Likely overlaps with HMA on pathways related to intracellular pH regulation and cell proliferation. | Cell Cycle control, MAPK signaling[4] |
Experimental Protocols
The following methodologies are based on published studies investigating the effects of HMA and related compounds on gene expression.
RNA-Sequencing Analysis of HMA-Treated AML Cells[2]
-
Cell Line: MV4-11 (Acute Myeloid Leukemia)
-
Treatment: 10 µM this compound (or DMSO as a vehicle control)
-
Exposure Duration: 48 hours
-
RNA Isolation: Total RNA was extracted from harvested cells.
-
Library Preparation and Sequencing: RNA-sequencing libraries were prepared and sequenced to generate transcriptomic profiles.
-
Data Analysis: Differentially expressed genes between HMA-treated and DMSO-treated cells were identified. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis was performed to identify significantly affected biological pathways.
Western Blot Analysis for Cell Cycle-Related Proteins[4]
-
Cell Line: MKN28 (human gastric cancer)
-
Treatment: EIPA (or DMSO as a solvent control)
-
Exposure Duration: 48 hours
-
Protein Extraction: Whole-cell lysates were prepared.
-
Western Blotting: Protein expression levels of p21, p53, and phosphorylated-p53 were determined using specific antibodies. GAPDH was used as a loading control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by HMA and a general workflow for gene expression analysis.
HMA inhibits the Na+/H+ exchanger, leading to downstream effects on cellular pathways.
A generalized workflow for analyzing gene expression changes following compound exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 inhibitors and the cardiac Na+/H+ exchanger-1: the plot thickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Rigorous Control Experiments for Hexamethylene Amiloride (HMA) Studies
In the realm of ion channel research, Hexamethylene amiloride (HMA) has emerged as a valuable pharmacological tool. As an analog of amiloride, HMA exhibits a significantly higher affinity and selectivity for the Na+/H+ exchanger (NHE) over the epithelial sodium channel (ENaC), making it a preferred inhibitor for studying the multifaceted roles of NHE in cellular physiology and pathophysiology.[1][2] However, the interpretation of data from HMA-based studies hinges on the implementation of meticulously designed control experiments. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish self-validating experimental systems that ensure the scientific integrity of their findings.
The core principle of a well-controlled experiment is to isolate the effect of the variable of interest—in this case, the inhibition of a specific target by HMA. This requires a multi-pronged approach that accounts for the inherent complexities of pharmacological agents, including potential off-target effects and influences on cellular processes independent of the primary target.[3][4]
Section 1: Foundational Controls - Establishing a Stable Baseline
Before interrogating the specific effects of HMA, it is paramount to establish a robust and reproducible experimental baseline. This involves characterizing the biological system in its unperturbed state and ensuring that the experimental conditions themselves do not introduce confounding variables.
1.1. Vehicle Controls: The solvent used to dissolve HMA (e.g., DMSO, ethanol) can exert independent biological effects. Therefore, a vehicle control, where the cells or tissues are treated with the same concentration of the solvent used for HMA, is the most fundamental control. This allows for the attribution of any observed effects solely to HMA.
1.2. Time-Course and Concentration-Response Controls: Biological systems can exhibit time-dependent changes and variable sensitivity to pharmacological agents.
-
Time-Course Experiments: These are crucial to determine the optimal incubation time for HMA to elicit its effect without causing secondary, indirect consequences. A time-course study will reveal the kinetics of HMA's action and help in selecting a time point where the primary effect is maximal and confounding downstream events are minimal.
-
Concentration-Response Curves: Generating a detailed concentration-response curve is essential for determining the EC50 (or IC50) of HMA for its intended target in the specific experimental system. This also helps in identifying a working concentration that is both effective and minimizes the risk of off-target effects, which are often observed at higher concentrations.[4]
Experimental Protocol: Determining HMA Concentration-Response for NHE1 Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of HMA on Na+/H+ exchanger isoform 1 (NHE1) activity by measuring intracellular pH (pHi) recovery after an acid load.
Materials:
-
Cells expressing NHE1 (e.g., CCL39 fibroblasts)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
This compound (HMA)
-
Ammonium chloride (NH4Cl)
-
Sodium-free buffer
-
Calibration buffers of known pH
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye Loading: Incubate cells with BCECF-AM in a physiological salt solution for 30 minutes.
-
Baseline pHi Measurement: Measure the baseline fluorescence ratio of BCECF at excitation wavelengths of 490 nm and 440 nm, with emission at 535 nm.
-
Acid Loading: Induce intracellular acidification by perfusing the cells with a solution containing NH4Cl, followed by a switch to a sodium-free solution to isolate NHE1 activity.
-
pHi Recovery: Initiate pHi recovery by reintroducing a sodium-containing solution.
-
HMA Treatment: In separate experimental groups, add varying concentrations of HMA to the sodium-containing solution.
-
Data Acquisition: Monitor the rate of pHi recovery in the presence of different HMA concentrations.
-
IC50 Calculation: Plot the rate of pHi recovery as a function of HMA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Data Presentation:
| HMA Concentration (µM) | Rate of pHi Recovery (pH units/min) | % Inhibition |
| 0 (Vehicle) | 0.25 | 0 |
| 0.01 | 0.22 | 12 |
| 0.1 | 0.15 | 40 |
| 1 | 0.08 | 68 |
| 10 | 0.02 | 92 |
| 100 | 0.01 | 96 |
Section 2: Specificity Controls - Pinpointing the Target
Once a stable baseline is established, the next critical step is to ensure that the observed effects of HMA are indeed due to the inhibition of its intended target, primarily NHE.
2.1. Positive Controls: Comparing with Known Inhibitors
Employing other well-characterized inhibitors of the same target can provide strong evidence for the mechanism of action.
-
Amiloride: As the parent compound, amiloride can be used as a positive control.[5] However, its lower potency and selectivity for NHE compared to ENaC should be considered when interpreting the results.[6]
-
Cariporide and Eniporide: These are potent and selective NHE1 inhibitors and serve as excellent positive controls to confirm that the observed phenotype is indeed due to NHE1 inhibition.[2] Comparing the effects of HMA with these compounds can help validate the on-target activity.
2.2. Negative Controls: Ruling Out Non-Specific Effects
-
Structurally Similar but Inactive Analogs: If available, an analog of HMA that is structurally similar but lacks inhibitory activity against the target protein is an ideal negative control. This helps to rule out effects related to the chemical scaffold of the molecule itself, independent of target inhibition.
Experimental Workflow: Validating HMA Specificity
This workflow diagram illustrates the logical progression of experiments to confirm that the observed effects of HMA are specifically due to the inhibition of its intended target.
Caption: Workflow for HMA specificity validation.
Section 3: Off-Target Controls - Addressing Pharmacological Complexity
Even with high selectivity, no pharmacological agent is entirely specific. It is crucial to consider and control for potential off-target effects of HMA.
3.1. Known Off-Targets of Amiloride Analogs:
Amiloride and its analogs have been reported to interact with other ion transporters and cellular components, particularly at higher concentrations.[3][4] These include:
-
Epithelial Sodium Channel (ENaC): While HMA is more selective for NHE, some residual activity against ENaC may exist.[1] In systems where ENaC is expressed and functionally relevant, its contribution to the observed effects should be evaluated. This can be achieved by using specific ENaC inhibitors, such as benzamil, as a comparative control.[7]
-
Na+/Ca2+ Exchanger (NCX): Some amiloride analogs can inhibit NCX.[4][8] If the experimental system involves calcium signaling, it is important to assess whether HMA affects NCX activity.
-
Urokinase Plasminogen Activator (uPA): HMA has been shown to inhibit uPA, an effect that may contribute to its anti-cancer properties.[9] In cancer studies, it is important to dissect the relative contributions of NHE1 and uPA inhibition.
-
G-protein-coupled receptors (GPCRs): Amiloride and its analogs, including HMA, are known to interact with GPCRs such as the adenosine A2A receptor.[9][10]
3.2. Rescue Experiments:
A powerful method to demonstrate on-target activity is through rescue experiments. If the effect of HMA is due to the inhibition of a specific pathway, then bypassing this inhibition by downstream activation of the pathway should "rescue" the phenotype. For example, if HMA-induced cellular acidification is the primary cause of an observed effect, then artificially maintaining intracellular pH through other means should reverse the effect of HMA.
Signaling Pathway: NHE1 and Downstream Effects
This diagram illustrates the central role of NHE1 in regulating intracellular pH and its influence on downstream cellular processes, providing a framework for designing rescue experiments.
Caption: HMA's mechanism of action via NHE1.
Comparative Inhibitor Performance
The following table provides a comparative overview of HMA and other relevant inhibitors, highlighting their primary targets and typical working concentrations. This information is crucial for selecting appropriate positive and negative controls.
| Inhibitor | Primary Target(s) | Typical IC50 / Ki | Key Considerations for Control Experiments |
| This compound (HMA) | NHE1 > ENaC, uPA, A2A Receptor | 0.013–2.4 µM for NHEs [1] | Use concentration-response to determine optimal dose. Control for potential off-target effects on ENaC and uPA. |
| Amiloride | ENaC, NHE, NCX | ~0.1–0.5 µM for ENaC, higher for NHE[1][5] | Less selective than HMA. Useful as a general control for amiloride-sensitive processes. |
| Cariporide (HOE642) | Highly selective for NHE1 | Nanomolar range[11] | Excellent positive control for NHE1-specific effects. |
| Benzamil | Highly selective for ENaC | Nanomolar range | Positive control for ENaC-mediated effects; helps differentiate from NHE inhibition. |
Conclusion
References
- 1. Frontiers | The Antifungal Activity of HMA, an Amiloride Analog and Inhibitor of Na+/H+ Exchangers [frontiersin.org]
- 2. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-selective effects of amiloride and its analogues on ion transport systems and their cytotoxicities in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Amiloride and its analogs as tools to inhibit Na+ transport via the Na+ channel, the Na+/H+ antiport and the Na+/Ca2+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Substituted this compound (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexamethylene Amiloride and Other Na+/H+ Exchanger Inhibitors in Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis of the dose-response characteristics of Hexamethylene amiloride (HMA), a potent inhibitor of the Na+/H+ exchanger (NHE). The performance of HMA is objectively compared with other widely used NHE inhibitors, namely Cariporide and 5-(N-ethyl-N-isopropyl)amiloride (EIPA). This comparison is supported by experimental data from various studies, with a focus on their inhibitory effects on the ubiquitously expressed NHE isoform 1 (NHE1).
Comparative Analysis of Inhibitor Potency
The inhibitory potency of HMA, Cariporide, and EIPA against NHE1 has been evaluated in various cell lines and experimental systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for each inhibitor, highlighting the experimental context.
| Inhibitor | Cell Line/System | IC50 Value (µM) | Reference |
| This compound (HMA) | Breast Cancer Spheroids (MCF-7) | 2.5 | [1] |
| Breast Cancer Spheroids (MDA-MB-231) | >10 | [1] | |
| Rainbow Trout Gills | ~10-70 | [2] | |
| Goldfish Gills | ~10-70 | [2] | |
| Cariporide | NHE1-transfected CHO cells | 0.03 | [3] |
| NHE1 | 0.05 | ||
| NHE2 | 1000 | ||
| NHE3 | 3 | ||
| EIPA | Rainbow Trout Gills | ~44 | [2] |
| Goldfish Gills | ~10-70 | [2] |
Key Observations:
-
Potency varies across inhibitors and systems: Cariporide demonstrates high potency and selectivity for NHE1, with IC50 values in the nanomolar range in transfected cell systems.[3]
-
HMA shows potent activity: HMA is a potent inhibitor of NHE1, with IC50 values in the low micromolar range in cancer cell spheroids.[1]
-
Species-specific differences exist: The relative potency of these inhibitors can differ between mammalian and non-mammalian systems, as seen in the studies on fish gills.[2]
Experimental Protocols
The determination of dose-response curves for NHE inhibitors typically involves measuring their effect on intracellular pH (pHi) recovery following an acid load. A common and well-established method utilizes the pH-sensitive fluorescent dye BCECF-AM.
Measurement of Intracellular pH using BCECF-AM
This protocol outlines the key steps for assessing NHE1 activity by monitoring pHi changes.
Materials:
-
Cells of interest (e.g., cultured cancer cell lines)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline solution
-
Ammonium chloride (NH4Cl) for acid loading
-
NHE inhibitors (HMA, Cariporide, EIPA) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence microscope or plate reader with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Dye Loading: Incubate the cells with 3-5 µM BCECF-AM in a suitable buffer at 37°C for 30-60 minutes in the dark.[4] The acetoxymethyl ester group allows the dye to permeate the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside the cell. Wash the cells three times with buffer to remove extracellular dye.
-
Acid Loading: Induce intracellular acidification by exposing the cells to a solution containing NH4Cl, followed by its removal. This creates an inwardly directed H+ gradient.
-
Inhibitor Application: Add varying concentrations of the NHE inhibitors (HMA, Cariporide, or EIPA) to the cells.
-
Fluorescence Measurement: Monitor the recovery of intracellular pH by measuring the ratio of BCECF fluorescence intensity at two excitation wavelengths (~490 nm, pH-sensitive, and ~440 nm, pH-insensitive) with emission at ~535 nm.[4] The ratio of these intensities is proportional to the intracellular pH.
-
Data Analysis: Plot the initial rate of pHi recovery against the inhibitor concentration to generate a dose-response curve. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Signaling Pathways and Experimental Workflows
NHE1 Signaling Pathway and Inhibition
The Na+/H+ exchanger 1 (NHE1) is a key regulator of intracellular pH and is implicated in various cellular processes, including proliferation, migration, and apoptosis. Its activity is often upregulated in cancer cells.[5] Inhibition of NHE1 by compounds like this compound disrupts the downstream signaling cascades that promote cell survival and growth. A critical pathway influenced by NHE1 activity is the MAPK/ERK pathway.
References
- 1. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zoology.ubc.ca [zoology.ubc.ca]
- 3. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Hypomethylating Agent Effects in Diverse Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various hypomethylating agents (HMAs) across different cancer cell models. It is designed to assist researchers in selecting appropriate models and interpreting experimental outcomes by presenting supporting data, detailed experimental protocols, and visual representations of key biological processes.
Comparative Efficacy of Hypomethylating Agents
HMAs are a class of epigenetic drugs that inhibit DNA methyltransferases (DNMTs), leading to the reversal of DNA hypermethylation, a common epigenetic alteration in cancer.[1] This guide focuses on three prominent HMAs: Azacitidine (AZA), Decitabine (DAC), and the second-generation agent Guadecitabine (SGI-110). Their efficacy varies across different cancer types and even between cell lines derived from the same malignancy.
Quantitative Comparison of HMA Activity
The following tables summarize the dose-dependent effects of Azacitidine and Decitabine on cell viability and DNA methylation in various acute myeloid leukemia (AML) cell lines. This data highlights the differential sensitivity of these cell lines to different HMAs.
Table 1: Comparative IC50 Values of Azacitidine and Decitabine in AML Cell Lines
| Cell Line | Azacitidine (AZA) IC50 (µM) | Decitabine (DAC) IC50 (µM) |
| KG-1a | ~1.5 | ~0.5 |
| THP-1 | ~2.0 | ~0.8 |
| OCI-AML3 | ~1.0 | ~0.3 |
| HL-60 | ~0.8 | ~0.2 |
| MOLM-13 | 0.038 | 0.063 |
| MOLM/AZA-1 (AZA-resistant) | 1.376 | - |
| MOLM/DEC-5 (DAC-resistant) | 6.213 | 9.242 |
Data compiled from multiple sources, including a study on AML cell lines and another on HMA-resistant cell lines.[2][3]
Table 2: Effects of Azacitidine and Decitabine on Cell Viability and DNA Methylation in AML Cell Lines (72h treatment)
| Cell Line | Treatment (1 µM) | % Cell Viability Reduction | % LINE-1 Methylation Reduction |
| KG-1a | Azacitidine | ~60% | ~15% |
| Decitabine | ~40% | ~25% | |
| THP-1 | Azacitidine | ~50% | ~10% |
| Decitabine | ~30% | ~20% |
Data is estimated from graphical representations in a comparative study of AZA and DAC in AML cell lines.[2] It is important to note that at concentrations above 1 µM, Azacitidine generally shows a greater reduction in cell viability, which may be attributed to its incorporation into both RNA and DNA.[4][5] Decitabine, being a deoxyribonucleoside, is incorporated only into DNA and demonstrates more potent DNA hypomethylation at lower concentrations.[4][6]
Key Signaling Pathways Modulated by HMAs
HMAs exert their anti-cancer effects by influencing multiple signaling pathways. The primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), leading to the re-expression of silenced tumor suppressor genes. This can trigger apoptosis and inhibit cancer cell proliferation.
Caption: Mechanism of action of Hypomethylating Agents (HMAs).
HMAs have also been shown to modulate immune signaling pathways. By upregulating the expression of endogenous retroviral elements and cancer-testis antigens, HMAs can trigger an anti-tumor immune response.[7][8] Furthermore, HMAs can influence the Wnt signaling pathway, which is often dysregulated in cancer.
Caption: Simplified overview of the canonical Wnt signaling pathway.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the cross-validation of HMA effects. Below are detailed protocols for key assays used to assess the efficacy of these agents in cell culture models.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Suspension or adherent cancer cell lines
-
Spectrophotometer
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.
-
Add the desired concentrations of HMAs to the wells. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and gently resuspend the cell pellet.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Add 100-150 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer, with a reference wavelength of 630 nm.
DNA Methylation Analysis (Bisulfite Sequencing)
Bisulfite sequencing is the gold standard for single-nucleotide resolution of DNA methylation patterns.
Materials:
-
Genomic DNA isolated from cultured cells
-
Sodium bisulfite conversion kit
-
PCR primers specific for the gene of interest
-
Taq polymerase and PCR reagents
-
DNA sequencing reagents and equipment
Procedure: [9]
-
DNA Extraction: Isolate high-quality genomic DNA from HMA-treated and untreated control cells.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit or a "homebrew" method.[9] This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of interest using primers designed to be specific for the bisulfite-converted DNA.
-
Cloning and Sequencing (for Sanger sequencing):
-
Clone the PCR products into a suitable vector.
-
Transform the vectors into competent E. coli.
-
Select and culture individual clones.
-
Isolate plasmid DNA and perform Sanger sequencing.
-
-
Next-Generation Sequencing (NGS): Alternatively, prepare a library from the PCR products and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation status of each CpG site.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific genes in response to HMA treatment.
Materials:
-
Total RNA isolated from cultured cells
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Procedure: [10]
-
RNA Extraction: Isolate total RNA from HMA-treated and untreated control cells.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Normalize the Ct values of the target gene to a stable reference gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the reliable cross-validation of HMA effects in different cell models.
Caption: A typical experimental workflow for cross-validating HMA effects.
References
- 1. broadpharm.com [broadpharm.com]
- 2. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of Action of Hypomethylating Agents: Endogenous Retroelements at the Epicenter [frontiersin.org]
- 8. Mechanisms of Action of Hypomethylating Agents: Endogenous Retroelements at the Epicenter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
Unveiling the Potent Synergy of Hypomethylating Agents and Venetoclax in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The combination of hypomethylating agents (HMAs) and the BCL-2 inhibitor venetoclax has emerged as a cornerstone of therapy for patients with acute myeloid leukemia (AML), particularly for those ineligible for intensive chemotherapy. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Clinical Performance: A Paradigm Shift in AML Treatment
Clinical trials have robustly demonstrated the superior efficacy of combining HMAs (azacitidine or decitabine) with venetoclax compared to HMA monotherapy. The pivotal VIALE-A trial, a randomized, double-blind, placebo-controlled phase 3 study, showed a significant improvement in overall survival (OS) and complete remission (CR) rates in treatment-naïve AML patients ineligible for intensive chemotherapy.[1][2]
| Outcome | HMA + Venetoclax | HMA + Placebo | p-value |
| Median Overall Survival (months) | 14.7 | 9.6 | <0.001 |
| Composite Complete Remission (CR + CRi) | 66.4% | 28.3% | <0.001 |
Table 1: Key Efficacy Endpoints from the VIALE-A Trial. Data presented shows the significant improvement in clinical outcomes for patients treated with the combination of an HMA and venetoclax compared to an HMA alone. CRi = Complete Remission with incomplete hematologic recovery.
Favorable responses have been observed across various AML subtypes, with particularly high remission rates in patients harboring IDH1/2 or NPM1 mutations.[3]
Preclinical Evidence: Unraveling the Mechanisms of Synergy
The synergistic cytotoxicity of HMAs and venetoclax has been extensively validated in preclinical AML models. In vitro studies consistently show that the combination is more effective at inducing apoptosis and reducing cell viability than either agent alone.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| MOLM-13 | Venetoclax | 8.4 | |
| Azacitidine | 1250 | ||
| Ven + Aza | - | < 1 (Synergistic) | |
| MV4-11 | Venetoclax | 5.2 | |
| Azacitidine | 1500 | ||
| Ven + Aza | - | < 1 (Synergistic) | |
| OCI-AML3 | Venetoclax | >1000 | |
| Azacitidine | >2000 | ||
| Ven + Aza | - | Synergistic |
Table 2: In Vitro Efficacy of Venetoclax and Azacitidine in AML Cell Lines. This table summarizes the half-maximal inhibitory concentrations (IC50) for venetoclax and azacitidine as single agents and indicates the synergistic interaction (Combination Index < 1) of the combination in various AML cell lines. Specific CI values can vary based on experimental conditions.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing drug synergy. Below are detailed methodologies for key assays used to evaluate the synergistic effects of HMAs and venetoclax.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11, OCI-AML3) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Treat cells with a dose-response matrix of the HMA (e.g., azacitidine) and venetoclax, both alone and in combination, for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat AML cells with the HMA, venetoclax, or the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Synergy Analysis (Chou-Talalay Method)
This method provides a quantitative measure of drug interaction.
-
Data Input: Use the dose-response data from the cell viability assays for single agents and their combinations.
-
Software Analysis: Utilize software such as CompuSyn to calculate the Combination Index (CI).
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Visualizing the Molecular Synergy
The synergistic effect of HMAs and venetoclax is rooted in their complementary mechanisms of action targeting the intrinsic apoptosis pathway.
Caption: HMA and Venetoclax Synergistic Pathway in AML.
HMAs, such as azacitidine, induce the expression of the pro-apoptotic protein NOXA through the integrated stress response (ISR) pathway.[4] NOXA then neutralizes the anti-apoptotic protein MCL-1, a key resistance factor to venetoclax.[5][6] Concurrently, venetoclax directly inhibits BCL-2, another anti-apoptotic protein. This dual inhibition of both MCL-1 and BCL-2 unleashes the pro-apoptotic proteins BAK and BAX, leading to mitochondrial outer membrane permeabilization and ultimately, apoptosis.[1]
Caption: Experimental Workflow for HMA and Venetoclax Synergy.
Conclusion
The combination of hypomethylating agents and venetoclax represents a significant advancement in the treatment of AML. The strong synergistic effect, supported by robust clinical and preclinical data, is driven by a dual attack on the intrinsic apoptotic pathway. This guide provides researchers and drug development professionals with a foundational understanding of this potent combination, equipping them with the knowledge to further explore and build upon this therapeutic strategy.
References
- 1. Frontiers | Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions [frontiersin.org]
- 2. ajmc.com [ajmc.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Azacitidine Induces NOXA to Prime AML Cells for Venetoclax-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 6. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of Hexamethylene Amiloride's Anticancer Effects: A Comparative Analysis
For drug development professionals and researchers in oncology, the journey from a promising molecule to a potential therapeutic is paved with rigorous validation. Hexamethylene amiloride (HMA), a derivative of the potassium-sparing diuretic amiloride, has garnered significant attention for its anticancer properties.[1][2] This guide provides an in-depth look at the in vivo validation of HMA's anticancer effects, offering a comparative perspective against its parent compound, amiloride, and more potent, next-generation derivatives.
The Rationale for this compound as an Anticancer Agent
HMA's potential as an anticancer agent stems from its multifaceted mechanism of action. Unlike many targeted therapies that focus on a single molecular aberration, HMA engages with cellular processes that are fundamental to cancer progression and metastasis.[1][2]
One of its primary targets is the urokinase-type plasminogen activator (uPA) system.[3][4] The uPA system is a key player in the degradation of the extracellular matrix, a crucial step for tumor cell invasion and metastasis.[3][5] By inhibiting uPA, HMA can potentially stifle the spread of cancer cells to distant organs.[6][7]
Furthermore, HMA is a more potent inhibitor of the Na+/H+ exchanger 1 (NHE1) than amiloride.[3][8] In the acidic tumor microenvironment, cancer cells rely on NHE1 to maintain their intracellular pH, and its inhibition can lead to cytotoxic effects.[2][9] More recent studies have also pointed towards HMA inducing a non-apoptotic, lysosome-dependent cell death in cancer cells, highlighting its potential to overcome resistance to conventional chemotherapies.[1][10]
Comparative Landscape: HMA and Other Amiloride Analogs
To truly understand the potential of HMA, it's essential to compare it to both its predecessor, amiloride, and its successors, the 6-substituted HMA derivatives. While amiloride itself has shown some anticancer activity in preclinical models, its potency is limited, and it retains diuretic effects that could be undesirable in an anticancer agent.[2][11] HMA represents an improvement with enhanced potency and reduced diuretic effects.[3] The 6-substituted HMA analogs are a further refinement, demonstrating even greater potency and selectivity for uPA.[6][12]
| Compound | Structure | Human uPA Kᵢ (nM) | Human/Mouse Selectivity Factor | Reference |
| Amiloride | (Structure of Amiloride) | 2,433 ± 192 | 0.9 | [13] |
| This compound (HMA) | (Structure of HMA) | 1,356 ± 183 | 6.9 | [13] |
| 6-substituted HMA analog (Compound 3 in source) | (Structure of 6-substituted HMA analog) | 183 ± 10 | 9.9 | [13] |
In Vivo Validation: A Step-by-Step Experimental Protocol
The in vivo validation of an anticancer agent like HMA is a critical step to bridge the gap between in vitro findings and potential clinical application.[14][15] Below is a detailed protocol for a xenograft mouse model, a commonly used approach for evaluating the efficacy of anticancer drugs.[16][17]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The urokinase plasminogen activator system: a target for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 6. 6-Substituted this compound (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 8. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cationic Amphiphilic Drug this compound Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 16. researchgate.net [researchgate.net]
- 17. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Hexamethylene amiloride proper disposal procedures
This guide provides essential safety and logistical information for the proper disposal of Hexamethylene amiloride (HMA), a potent derivative of amiloride. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
Immediate Safety Considerations
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling HMA. This includes chemical-resistant gloves, protective clothing, and tightly sealed safety goggles.[1][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
-
Spill Response: In the event of a spill, evacuate unnecessary personnel from the area. Prevent the formation of dust.[4] Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[3] Avoid allowing the chemical to enter drains or waterways.[1][4]
Step-by-Step Disposal Procedure
The disposal of HMA must be carried out in accordance with local, state, and federal regulations.[4] Do not dispose of HMA down the drain or in the regular trash.
-
Waste Identification and Collection:
-
Treat all HMA, including unused product, contaminated materials (e.g., pipette tips, paper towels), and spill cleanup debris, as hazardous waste.
-
Collect solid HMA waste in a clearly labeled, dedicated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[5][6][7]
-
For solutions containing HMA, use a compatible, leak-proof liquid waste container. Do not mix with incompatible wastes.[8][9]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Empty Container Disposal:
-
Thoroughly empty the original HMA container.
-
For containers of highly toxic chemicals, the first three rinses with a suitable solvent must be collected and disposed of as hazardous waste.[9]
-
After proper rinsing and air-drying, deface the original label and dispose of the container as instructed by your institution's EHS office.[7]
-
Safety and Hazard Data
The following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Codes | Personal Protective Equipment (PPE) Recommendations |
| Acute Toxicity, Oral | H301 | Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and safety glasses with side shields.[1] |
| Acute Toxicity, Dermal | H311 | Handle in a well-ventilated area or chemical fume hood.[1][2] |
| Acute Toxicity, Inhalation | H331 | Do not eat, drink, or smoke when using this product.[1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. targetmol.com [targetmol.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. vumc.org [vumc.org]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety and Handling Guide for Hexamethylene Amiloride
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of Hexamethylene amiloride (HMA). As a potent chemical compound, strict adherence to these procedures is critical to ensure personnel safety and maintain the integrity of research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep understanding of the risks and mitigation strategies.
Hazard Analysis: Understanding the Risks of this compound
This compound is classified as a toxic substance.[1] The primary routes of exposure and associated hazards are:
-
Acute Toxicity (Oral, Dermal, Inhalation): HMA is toxic if swallowed, in contact with skin, or if inhaled.[1] This necessitates comprehensive barrier protection to prevent any direct contact with the compound.
-
Respiratory Irritation: Inhalation of HMA dust can cause respiratory irritation.[2]
-
Serious Eye Damage: Direct contact with the eyes can cause severe damage.[2]
Given its potent nature, all handling of HMA should be conducted with the assumption that it is a hazardous substance requiring stringent safety measures.
Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles and a face shield | Protects against splashes and airborne particles.[3][4] |
| Skin/Body | Chemical-resistant lab coat and disposable sleeves | Provides a barrier against skin contact.[3] |
| Hands | Double-gloving with nitrile gloves | Minimizes the risk of exposure through tears or degradation of a single glove.[4] |
| Respiratory | A NIOSH-approved respirator with P2 (EN 143) cartridges | Essential for preventing the inhalation of airborne particles. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure risk.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.
-
Containment: For procedures with a high potential for aerosol generation, consider using a glove box or other closed system.[5]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Don all required PPE as outlined in Section 2.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container ready within the fume hood.
-
-
Handling:
-
Handle this compound as a powder with care to avoid generating dust.
-
If weighing the compound, do so within the fume hood on a tared weigh boat.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces. Dispose of disposable PPE in the designated hazardous waste container.
-
Wash hands and face thoroughly with soap and water after completing the work.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical final step in the safety protocol.
Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this compound down the drain.
-
Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste.[6]
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][7]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Spill: Evacuate the area. Avoid breathing dust. Wear appropriate PPE and clean up the spill using an absorbent material. Collect the waste in a sealed container for disposal.
By implementing these comprehensive safety and handling procedures, researchers can work with this compound with a high degree of safety and confidence.
References
- 1. This compound | C12H18ClN7O | CID 1794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. escopharma.com [escopharma.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
